molecular formula C3H6O B3030404 Methyl vinyl ether CAS No. 9003-09-2

Methyl vinyl ether

货号: B3030404
CAS 编号: 9003-09-2
分子量: 58.08 g/mol
InChI 键: XJRBAMWJDBPFIM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Methyl Vinyl Ether (MVE), with the chemical formula CH3OCH=CH2, is the simplest enol ether and serves as a valuable, versatile building block in synthetic chemistry and materials science research . This compound is a colorless, highly flammable gas with a low boiling point of approximately 6°C, shipped as a liquefied gas under its own vapor pressure . Its high reactivity is driven by the electron-rich alkene group, making it an ideal precursor for diverse reactions. Its primary research value lies in its role as a monomer for the synthesis of polyvinyl ethers, which are used in various industrial applications. Polymerization is typically initiated with Lewis acids, such as boron trifluoride . Furthermore, this compound readily participates in [4+2] cycloaddition (Diels-Alder) reactions, enabling the construction of complex six-membered rings . Its reaction with acrolein is a key step in the commercial synthesis of the crosslinking agent glutaraldehyde . Recent studies also highlight its application in advanced materials, such as its copolymer, poly(this compound-alt-maleic acid) (PMVEMA), being used as a hydrophilic and biodegradable coating for paramagnetic gadolinium oxide nanoparticles, which function as high-performance contrast agents for T1 magnetic resonance imaging (MRI) . In organometallic and organic synthesis, the vinyl group adjacent to the oxygen can be deprotonated, allowing the synthesis of acyl derivatives of elements like silicon, germanium, and tin that are difficult to access via other routes . Researchers should note that this product is For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. It must be handled with care as it is extremely flammable, reacts vigorously with oxidizers, and can form dangerous peroxides upon exposure to air .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methoxyethene
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InChI

InChI=1S/C3H6O/c1-3-4-2/h3H,1H2,2H3
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InChI Key

XJRBAMWJDBPFIM-UHFFFAOYSA-N
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Canonical SMILES

COC=C
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Molecular Formula

C3H6O
Record name VINYL METHYL ETHER
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Related CAS

9003-09-2
Record name Poly(vinyl methyl ether)
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DSSTOX Substance ID

DTXSID4026761
Record name Methoxyethene
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Molecular Weight

58.08 g/mol
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Physical Description

Vinyl methyl ether appears as a colorless gas with a sweet odor. Shipped as a liquefied gas under own vapor pressure. Contact with the liquid may cause frostbite. Easily ignited. Vapors are heavier than air. Leaks may either be liquid or vapor. May asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat containers may rupture violently and rocket., Liquid, Colorless compressed gas or liquid; [Hawley]
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Boiling Point

41.9 °F at 760 mmHg (USCG, 1999), 6 °C
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Flash Point

-69 °F (USCG, 1999)
Record name VINYL METHYL ETHER
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Solubility

In water, 0.97 wt% /15,000 mg/L/ at 20 °C, Slightly soluble in water, Very soluble in ethanol, ether, acetone, benzene, Soluble in organic solvents; insoluble in glycerol, glycol, Soluble in oxygenated solvents
Record name Vinyl methyl ether
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Density

0.777 at 32 °F (USCG, 1999) - Less dense than water; will float, 0.7725 g/cu m at 0 °C
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Vapor Density

2.0 (Air = 1)
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Vapor Pressure

1316.0 [mmHg], 1316 mm Hg at 25 °C
Record name Vinyl methyl ether
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Color/Form

Colorless, compressed gas or colorless liquid, Colorless, liquified gas

CAS No.

107-25-5, 9003-09-2
Record name VINYL METHYL ETHER
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Melting Point

-188 °F (USCG, 1999), -122 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanisms of Methyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl vinyl ether (MVE), the simplest enol ether, is a versatile chemical intermediate with significant applications in the production of polymers, coatings, adhesives, and as a crucial building block in organic synthesis, including pharmaceutical drug development.[1][2] Its unique chemical structure, featuring an electron-rich double bond, allows it to participate in a variety of chemical transformations.[3] This guide provides a detailed overview of the primary synthesis mechanisms of this compound, complete with quantitative data, experimental protocols, and mechanistic diagrams to support advanced research and development.

Reppe Vinylation: The Classic Industrial Synthesis

The most established industrial method for producing this compound is the Reppe synthesis, which involves the reaction of acetylene (B1199291) with methanol (B129727) in the presence of a basic catalyst.[1][4] This process, developed in the 1930s, is highly effective but requires high-pressure conditions, which poses certain safety hazards.[3][5]

Mechanism

The Reppe vinylation proceeds via the nucleophilic addition of methanol to acetylene. A basic catalyst, typically an alkali metal hydroxide (B78521) or alkoxide, deprotonates methanol to form the more nucleophilic methoxide (B1231860) ion. The methoxide then attacks one of the sp-hybridized carbons of acetylene, leading to a vinyl anion intermediate. Subsequent protonation of the vinyl anion by methanol regenerates the methoxide catalyst and yields this compound.

Reaction Pathway

Reppe_Vinylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Methanol Methanol (CH₃OH) Methoxide Methoxide (CH₃O⁻) Methanol->Methoxide Deprotonation by Base MVE This compound (CH₃OCH=CH₂) Methanol->MVE Acetylene Acetylene (C₂H₂) Vinyl_Anion Vinyl Anion Intermediate Acetylene->Vinyl_Anion Base Base (e.g., KOH) Base->Methoxide Methoxide->Vinyl_Anion Nucleophilic Attack Vinyl_Anion->MVE Protonation by Methanol

Caption: Reppe vinylation mechanism for this compound synthesis.

Quantitative Data
ParameterValueReference
Temperature80 - 250 °C[6]
PressureSuperatmospheric[6]
CatalystAlkali metal hydroxides or alcoholates[6][7]
Continuous Process Temp.40 - 300 °C[8]
Continuous Process Pressure0.1 - 5 MPa[8]
Experimental Protocol (General)

The continuous production of this compound via Reppe vinylation is carried out in the liquid phase. Methanol and acetylene are reacted in the presence of a basic alkali metal or alkaline earth metal compound. The reaction is conducted at elevated temperatures (40 to 300 °C) and pressures (0.1 to 5 MPa). To maintain safety and control, the reaction is performed in the absence of a continuous gas phase, with the concentration of this compound in the liquid phase kept at or below 30% by weight.[8] The product is typically purified by distillation.[8]

Sustainable Synthesis from Biomass-Derived Ethylene (B1197577) Glycol Dimethyl Ether (EGDE)

A more recent and sustainable approach to this compound synthesis involves the methanol elimination from ethylene glycol dimethyl ether (EGDE), which can be derived from biomass.[1][9] This method operates at atmospheric pressure, avoiding the hazards associated with high-pressure acetylene.[9]

Mechanism

The reaction is catalyzed by solid base catalysts, such as a co-precipitated calcium oxide and magnesium oxide (CaO-MgO) mixture.[1][9] The strong basic sites on the catalyst surface facilitate the elimination of a methanol molecule from EGDE, leading to the formation of this compound.[1][9]

Reaction Pathway

EGDE_Elimination cluster_reactants Reactants cluster_products Products EGDE EGDE MVE This compound EGDE->MVE Methanol Elimination Methanol Methanol EGDE->Methanol Methanol Elimination Catalyst CaO-MgO Catalyst Catalyst->MVE Catalyst->Methanol Transvinylation cluster_reactants Reactants cluster_products Products Methanol Methanol MVE This compound Methanol->MVE Vinyl Group Transfer Vinyl_Donor Vinyl Donor (e.g., Ethyl Vinyl Ether) Vinyl_Donor->MVE Byproduct_Alcohol Byproduct (e.g., Ethanol) Vinyl_Donor->Byproduct_Alcohol Pd_Catalyst Palladium Catalyst Pd_Catalyst->MVE Pd_Catalyst->Byproduct_Alcohol DMA_Route cluster_step1 Step 1: Acetalization cluster_step2 Step 2: Thermal Decomposition Acetaldehyde Acetaldehyde DMA Acetaldehyde Dimethyl Acetal (DMA) Acetaldehyde->DMA Acid Catalyst, 0-60°C Methanol1 Methanol Methanol1->DMA DMA_decomposed DMA MVE This compound DMA_decomposed->MVE Thermal Decomposition Methanol2 Methanol (recycled) DMA_decomposed->Methanol2

References

methyl vinyl ether reppe vinylation process explained

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reppe Vinylation Process for Methyl Vinyl Ether Synthesis

Introduction

This compound (MVE) is a valuable and versatile chemical intermediate with significant applications in the production of polymers, copolymers, coatings, adhesives, and printing inks.[1][2] Industrially, MVE is primarily synthesized through the Reppe vinylation process, which involves the base-catalyzed reaction of methanol (B129727) with acetylene (B1199291).[3][4][5] Developed by Walter Reppe, this process represents a cornerstone of acetylene chemistry, enabling the direct addition of an alcohol across the triple bond of acetylene to form a vinyl ether.[4]

This technical guide provides a comprehensive overview of the Reppe vinylation process for producing this compound, targeting researchers, scientists, and professionals in drug development. It covers the core reaction mechanism, catalytic systems, process parameters, and detailed experimental protocols.

Core Reaction Mechanism

The Reppe vinylation of methanol is a base-catalyzed nucleophilic addition of the alcohol to the acetylene triple bond.[6] The reaction proceeds through the following key steps:

  • Deprotonation of Methanol : A strong base abstracts a proton from methanol to form a highly nucleophilic methoxide (B1231860) anion (CH₃O⁻). In systems using alkali metal hydroxides (e.g., KOH) in solvents like dimethyl sulfoxide (B87167) (DMSO), the formation of the alkali metal methoxide occurs with a negligible activation barrier.[6]

  • Nucleophilic Attack : The methoxide anion attacks one of the sp-hybridized carbon atoms of the acetylene molecule, breaking one of the π-bonds and forming a new carbon-oxygen bond. This results in a vinylic carbanion intermediate (CH₃OCH=CH⁻).[6]

  • Protonation : The vinylic carbanion is a strong base and abstracts a proton from a methanol molecule in the reaction medium to yield the final product, this compound, and regenerate the methoxide catalyst.

The use of superbasic catalytic media, such as alkali metal hydroxides in DMSO, significantly facilitates the process by enhancing the activity of the nucleophile.[6] This is attributed to the poor solvation of anions in DMSO, which increases their reactivity.[6]

ReactionMechanism cluster_step1 Step 1: Methoxide Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Methanol Methanol (CH₃OH) Methoxide Methoxide (CH₃O⁻) Methanol->Methoxide + B⁻ Base Base (B⁻) Methoxide->Methanol + BH Acetylene Acetylene (HC≡CH) Carbanion Vinylic Carbanion (CH₃OCH=CH⁻) Acetylene->Carbanion + CH₃O⁻ Methanol_ref Methanol (CH₃OH) MVE This compound (CH₃OCH=CH₂) MVE->Methoxide + CH₃O⁻ (regenerated) Methanol_ref->MVE + CH₃OCH=CH⁻ IndustrialWorkflow cluster_input Reactant Feed cluster_reaction Reaction Stage cluster_separation Separation & Purification cluster_output Products & Recycle Methanol Methanol Storage Reactor Liquid-Phase Reactor T = 40-300°C P = 0.1-5 MPa Vigorous Mixing Methanol->Reactor:f0 Acetylene Acetylene Source Acetylene->Reactor:f0 Catalyst Catalyst Solution Catalyst->Reactor:f0 Separator Flash Separator Reactor:f2->Separator Reaction Mixture (MVE, Methanol, Catalyst) Separator->Reactor:f0 Catalyst Recycle Distillation Distillation Column Separator->Distillation Crude MVE & Methanol MVE_Product Pure MVE Product Distillation->MVE_Product MVE (Vapor) Methanol_Recycle Recycled Methanol Distillation->Methanol_Recycle Methanol (Liquid) Methanol_Recycle->Methanol Recycle

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vinyl ether (MVE), systematically known as methoxyethene, is the simplest enol ether with the chemical formula CH₃OCH=CH₂.[1] It is a colorless, flammable gas with a sweet, ethereal odor.[2] MVE is a versatile monomer and a valuable building block in organic synthesis, primarily used in the production of polyvinyl methyl ether (PVME) and various copolymers. These polymers find applications in adhesives, coatings, and as modifiers for resins.[3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for a technical audience.

Physical Properties

This compound is a highly volatile compound that exists as a gas at standard temperature and pressure.[2] Its key physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃H₆O[2]
Molecular Weight 58.08 g/mol [2]
Boiling Point 5.5 - 6 °C[1]
Melting Point -122 °C[1]
Density (liquid) 0.77 g/cm³ at 0 °C[1]
Solubility in Water 15,000 mg/L at 20 °C[3]
Vapor Pressure 1501.6 mmHg at 25°C[4]
Flash Point -56.2 °C[4]
Autoignition Temperature 287 °C[2]
Experimental Protocols for Determining Physical Properties

Boiling Point Determination (Distillation Method):

The boiling point of a volatile liquid like this compound can be determined by distillation. The liquid is heated in a flask, and the temperature of the vapor in equilibrium with the liquid is measured. The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.

Melting Point Determination (Capillary Method):

Due to its extremely low melting point, determining the melting point of this compound requires a cryostat. A small sample of the solidified gas is placed in a capillary tube and slowly warmed. The temperature at which the solid melts to a liquid is observed and recorded as the melting point.

Density Measurement (Pycnometer Method):

The density of liquefied this compound can be determined using a pycnometer, a flask with a precise volume. The mass of the empty pycnometer is measured, then the mass of the pycnometer filled with the liquefied gas at a specific temperature is determined. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Standard methods like ASTM D1475 can be adapted for this measurement.

Solubility in Water:

The solubility of this compound in water can be determined by equilibrating a known volume of the gas with a known volume of water at a specific temperature and pressure. The amount of dissolved gas can be quantified by various analytical techniques, such as gas chromatography of the headspace.

Flash Point (Closed-Cup Method):

The flash point is determined using a closed-cup tester, such as the one described in ASTM D56. A sample of the liquefied gas is placed in a closed cup and slowly heated. An ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.

Autoignition Temperature:

The autoignition temperature is determined according to standard methods like ASTM E659. A small amount of the substance is introduced into a heated flask at a controlled temperature. The autoignition temperature is the lowest temperature at which the substance ignites spontaneously without an external ignition source.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the presence of the electron-rich carbon-carbon double bond.

Cationic Polymerization

This compound readily undergoes cationic polymerization in the presence of Lewis acids (e.g., BF₃, AlCl₃) or protonic acids.[1] The polymerization is initiated by the addition of a cation to the double bond, forming a carbocation that then propagates by adding to another monomer molecule. This process leads to the formation of polyvinyl methyl ether (PVME).[5]

Caption: Cationic polymerization of this compound.

Experimental Protocol for Cationic Polymerization (General):

  • Monomer and Solvent Purification: this compound and the solvent (e.g., toluene, dichloromethane) are rigorously dried and purified to remove any water or other impurities that can terminate the polymerization.

  • Initiator Preparation: The initiator solution (e.g., a Lewis acid in a dry solvent) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Polymerization: The monomer is cooled to the desired reaction temperature (often low temperatures, e.g., -78 °C, are used to control the reaction). The initiator solution is then added dropwise to the stirred monomer solution.

  • Termination: The polymerization is terminated by the addition of a quenching agent, such as methanol (B129727) or ammonia.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., hexane), filtered, and dried under vacuum.

Hydrolysis

In the presence of aqueous acids, this compound undergoes hydrolysis to form acetaldehyde (B116499) and methanol.[6][7] The reaction is initiated by the protonation of the double bond, followed by the addition of water and subsequent decomposition of the hemiacetal intermediate.[7]

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocol for Monitoring Hydrolysis (Spectrophotometry):

The rate of hydrolysis can be monitored spectrophotometrically by observing the disappearance of the vinyl ether absorbance in the UV region or the appearance of the acetaldehyde product.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare aqueous acidic solutions of known concentrations.

  • Kinetic Measurement: In a temperature-controlled cuvette, mix the this compound stock solution with the acidic solution.

  • Data Acquisition: Record the change in absorbance at a specific wavelength over time using a UV-Vis spectrophotometer.

  • Data Analysis: The rate constants for the hydrolysis reaction can be determined from the change in absorbance over time.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural characterization of this compound and its polymers. The chemical shifts provide information about the electronic environment of the protons and carbon atoms.

Infrared (IR) Spectroscopy:

  • IR spectroscopy can be used to identify the characteristic functional groups in this compound. Key vibrational bands include those for the C=C double bond, C-O ether linkage, and C-H bonds.

Safety Considerations

This compound is a highly flammable gas and can form explosive mixtures with air. It is also an irritant to the eyes, skin, and respiratory system. Proper safety precautions, including working in a well-ventilated area and using appropriate personal protective equipment, are essential when handling this compound.

Conclusion

This compound is a chemically reactive and physically volatile compound with significant industrial importance. A thorough understanding of its physical and chemical properties is crucial for its safe handling and effective use in research and development. This guide has provided a foundational overview of these properties and the experimental methodologies used for their determination.

References

Navigating the Risks: A Technical Guide to the Safe Handling of Methyl Vinyl Ether in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl vinyl ether (MVE), a colorless, highly flammable gas with a sweet odor, is a valuable reagent in organic synthesis. However, its physical and chemical properties present significant health and safety challenges in a laboratory setting. This in-depth technical guide provides a comprehensive overview of the hazards associated with this compound and outlines best practices for its safe handling to minimize risk and ensure a secure research environment.

Understanding the Hazard Profile of this compound

This compound is classified as an extremely flammable gas that can form explosive mixtures with air. It is also a reactive compound with the potential for hazardous polymerization. Understanding its properties is the first step toward safe handling.

Physical and Chemical Properties

A summary of key physical and chemical data for this compound is presented in Table 1. Its low boiling point and high vapor pressure mean that it will exist as a gas at standard laboratory temperatures, requiring specialized handling procedures.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₃H₆O
Molecular Weight 58.08 g/mol [1][2]
Boiling Point 5.5 to 6 °C (41.9 to 43 °F)[3][4]
Melting Point -122 °C (-188 °F)[1][4]
Flash Point -60 °C (-76 °F)[4]
Autoignition Temperature 210 °C (410 °F)[1]
Vapor Pressure 1175 mmHg at 20 °C
Lower Explosive Limit (LEL) 2.6%
Upper Explosive Limit (UEL) 39%
Density 0.7725 g/cm³ at 0 °C[1]
Water Solubility 15,000 mg/L at 20 °C[1]
Health Hazards

Exposure to this compound can occur through inhalation, skin contact, or eye contact. The primary health effects are summarized in Table 2.

Table 2: Summary of Health Hazards of this compound

HazardDescription
Inhalation High exposure can lead to headache, blurred vision, dizziness, agitation, and loss of consciousness.[1] Breathing MVE can also irritate the nose and throat, causing coughing and wheezing.[1]
Skin Contact Can cause irritation and burns.[1] Direct contact with the liquid form can cause frostbite.[1]
Eye Contact Can cause irritation and burns.[1]
Ingestion Not a likely route of exposure for a gas, but may be harmful if swallowed.[5]
Chronic Exposure Not classified for carcinogenicity, mutagenicity, or reproductive toxicity.[1]
Reactivity Hazards

This compound is a reactive compound with several significant hazards:

  • Polymerization: It can undergo rapid and exothermic homopolymerization in the presence of acids or mildly acidic solids.[2][6] This reaction can be violent and cannot be stopped by antioxidants.[6]

  • Peroxide Formation: MVE can form explosive peroxides when exposed to air.[6][7]

  • Reaction with Oxidizing Agents: It reacts vigorously with oxidizing materials and can be explosive when the vapor is exposed to heat, flame, or strong oxidizing agents.[6][7]

  • Reaction with Halogens and Hydrogen Halides: It can react explosively with halogens (like bromine and chlorine) and hydrogen halides (like hydrogen bromide and hydrogen chloride).[6][7]

Safe Handling and Storage Protocols

Strict adherence to established protocols is critical when working with this compound. The following sections detail the necessary precautions for handling and storage.

Engineering Controls

The primary method for controlling exposure to MVE is through robust engineering controls.

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][8]

  • Closed Systems: Whenever possible, transfer and handling of MVE should be performed in a closed system to minimize the risk of release.[1]

  • Explosion-Proof Equipment: Use of explosion-proof electrical equipment (ventilating, lighting, and material handling) is mandatory in areas where MVE is handled or stored.[8][9]

  • Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all containers and equipment used for transferring MVE must be properly grounded and bonded.[10]

Personal Protective Equipment (PPE)

The appropriate personal protective equipment must be worn at all times when handling this compound.

  • Eye and Face Protection: Tightly sealed safety goggles are required.[1][6] In situations with an increased risk of splashing, a face shield should also be worn.[1][9]

  • Skin Protection: Wear fire/flame resistant and impervious clothing.[6]

  • Hand Protection: Wear appropriate chemical-resistant gloves. It is crucial to consult the glove manufacturer's data for information on breakthrough times and permeability.[1][11]

  • Respiratory Protection: If exposure limits are likely to be exceeded, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) should be used.[5][6]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling this compound is_closed_system Is the process in a fully closed system? start->is_closed_system ppe_standard Standard PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves is_closed_system->ppe_standard Yes is_ventilation_adequate Is ventilation adequate (e.g., in a fume hood)? is_closed_system->is_ventilation_adequate No end Proceed with Experiment ppe_standard->end is_splash_risk Is there a risk of splashing? is_splash_risk->ppe_standard No add_face_shield Add Face Shield is_splash_risk->add_face_shield Yes add_face_shield->ppe_standard is_ventilation_adequate->is_splash_risk Yes respiratory_protection Respiratory Protection Required: - Full-face respirator or SCBA is_ventilation_adequate->respiratory_protection No respiratory_protection->is_splash_risk

Figure 1. Personal Protective Equipment (PPE) Selection Workflow for Handling this compound.
Storage Requirements

Proper storage of this compound is crucial to prevent accidents.

  • Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[5][8]

  • Sunlight: Protect containers from direct sunlight.[1][6]

  • Incompatible Materials: Store away from incompatible materials such as oxidizing agents, acids, halogens, and copper or copper alloys.[5]

  • Container: Keep the container tightly closed.[5][9]

Emergency Procedures

In the event of an emergency, a swift and appropriate response is essential.

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][9]
Skin Contact For frostbite, rewarm the affected area gently with warm water. For other skin contact, wash the area with soap and plenty of water. Seek immediate medical attention.[5][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5][9]
Spill and Leak Response

In the event of a spill or leak, the following steps should be taken:

  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[1][9]

  • Ventilate: Ensure the area is well-ventilated to disperse the gas.

  • Stop the Leak: If it can be done safely, stop the leak.[1][7]

  • Containment: For liquid spills, try to contain the spill and prevent it from entering drains or waterways.[5][6]

  • Do Not Extinguish a Leaking Gas Fire: If a leak has ignited, do not extinguish the flame unless the leak can be stopped safely, as this could lead to the formation of an explosive cloud of gas.[1][6]

The following diagram outlines the general workflow for responding to a this compound leak.

Spill_Response_Workflow start This compound Leak Detected evacuate Evacuate Immediate Area start->evacuate alert Alert Lab Supervisor and Emergency Services evacuate->alert ignition_sources Eliminate All Ignition Sources alert->ignition_sources is_fire Is there a fire? ignition_sources->is_fire stop_leak_fire Do NOT extinguish flame unless leak can be stopped safely is_fire->stop_leak_fire Yes stop_leak_no_fire If safe to do so, stop the leak is_fire->stop_leak_no_fire No ventilate Ventilate the area stop_leak_fire->ventilate stop_leak_no_fire->ventilate monitor Monitor the area for gas concentration ventilate->monitor cleanup Follow established cleanup procedures monitor->cleanup end Area is Safe for Re-entry cleanup->end

Figure 2. Emergency Response Workflow for a this compound Leak.

Waste Disposal

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5] Contact your institution's environmental health and safety department for specific disposal procedures. Do not attempt to dispose of this compound in the regular trash or down the drain.[5][6]

Conclusion

This compound is a valuable chemical for research and development, but its inherent hazards demand a high level of respect and caution. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can safely harness the synthetic potential of this compound. A strong safety culture, built on a thorough understanding of the risks and a commitment to best practices, is the cornerstone of a safe and productive laboratory environment.

References

An In-depth Technical Guide to the Polymerization of Methyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vinyl ether (MVE) is a versatile monomer that readily undergoes cationic polymerization to produce poly(this compound) (PMVE), a polymer with a wide range of applications in adhesives, coatings, and biomedical fields. Its water-solubility and thermoresponsive properties make it particularly interesting for drug delivery systems. This technical guide provides a comprehensive overview of the core principles of MVE polymerization, focusing on cationic mechanisms, experimental protocols, and the resulting polymer characteristics.

Cationic Polymerization of this compound: A Mechanistic Overview

The polymerization of MVE is predominantly carried out via a cationic mechanism due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocation. The process can be broadly divided into three key stages: initiation, propagation, and chain transfer/termination.

Initiation

Initiation involves the formation of a carbocationic active center from the MVE monomer. This is typically achieved using a protonic acid or a Lewis acid in the presence of a proton source (co-initiator) such as water or an alcohol.

  • Protonic Acids: Strong acids like triflic acid can directly protonate the vinyl ether double bond.

  • Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), tin tetrachloride (SnCl₄), or titanium tetrachloride (TiCl₄) are commonly used. They typically require a co-initiator to generate the initiating protonic species.

Propagation

Once initiated, the carbocationic chain end attacks the double bond of another MVE monomer, thereby elongating the polymer chain. This process repeats, leading to the formation of a long polymer chain. The stability of the propagating carbocation is crucial for achieving controlled polymerization.

Chain Transfer and Termination

These reactions limit the growth of the polymer chain and influence the final molecular weight and molecular weight distribution.

  • Chain Transfer: The activity of the growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a specific chain transfer agent. This results in the termination of one polymer chain and the initiation of a new one.[1]

  • Termination: The propagating carbocation is irreversibly destroyed, for example, by reaction with a nucleophile or by rearrangement.

The general mechanism of cationic polymerization of this compound can be visualized as follows:

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Chain Transfer / Termination MVE This compound (H₂C=CH-OCH₃) Carbocation Propagating Carbocation (H₃C-CH⁺-OCH₃ A⁻) MVE->Carbocation Protonation Initiator Initiator (H⁺A⁻) PropagatingChain Growing Polymer Chain (...-CH₂-CH⁺-OCH₃ A⁻) Carbocation->PropagatingChain ElongatedChain Elongated Polymer Chain (...-CH₂-CH(OCH₃)-CH₂-CH⁺-OCH₃ A⁻) PropagatingChain->ElongatedChain Addition of Monomer NewMonomer This compound ActiveChain Growing Polymer Chain ElongatedChain->ActiveChain TerminatedPolymer Terminated Polymer (...-CH₂-CH(OCH₃)-X) ActiveChain->TerminatedPolymer NewCation New Cation (Y⁺) TransferAgent Chain Transfer Agent (XY) TransferAgent->TerminatedPolymer Transfer

Fig. 1: General mechanism of cationic polymerization of this compound.

Living Cationic Polymerization

Living polymerization is a powerful technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[2] This is achieved by minimizing or eliminating chain transfer and termination reactions. For MVE, living cationic polymerization is typically conducted at low temperatures and with specific initiator systems.

A common strategy involves using a combination of an initiator, such as 1-(isobutoxy)ethyl acetate (B1210297) (IBEA) or 1,1-diethoxyethane (DEE), and a Lewis acid activator, like a mixture of an organoaluminum compound and SnCl₄ or zinc iodide (ZnI₂).[3][4] The presence of a mild Lewis base, such as ethyl acetate, can also help to stabilize the propagating carbocation and suppress side reactions.

Experimental Protocols

General Experimental Workflow

A typical experimental setup for the cationic polymerization of MVE involves the careful control of reaction conditions to ensure reproducibility and to achieve the desired polymer characteristics.

G cluster_prep Preparation cluster_polymerization Polymerization cluster_termination Termination & Purification cluster_characterization Characterization ReagentPrep Reagent Purification (Monomer, Solvent) ReactorSetup Reactor Assembly (Dry Glassware, Inert Atmosphere) ReagentPrep->ReactorSetup Cooling Cooling to Reaction Temperature (e.g., -78°C to 0°C) ReactorSetup->Cooling Initiation Addition of Initiator and Co-initiator/Activator Cooling->Initiation MonomerAddition Monomer Feed (Batch or Semi-continuous) Initiation->MonomerAddition Quenching Quenching the Reaction (e.g., with Methanol (B129727)/Ammonia) MonomerAddition->Quenching Purification Polymer Precipitation and Washing Quenching->Purification Drying Drying under Vacuum Purification->Drying GPC GPC/SEC (Mn, Mw, Đ) Drying->GPC NMR NMR Spectroscopy (Structure, Tacticity) Thermal Thermal Analysis (DSC, TGA) (Tg)

Fig. 2: General experimental workflow for this compound polymerization.
Protocol 1: Living Cationic Polymerization of MVE

This protocol is adapted from a semi-continuous process for controlled polymerization.[4]

Materials:

  • This compound (MVE), dried by passing through a CaH₂ trap.

  • Toluene (B28343), distilled over sodium.

  • 1,1-diethoxyethane (DEE)

  • Trimethylsilyl iodide (TMSI)

  • Zinc iodide (ZnI₂)

  • Methanol

  • Triethylamine

Procedure:

  • Assemble a dry glass reactor system under an inert atmosphere (e.g., nitrogen).

  • Cool the reactor to the desired temperature (e.g., -5°C).[4]

  • Prepare the initiator in situ by reacting DEE and TMSI in toluene at -40°C.

  • Condense an initial amount of MVE into the reactor.

  • Trigger the polymerization by adding the ZnI₂ activator. The optimal initiator to activator ratio is 5 to 1.[4]

  • Continuously feed MVE into the reactor at a controlled rate (e.g., 0.86 mol/h) until the desired monomer-to-initiator ratio is reached.[4]

  • Terminate the polymerization by adding a mixture of methanol and triethylamine.

  • Purify the polymer by washing the solution with aqueous Na₂S₂O₃ and deionized water, followed by drying over MgSO₄.

  • Isolate the poly(this compound) by evaporating the solvent.

Protocol 2: Cationic Polymerization using a Lewis Acid

This protocol describes a general procedure using a Lewis acid initiator.[5]

Materials:

  • This compound (MVE)

  • Dichloromethane (CH₂Cl₂), as solvent

  • Tin tetrachloride (SnCl₄), as a Lewis acid

  • Tetra-n-butylammonium chloride (nBu₄N⁺Cl⁻), as a common ion salt

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH), for termination

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve MVE in dichloromethane.

  • Cool the solution to the desired reaction temperature.

  • Add SnCl₄ and nBu₄N⁺Cl⁻ to initiate the polymerization.

  • Allow the reaction to proceed for the desired time.

  • Terminate the polymerization by adding ammonium hydroxide.

  • Isolate the polymer, for example, by precipitation in a non-solvent.

Data Presentation: Polymer Characteristics

The properties of the resulting PMVE are highly dependent on the polymerization conditions. The following tables summarize representative data from various studies.

Table 1: Effect of Initiator System on PMVE Properties

Initiator SystemActivatorSolventTemperature (°C)Mn ( g/mol )Đ (Mw/Mn)Reference
1,1-diethoxyethane (DEE) / TMSIZnI₂Toluene-5up to 7,500~1.2[4]
MVE-HCl adductSnCl₄CH₂Cl₂---[5]
IBEA / Et₁.₅AlCl₁.₅SnCl₄Toluene-78-≤ 1.05[6]

Table 2: Effect of Temperature on Cationic Polymerization of Vinyl Ethers

MonomerInitiator SystemSolventTemperature (°C)ObservationsReference
Isobutyl vinyl ether (IBVE)IBVE-HCl / Various Lewis AcidsToluene0 to -78Lower temperatures generally lead to better control and narrower MWDs, especially with SnCl₄.[7]
3-methyl-1-buteneAlCl₃ or AlBr₃Ethyl chloride-Decreasing polymerization temperature increases molecular weight.[8]
Ethyl vinyl etherAnilinium hexafluoroantimonateVarious-78 to 25Polymer molecular weight varies with temperature and solvent.[8]
Isobutyl vinyl ether (IBVE)CumOH / B(C₆F₅)₃ / Et₂OAqueous Suspension20 to -10Monomer conversion and Mn decrease with decreasing temperature in this aqueous system.[9]

Characterization of Poly(this compound)

Standard analytical techniques are used to characterize the synthesized PMVE.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and to determine the tacticity (the stereochemical arrangement of the monomer units).[10][11]

  • Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) of the polymer.[5]

  • Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the polymer.

Conclusion

The cationic polymerization of this compound is a well-established and versatile method for producing poly(this compound) with a range of molecular weights and properties. By carefully controlling the reaction conditions, particularly the choice of initiator system and temperature, it is possible to achieve living polymerization, yielding polymers with predictable molecular weights and low dispersity. This level of control is essential for the development of advanced materials for specialized applications, including in the pharmaceutical and biomedical fields. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the synthesis and application of this important polymer.

References

The Reactivity of Methyl Vinyl Ether with Lewis Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl vinyl ether (MVE), the simplest enol ether, serves as a versatile building block in organic synthesis. Its reactivity, particularly the electron-rich double bond, is significantly influenced by the presence of Lewis acids. This technical guide provides a comprehensive overview of the interactions between this compound and various Lewis acids, focusing on the mechanistic pathways, quantitative aspects of these reactions, and detailed experimental protocols. The primary modes of reactivity discussed are Lewis acid-catalyzed polymerization and cycloaddition reactions. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the controlled manipulation of MVE's reactivity for the synthesis of complex molecules and polymers.

Core Principles of Reactivity

The fundamental interaction between this compound and a Lewis acid involves the coordination of the electron-deficient Lewis acid to the lone pair of electrons on the oxygen atom of the ether. This coordination polarizes the C=C double bond, rendering the terminal carbon (C2) more susceptible to nucleophilic attack. The resulting carbocationic intermediate is stabilized by the +M (mesomeric) effect of the methoxy (B1213986) group, a key factor that dictates the subsequent reaction pathway.

When MVE reacts with a strong acid, the proton exclusively adds to the C2 carbon. This is because the resulting carbocation is stabilized by the mesomeric effect of the adjacent oxygen atom.[1][2] This principle of forming a stabilized carbocation is central to understanding the reactivity of MVE with Lewis acids.

Lewis Acid-Catalyzed Cationic Polymerization

One of the most significant applications of Lewis acids with this compound is the initiation of cationic polymerization to form polyvinyl ethers.[3] The choice of Lewis acid and reaction conditions plays a critical role in controlling the polymerization process, with the goal of achieving a living polymerization, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI or Mw/Mn).

Mechanism of Cationic Polymerization

The generally accepted mechanism for Lewis acid-initiated cationic polymerization of MVE proceeds through the following steps:

  • Initiation: The Lewis acid (LA) activates an initiator (often a proton source or a carbocation precursor like an HCl adduct of the vinyl ether) to generate a carbocation. This carbocation then adds to the double bond of an MVE monomer.

  • Propagation: The newly formed carbocationic center of the growing polymer chain attacks another MVE monomer. This process repeats, leading to the elongation of the polymer chain.

  • Termination/Chain Transfer: The polymerization can be terminated by various processes, such as reaction with a nucleophile or rearrangement. Chain transfer, where the active center is transferred to another molecule (monomer, solvent, or counter-ion), can also occur.

Caption: Cationic Polymerization Mechanism of this compound.

Influence of Different Lewis Acids

The strength and nature of the Lewis acid have a profound impact on the polymerization of vinyl ethers. Strong Lewis acids can lead to rapid and uncontrolled polymerization, resulting in polymers with broad molecular weight distributions. Milder Lewis acids, or the use of additives to temper the acidity, can promote a more controlled, living polymerization.

For instance, studies on the polymerization of isobutyl vinyl ether (a close analog of MVE) have shown that SnCl₄ can induce living cationic polymerization, yielding polymers with narrow molecular weight distributions (Mw/Mn < 1.1), particularly at lower temperatures (-30 °C and below).[4] In contrast, stronger Lewis acids like EtAlCl₂ and TiCl₄ tend to result in uncontrolled polymerizations with broad molecular weight distributions even at low temperatures.[4] FeCl₃ and GaCl₃ show intermediate behavior, affording polymers with relatively narrow distributions at -78 °C.[4]

Lewis AcidTemperature (°C)Resulting Polymer Characteristics (for Isobutyl Vinyl Ether)Reference
SnCl₄-30 to -78Narrow molecular weight distribution (Mw/Mn < 1.1), controlled polymerization.[4]
EtAlCl₂0 to -78Uncontrolled molecular weight, broad molecular weight distribution.[4]
TiCl₄0 to -78Uncontrolled molecular weight, broad molecular weight distribution.[4]
FeCl₃-78Relatively narrow molecular weight distribution.[4]
GaCl₃-78Relatively narrow molecular weight distribution.[4]
BF₃·OEt₂-78Can produce highly isotactic polymers.[5]

Lewis Acid-Catalyzed Cycloaddition Reactions

This compound can participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, where it acts as the dienophile.[3] Due to the electron-donating nature of the methoxy group, MVE is an electron-rich dienophile. Consequently, it reacts most readily with electron-poor dienes. The use of Lewis acids can significantly accelerate these reactions and influence their stereoselectivity and regioselectivity.[6][7][8]

Mechanism of Lewis Acid Catalysis in Diels-Alder Reactions

The Lewis acid coordinates to the oxygen atom of the methoxy group in MVE. This coordination enhances the polarization of the double bond, making the dienophile more reactive towards the diene. This activation lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the dienophile, thereby decreasing the HOMO-LUMO energy gap between the diene and the dienophile and accelerating the reaction.

G Diene Diene (Electron-rich) Transition_State [4+2] Transition State Diene->Transition_State MVE This compound (Dienophile) Activated_MVE Activated MVE-LA Complex MVE->Activated_MVE Coordination Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_MVE Activated_MVE->Transition_State Reaction Cycloadduct Cycloadduct Transition_State->Cycloadduct

Caption: Lewis Acid Catalysis in Diels-Alder Reactions of MVE.

Experimental Protocols

General Protocol for Lewis Acid-Initiated Cationic Polymerization of a Vinyl Ether

This protocol is a generalized procedure based on methodologies reported for the polymerization of vinyl ethers like isobutyl vinyl ether, which is applicable to this compound with appropriate modifications for its gaseous state at room temperature.[4]

Materials:

  • Vinyl ether (e.g., isobutyl vinyl ether, distilled twice over calcium hydride)

  • Lewis acid (e.g., SnCl₄ solution in heptane, EtAlCl₂ solution in hexane)

  • Initiator (e.g., isobutyl vinyl ether-HCl adduct)

  • Anhydrous solvent (e.g., toluene, dried by passing through a purification column)

  • Methanol (for quenching)

Procedure:

  • All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen.

  • The polymerization is carried out in a baked glass tube under a dry nitrogen atmosphere.

  • The anhydrous solvent (e.g., toluene) is added to the reaction tube via syringe.

  • The reaction mixture is cooled to the desired temperature (e.g., 0, -30, or -78 °C) in a suitable cooling bath.

  • The initiator (e.g., IBVE-HCl adduct, [IBVE-HCl]₀ = 4.0 mM) is added to the cooled solvent.

  • The vinyl ether monomer (e.g., isobutyl vinyl ether, [IBVE]₀ = 0.76 M) is then added.

  • Polymerization is initiated by the rapid addition of the Lewis acid solution (e.g., SnCl₄, [Lewis acid]₀ = 5.0 mM).

  • The reaction is allowed to proceed for the desired time.

  • The polymerization is quenched by the addition of pre-chilled methanol.

  • The polymer is recovered by evaporation of the solvent and unreacted monomer, followed by drying under vacuum.

  • The molecular weight and molecular weight distribution of the resulting polymer are determined by gel permeation chromatography (GPC).

G Start Start Dry_Glassware Dry Glassware under Nitrogen Start->Dry_Glassware Add_Solvent Add Anhydrous Solvent Dry_Glassware->Add_Solvent Cool_Mixture Cool to Desired Temperature Add_Solvent->Cool_Mixture Add_Initiator Add Initiator Cool_Mixture->Add_Initiator Add_Monomer Add Vinyl Ether Monomer Add_Initiator->Add_Monomer Initiate_Polymerization Add Lewis Acid Add_Monomer->Initiate_Polymerization React Allow Reaction to Proceed Initiate_Polymerization->React Quench Quench with Methanol React->Quench Recover_Polymer Recover and Dry Polymer Quench->Recover_Polymer Analyze Analyze by GPC Recover_Polymer->Analyze End End Analyze->End

Caption: Experimental Workflow for Cationic Polymerization.

Conclusion

The reactivity of this compound with Lewis acids is a rich and versatile area of organic chemistry. Lewis acids serve as powerful tools to control the reactivity of the electron-rich double bond in MVE, enabling two primary transformations: cationic polymerization and cycloaddition reactions. The choice of the Lewis acid, along with careful control of reaction parameters such as temperature and solvent, is crucial for achieving desired outcomes, such as controlled polymer architectures or high yields and selectivities in cycloaddition reactions. The mechanistic understanding and experimental protocols outlined in this guide provide a solid foundation for researchers and professionals to harness the synthetic potential of this compound in their respective fields. Further exploration into novel Lewis acid systems and their applications in stereoselective synthesis continues to be an active and promising area of research.

References

A Comprehensive Technical Guide to the Cationic Polymerization of Methyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental principles governing the cationic polymerization of methyl vinyl ether (MVE). MVE is a key monomer in the synthesis of poly(this compound) (PMVE), a polymer distinguished by its water solubility and lower critical solution temperature (LCST) properties, making it of significant interest in biomedical and pharmaceutical applications. This document details the reaction mechanisms, kinetics, and experimental protocols essential for the controlled synthesis of PMVE with desired molecular characteristics.

Core Principles of Cationic Polymerization

Cationic polymerization is a chain-growth polymerization process that proceeds via a positively charged active center, typically a carbocation. The polymerization of vinyl monomers like MVE is facilitated by the presence of electron-donating substituents, such as the methoxy (B1213986) group in MVE, which can stabilize the propagating carbocation. The overall process can be broken down into four elementary steps: initiation, propagation, chain transfer, and termination.

Initiation

Initiation involves the formation of a carbocationic active species from the monomer. This can be achieved through various initiating systems, primarily categorized as protonic acids or Lewis acids.

  • Protonic Acids (Brønsted Acids): Strong acids such as perchloric acid (HClO₄), sulfuric acid (H₂SO₄), and triflic acid (CF₃SO₃H) can directly protonate the vinyl ether double bond to generate a carbocationic initiating species. The counter-ion (A⁻) should be weakly nucleophilic to prevent premature termination by recombination.[1]

  • Lewis Acids: Lewis acids like tin tetrachloride (SnCl₄), titanium tetrachloride (TiCl₄), and aluminum alkyl halides (e.g., Et₁.₅AlCl₁.₅) are commonly used in conjunction with a co-initiator (e.g., water, alcohol, or an alkyl halide) to generate the initiating carbocation. For instance, the combination of an HCl adduct of a vinyl ether with a Lewis acid can initiate polymerization.[2] A combination of 1,1-diethoxyethane (DEE), trimethylsilyl (B98337) iodide (TMSI), and zinc iodide (ZnI₂) as an activator has also been successfully employed.[3][4]

Propagation

Once the initial carbocation is formed, it rapidly adds to a monomer molecule in a process called propagation. This step involves the sequential addition of monomer units to the growing polymer chain, with the carbocationic active center being regenerated at the new chain end after each addition. The electron-donating methoxy group in MVE plays a crucial role in stabilizing this propagating carbocation through resonance.

Chain Transfer

Chain transfer is a reaction in which the active center is transferred from the growing polymer chain to another molecule, such as a monomer, solvent, or a counter-ion.[5] This results in the termination of the growing chain and the initiation of a new one, leading to a decrease in the overall molecular weight of the resulting polymer.[5][6] Chain transfer reactions are often a significant challenge in achieving controlled polymerization with a narrow molecular weight distribution.[7]

Termination

Termination reactions lead to the irreversible deactivation of the propagating carbocation, thus ending the polymer chain growth. This can occur through various mechanisms, including:

  • Recombination: The growing carbocation combines with the counter-ion.

  • Spontaneous Proton Elimination: The carbocationic chain end expels a proton, forming a terminal double bond.

  • Reaction with Impurities: Trace amounts of nucleophilic impurities (e.g., water, alcohols) can react with and neutralize the carbocation.

Living Cationic Polymerization of this compound

A significant advancement in cationic polymerization is the development of "living" polymerization techniques. In a living polymerization, chain-breaking reactions like termination and irreversible chain transfer are effectively suppressed. This allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersity index, M / M close to 1.0), and complex architectures like block copolymers.[3][8]

Achieving a living cationic polymerization of MVE typically involves stabilizing the highly reactive propagating carbocation. This can be accomplished by:

  • Use of a Nucleophilic Counter-ion: A weakly nucleophilic counter-ion can reversibly cap the growing chain end, establishing a dynamic equilibrium between the dormant and active species.

  • Addition of a Lewis Base: A Lewis base (e.g., ethyl acetate (B1210297), dioxane) can reversibly complex with the growing carbocation, reducing its reactivity and suppressing side reactions.[1][6]

  • Low Polymerization Temperatures: Conducting the polymerization at low temperatures (e.g., -78 °C to 0 °C) significantly reduces the rates of chain transfer and termination reactions.[2][9][10]

The HI/I₂ initiating system was one of the early successful systems for the living cationic polymerization of vinyl ethers.[1] More recently, systems involving Lewis acids like SnCl₄ in the presence of a Lewis base have demonstrated excellent control over the polymerization of vinyl ethers.[2][9]

Experimental Data and Protocols

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the cationic polymerization of vinyl ethers.

Table 1: Polymerization of tert-Butyldiphenylsiloxybutyl Propenyl Ether (TBDPSBPE)

Initiator SystemTemperature (°C)M ( g/mol )M / MReference
IBEA/Et₁.₅AlCl₁.₅/SnCl₄-30Low1.39[6]
IBEA/Et₁.₅AlCl₁.₅/SnCl₄-8012,9001.22[6]

Table 2: Polymerization of Isobutyl Vinyl Ether (IBVE) with Various Lewis Acids

Lewis AcidTemperature (°C)M / MReference
SnCl₄< -30< 1.1[2]
EtAlCl₂-78Broad[2]
TiCl₄-78Broad[2]
FeCl₃-78Relatively Narrow[2]
GaCl₃-78Relatively Narrow[2]

Table 3: Glass Transition Temperatures (T) of Poly(vinyl ether)s

PolymerT (°C)Reference
Poly(methyl 2-propenyl ether)34[9]
Poly(hydroxybutyl propenyl ether)44[6]
Detailed Experimental Protocols

Protocol 1: Semi-Continuous Controlled Cationic Polymerization of this compound [3]

  • Materials: this compound (MVE), toluene (B28343), diethyl ether, zinc iodide (ZnI₂), trimethylsilyl iodide (TMSI), 1,1-diethoxyethane (DEE), methanol (B129727), triethylamine. All reagents and solvents must be thoroughly dried.

  • Apparatus: A double-jacketed 500 ml reactor equipped with a magnetic stirrer, an inlet for gaseous MVE, a solvent inlet, and a rubber septum-closed neck connected to a balloon filled with dry argon.

  • Procedure:

    • Dry all glassware in an oven at 70°C for at least 24 hours.

    • The initiator is prepared in situ from DEE and TMSI in toluene at -40°C.

    • An initial amount of MVE is condensed into the reactor.

    • The polymerization is initiated by the addition of ZnI₂.

    • Gaseous MVE is then continuously fed into the reactor at a controlled rate (e.g., 0.86 mol/h) until the desired monomer-to-initiator ratio is achieved. The reaction temperature is maintained at -5°C.

    • The polymerization is terminated by the addition of methanol and triethylamine.

    • The polymer solution is washed with aqueous Na₂S₂O₃ and then with deionized water.

    • The organic phase is dried over MgSO₄, filtered, and the solvent is evaporated to yield the poly(MVE).

  • Analysis: Monomer conversion can be determined by gas chromatography. The number-average molecular weight (M) and molecular weight distribution (M / M) of the polymer are determined by gel permeation chromatography (GPC).

Protocol 2: Living Cationic Polymerization of a Silyl-Protected β-Methyl Vinyl Ether [6]

  • Materials: tert-Butyldiphenylsiloxybutyl propenyl ether (TBDPSBPE) monomer, toluene, ethyl acetate (AcOEt), 1-isobutoxyethyl acetate (IBEA) initiator, ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅), tin tetrachloride (SnCl₄), methanol, triethylamine.

  • Apparatus: A glass tube reactor equipped with a three-way stopcock, operated under a nitrogen atmosphere.

  • Procedure:

    • The polymerization is carried out under a nitrogen atmosphere.

    • A toluene solution of the monomer (e.g., [TBDPSBPE]₀ = 0.6 M) containing AcOEt as an added base (e.g., [AcOEt]₀ = 1.0 M) is cooled to the desired polymerization temperature (e.g., -80°C).

    • The initiator (IBEA, e.g., [IBEA]₀ = 4.0 mM) and activators (Et₁.₅AlCl₁.₅, e.g., [Et₁.₅AlCl₁.₅]₀ = 4.0 mM; and SnCl₄, e.g., [SnCl₄]₀ = 5.0 mM) are sequentially added to the monomer solution.

    • The polymerization is terminated by adding methanol containing a small amount of triethylamine.

  • Analysis: Monomer conversion is determined by ¹H NMR spectroscopy. M and M / M are determined by GPC using polystyrene standards for calibration.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows in the cationic polymerization of this compound.

cationic_polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer Initiator Initiator Carbocation Initiating Carbocation (I-M⁺) Initiator->Carbocation + Monomer Monomer_I Monomer (MVE) Monomer_I->Carbocation Growing_Chain Growing Chain (Pₙ-M⁺) Carbocation->Growing_Chain Chain Growth Longer_Chain Longer Chain (Pₙ₊₁-M⁺) Growing_Chain->Longer_Chain + Monomer Monomer_P Monomer (MVE) Monomer_P->Longer_Chain Active_Chain Growing Chain (Pₙ-M⁺) Longer_Chain->Active_Chain Further Propagation Dead_Polymer Dead Polymer Active_Chain->Dead_Polymer Termination Active_Chain->Dead_Polymer + S (Chain Transfer) Transfer_Agent Transfer Agent (S) New_Cation New Cation (S⁺) Transfer_Agent->New_Cation Chain Transfer

Caption: General mechanism of cationic polymerization.

living_cationic_polymerization Active_Species Active Propagating Carbocation (Pₙ⁺) Propagated_Species Propagated Active Species (Pₙ₊₁⁺) Active_Species->Propagated_Species Propagation (+M, kₚ) Dormant_Species Dormant Species (Pₙ-X) Dormant_Species->Active_Species Activation (kₐ) Monomer Monomer (M) Monomer->Propagated_Species

Caption: Equilibrium in living cationic polymerization.

experimental_workflow Start Start Reactor_Prep Prepare Dry Reactor under Inert Atmosphere Start->Reactor_Prep Reagent_Prep Prepare Solutions of Monomer, Initiator, and Additives Reactor_Prep->Reagent_Prep Cooling Cool Reactor to Polymerization Temperature Reagent_Prep->Cooling Initiation Add Initiator/Activator to Monomer Solution Cooling->Initiation Polymerization Allow Polymerization to Proceed Initiation->Polymerization Termination Quench the Reaction Polymerization->Termination Purification Purify the Polymer (Washing, Precipitation) Termination->Purification Drying Dry the Polymer Purification->Drying Analysis Characterize the Polymer (GPC, NMR) Drying->Analysis End End Analysis->End

Caption: General experimental workflow for cationic polymerization.

Conclusion

The cationic polymerization of this compound is a versatile and powerful method for the synthesis of well-defined poly(this compound). By carefully selecting the initiating system, solvent, temperature, and the use of additives to stabilize the propagating carbocation, it is possible to achieve a living polymerization. This level of control is crucial for producing polymers with tailored molecular weights, narrow polydispersities, and specific end-group functionalities, which are highly sought after in advanced applications, including drug delivery and smart materials. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to design and execute controlled cationic polymerizations of this compound.

References

Unveiling the Molecular Architecture of Poly(methyl vinyl ether): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure of poly(methyl vinyl ether) (PMVE), a versatile polymer with significant applications in biomedical and pharmaceutical fields. This document elucidates the synthesis, stereochemistry, and solid-state morphology of PMVE, supported by comprehensive data and detailed experimental protocols.

Synthesis and Stereochemical Control

The primary method for synthesizing poly(this compound) is through the cationic polymerization of its monomer, this compound.[1][2] This process is typically initiated by Lewis acids, such as boron trifluoride (BF3).[1][2] The stereochemistry of the resulting polymer—its tacticity—is highly dependent on the polymerization conditions, particularly the temperature and the choice of catalyst and solvent.[3] This control over tacticity is crucial as it dictates the polymer's physical properties and, consequently, its applications.

The stereochemical arrangement of the methoxy (B1213986) groups along the polymer backbone can result in three distinct forms:

  • Isotactic PMVE: All methoxy groups are located on the same side of the polymer chain. This regular structure allows for chain packing and can lead to crystallinity.[4] Isotactic PMVE can be synthesized using specific catalysts at low temperatures, for instance, at -78°C in hexane/toluene mixed solvents, yielding a degree of isotacticity up to 93%.[3]

  • Syndiotactic PMVE: The methoxy groups alternate regularly on opposite sides of the polymer chain. This arrangement also imparts stereoregularity.[4]

  • Atactic PMVE: The methoxy groups are randomly distributed along the polymer chain. This lack of order results in an amorphous polymer.[4]

G cluster_synthesis Synthesis cluster_conditions Reaction Conditions Monomer This compound (CH2=CHOCH3) Polymerization Cationic Polymerization Monomer->Polymerization Initiator Cationic Initiator (e.g., BF3) Initiator->Polymerization Temperature Temperature Solvent Solvent Catalyst Catalyst Isotactic Isotactic PMVE (Regular, Crystalline) Temperature->Isotactic Syndiotactic Syndiotactic PMVE (Regular, Semi-crystalline) Temperature->Syndiotactic Atactic Atactic PMVE (Random, Amorphous) Temperature->Atactic Solvent->Isotactic Solvent->Syndiotactic Solvent->Atactic Catalyst->Isotactic Catalyst->Syndiotactic Catalyst->Atactic G cluster_characterization Characterization Workflow cluster_information Information Obtained PMVE_Sample Poly(this compound) Sample GPC Gel Permeation Chromatography (GPC) PMVE_Sample->GPC NMR Nuclear Magnetic Resonance (NMR) Spectroscopy PMVE_Sample->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy PMVE_Sample->FTIR Raman Raman Spectroscopy PMVE_Sample->Raman XRD X-ray Diffraction (XRD) PMVE_Sample->XRD MW Molecular Weight & Polydispersity GPC->MW Tacticity Tacticity (Isotactic, Syndiotactic, Atactic) NMR->Tacticity Functional_Groups Functional Groups & Local Environment FTIR->Functional_Groups Vibrational_Modes Vibrational Modes & Chain Conformation Raman->Vibrational_Modes Crystallinity Crystallinity & Solid-State Structure XRD->Crystallinity

References

An In-depth Technical Guide to the Core Reactions of Methyl Vinyl Ether in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl vinyl ether (MVE), the simplest enol ether, is a versatile and highly reactive building block in organic synthesis. Its electron-rich double bond makes it susceptible to a variety of transformations, including polymerization, cycloaddition, and electrophilic addition reactions. This technical guide provides a comprehensive overview of the fundamental reactivity of MVE, with a focus on cationic polymerization, [4+2] and [2+2] cycloadditions, 1,3-dipolar cycloadditions, and electrophilic additions such as hydrolysis and the addition of alcohols and halogens. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in academia and industry, particularly those in drug development and materials science.

Introduction

This compound (CH₂=CHOCH₃) is a colorless, flammable gas with a sweet odor.[1] Its structure, featuring a vinyl group directly attached to an oxygen atom, results in a highly polarized and electron-rich π-system. This electronic characteristic governs its reactivity, making it an excellent monomer for cationic polymerization and a reactive partner in various cycloaddition and electrophilic addition reactions. The resulting products, including polyvinyl methyl ether (PVME), substituted cyclic compounds, and functionalized acetals, have found applications in diverse fields such as adhesives, coatings, drug delivery systems, and as intermediates in the synthesis of complex organic molecules. This guide delves into the core reactions of MVE, providing the necessary technical details for its practical application in a laboratory setting.

Cationic Polymerization of this compound

The electron-rich nature of the double bond in this compound makes it particularly susceptible to cationic polymerization. This process is typically initiated by Lewis acids or other cationic initiators and can proceed in a controlled or "living" manner, allowing for the synthesis of well-defined polymers with narrow molecular weight distributions.[2]

Mechanism

The cationic polymerization of MVE proceeds through the following key steps:

  • Initiation: A cationic initiator (E⁺) attacks the electron-rich double bond of the MVE monomer, forming a carbocationic intermediate.

  • Propagation: The newly formed carbocation reacts with subsequent MVE monomers in a chain-growth fashion. The methoxy (B1213986) group stabilizes the propagating carbocation through resonance.

  • Termination/Chain Transfer: The polymerization can be terminated by various processes, including reaction with a nucleophile, proton elimination, or chain transfer to monomer or solvent.

Quantitative Data: Cationic Polymerization of MVE
Initiator SystemSolventTemperature (°C)Monomer Feed Rate (mol/h)Resulting Polymer (PMVE)Molecular Weight (Mn)MWD (Đ)Reference(s)
DEE/TMSI/ZnI₂Toluene (B28343)-50.86PMVEUp to 7500~1.2[2]
Trityl SaltsCH₂Cl₂0-PMVE--[3]
Trifluoromethyl sulfonatesToluene-78-PEVE17.3 kDa1.13[1]

DEE: 1,1-diethoxyethane; TMSI: trimethylsilyl (B98337) iodide

Experimental Protocol: Controlled Cationic Polymerization of MVE

This protocol describes a semi-continuous process for the controlled cationic polymerization of this compound.[2]

Materials:

  • This compound (MVE)

  • Toluene (anhydrous)

  • 1,1-diethoxyethane (DEE)

  • Trimethylsilyl iodide (TMSI)

  • Zinc iodide (ZnI₂) (activator)

  • Argon (inert gas)

  • Methanol (for quenching)

Procedure:

  • All glassware is dried in an oven at 70°C for at least 24 hours.

  • The polymerization is conducted in a double-jacketed reactor equipped with a magnetic stirrer, gas inlet, solvent inlet, and a septum-sealed neck under an argon atmosphere.

  • The initiator is prepared in situ by reacting DEE and TMSI in toluene at -40°C.

  • An initial amount of MVE is condensed into the reactor.

  • The polymerization is initiated by the addition of the ZnI₂ activator.

  • MVE is then continuously fed into the reactor at a controlled rate (e.g., 0.86 mol/h) to achieve the desired monomer-to-initiator ratio.

  • The reaction temperature is maintained at -5°C.

  • The polymerization is quenched by the addition of methanol.

  • The resulting poly(this compound) (PMVE) is isolated and purified.

Signaling Pathway: Cationic Polymerization of MVE

Cationic_Polymerization Initiator Initiator (E⁺) MVE1 This compound Initiator->MVE1 Initiation Carbocation1 Carbocation Intermediate MVE1->Carbocation1 MVE2 This compound (n) Carbocation1->MVE2 Propagation Polymer Propagating Polymer Chain MVE2->Polymer Termination Termination/Chain Transfer Polymer->Termination PMVE Poly(this compound) Termination->PMVE

Caption: Cationic polymerization of this compound.

Cycloaddition Reactions

This compound readily participates in various cycloaddition reactions, acting as the electron-rich component. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction)

In the context of Diels-Alder reactions, MVE is an electron-rich dienophile. It reacts readily with electron-poor dienes. A commercially significant example is its reaction with acrolein, which serves as a key step in the synthesis of glutaraldehyde.[4][5]

Quantitative Data: Diels-Alder Reaction of MVE
DieneDienophileConditionsProductYieldReference(s)
AcroleinThis compound130°C, 3.5 MPa, 2h2-Methoxy-3,4-dihydropyranHigh[6]
o-Quinone MethideThis compoundDFT Study2-Substituted chroman-[7]
Experimental Protocol: Synthesis of 2-Methoxy-3,4-dihydropyran

This protocol is based on the industrial synthesis of glutaraldehyde.[6]

Materials:

  • Acrolein

  • This compound

  • High-pressure reactor

Procedure:

  • Acrolein and this compound are charged into a high-pressure reactor.

  • The reactor is sealed and heated to 130°C.

  • The pressure is maintained at 3.5 MPa.

  • The reaction is allowed to proceed for 2 hours.

  • After cooling and depressurization, the crude 2-methoxy-3,4-dihydropyran is obtained and can be purified by distillation.

Signaling Pathway: Diels-Alder Reaction of MVE with Acrolein

Diels_Alder MVE This compound (Dienophile) TransitionState [4+2] Transition State MVE->TransitionState Acrolein Acrolein (Diene) Acrolein->TransitionState Product 2-Methoxy-3,4-dihydropyran TransitionState->Product Dipolar_Cycloaddition MVE This compound (Dipolarophile) TransitionState [3+2] Transition State MVE->TransitionState Dipole 1,3-Dipole Dipole->TransitionState Product Five-membered Heterocycle TransitionState->Product Hydrolysis MVE This compound Protonation Protonation MVE->Protonation H3O H₃O⁺ H3O->Protonation Carbocation Resonance-stabilized Carbocation Protonation->Carbocation Nucleophilic_Attack Nucleophilic Attack Carbocation->Nucleophilic_Attack H2O H₂O H2O->Nucleophilic_Attack Hemiacetal Hemiacetal Intermediate Nucleophilic_Attack->Hemiacetal Deprotonation Deprotonation Hemiacetal->Deprotonation Acetaldehyde Acetaldehyde Deprotonation->Acetaldehyde Methanol Methanol Deprotonation->Methanol

References

The Genesis of a Monomer: An In-depth Technical Guide to the Discovery and Synthesis of Methyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vinyl ether (MVE), the simplest enol ether, is a colorless, flammable gas with the chemical formula CH₃OCH=CH₂. Its significance in the chemical industry stems from the reactivity of its vinyl group, which readily participates in polymerization and various organic transformations. This technical guide provides a comprehensive overview of the discovery and historical development of this compound synthesis, with a focus on the core chemical principles and experimental methodologies that have defined its production. From the pioneering high-pressure acetylene (B1199291) chemistry of Walter Reppe to modern, sustainable approaches, this document details the evolution of MVE synthesis for an audience of researchers, scientists, and drug development professionals.

The Pioneering Era: Reppe Vinylation

The industrial-scale synthesis of this compound is inextricably linked to the groundbreaking work of German chemist Walter Reppe at BASF in the 1930s. Facing the challenge of finding a viable route to vinyl ethers as alternatives to the then-problematic polyvinyl chloride (PVC), Reppe delved into the high-pressure reactions of acetylene.[1] His research culminated in the development of the eponymous "Reppe chemistry," a cornerstone of which is the vinylation reaction.[2]

The Reppe synthesis of this compound involves the direct reaction of acetylene with methanol (B129727) in the presence of a basic catalyst.[3] This exothermic reaction is typically carried out under elevated pressure and temperature.

Signaling Pathway of Reppe Vinylation

Reppe_Vinylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Reaction Conditions cluster_product Product Acetylene Acetylene (C₂H₂) MVE This compound (CH₃OCH=CH₂) Acetylene->MVE + Methanol Methanol Methanol (CH₃OH) Methanol->MVE Base Basic Catalyst (e.g., KOH, Alkali Metal Alkoxide) Base->MVE Catalysis Conditions High Pressure High Temperature Conditions->MVE Enables Reaction

Caption: The Reppe synthesis of this compound from acetylene and methanol.

Experimental Protocols for Reppe Synthesis

Continuous Liquid-Phase Process

A continuous process for the production of this compound involves reacting methanol with acetylene in the liquid phase in the presence of a basic alkali metal or alkaline earth metal compound.

  • Reaction Conditions:

    • Temperature: 40 to 300 °C[4]

    • Pressure: 0.1 to 5 MPa absolute[4]

    • Catalyst: Basic alkali metal or alkaline earth metal compound (e.g., potassium hydroxide, alkali metal alkoxides)[4]

    • Reaction Phase: Liquid phase, in the absence of a continuous gas phase[4]

    • MVE Concentration: Maintained at ≤ 30% by weight in the liquid phase[4]

  • Procedure:

    • A jet loop reactor is filled with methanol and the basic potassium compound.

    • The external circulation is initiated, and the system is brought to the desired temperature.

    • Acetylene is introduced into the liquid phase at a rate that does not exceed its maximum solubility, preventing the formation of a continuous gas phase.

    • The reaction mixture is continuously circulated, and the produced this compound is removed from the system, often through a thin-film evaporator, to maintain a low concentration in the reactor.

    • The withdrawn gas phase is then separated in a distillation column to isolate pure this compound.

Quantitative Data for Reppe Synthesis
ParameterValueReference
Temperature40 - 300 °C[4]
Pressure0.1 - 5 MPa abs[4]
CatalystBasic alkali metal/alkaline earth cpd.[4]
MVE Concentration in Liquid Phase≤ 30% by weight[4]

Alternative Synthetic Routes

While the Reppe process remains a dominant industrial method, safety concerns associated with handling acetylene under high pressure have spurred the development of alternative synthetic pathways.

Synthesis from Acetaldehyde (B116499) and Methanol

A notable alternative involves a two-step process starting from acetaldehyde and methanol. The first step is the formation of acetaldehyde dimethyl acetal (B89532) (1,1-dimethoxyethane), which is then subjected to thermal decomposition to yield this compound and methanol.

Experimental Workflow for Acetaldehyde Route

Acetaldehyde_Route Acetaldehyde Acetaldehyde Acetalization Acetalization (Acid Catalyst, 0-60°C) Acetaldehyde->Acetalization Methanol Methanol Methanol->Acetalization DMA Acetaldehyde Dimethyl Acetal (DMA) Acetalization->DMA ThermalDecomp Thermal Decomposition (~300-400°C) DMA->ThermalDecomp MVE This compound ThermalDecomp->MVE Methanol_byproduct Methanol (byproduct) ThermalDecomp->Methanol_byproduct

Caption: Two-step synthesis of MVE from acetaldehyde and methanol.

Experimental Protocols for Acetaldehyde Route

Continuous Process

  • Acetalization: Acetaldehyde is reacted with 1-3 molar equivalents of methanol in the presence of an acid catalyst at a temperature of 0-60 °C until equilibrium is reached.[5]

  • Purification: The reaction mixture is distilled to separate an azeotropic mixture of acetaldehyde dimethyl acetal and methanol.[5]

  • Thermal Decomposition: The purified azeotrope is fed into a reactor and heated to approximately 300-400 °C for thermal decomposition into this compound and methanol.[5]

  • Product Isolation: The resulting mixture is distilled to separate the this compound product from the methanol byproduct, which can be recycled.[5]

Quantitative Data for Acetaldehyde Route
ParameterValueReference
Acetalization
Temperature0 - 60 °C[5]
CatalystAcid catalyst[5]
Thermal Decomposition
Temperature~300 - 400 °C[5]
Overall Performance
DMA Conversion97.0%[5]
MVE Yield (based on DMA)97.9%[5]
MVE Selectivity (from DMA)99.1%
Sustainable Synthesis from Biomass-Derived Ethylene (B1197577) Glycol Dimethyl Ether

A recent, more sustainable approach involves the synthesis of this compound from biomass-derived ethylene glycol dimethyl ether (EGDE) through a methanol elimination reaction catalyzed by solid bases.

Experimental Protocols for EGDE Route
  • Reaction: Methanol elimination from ethylene glycol dimethyl ether.

  • Catalyst: Co-precipitated CaO-MgO with a Ca/Mg molar ratio of 2.[6]

  • Reaction Conditions:

    • Temperature: 400 °C[6]

    • Pressure: Atmospheric pressure[6]

Quantitative Data for EGDE Route
ParameterValueReference
CatalystCaO-MgO (Ca/Mg molar ratio = 2)[6]
Temperature400 °C[6]
PressureAtmospheric[6]
EGDE Conversion100%[6]
MVE Selectivity93.5%[6]
Transetherification/Transfer Vinylation

Transetherification, or transfer vinylation, is another method for synthesizing vinyl ethers, including this compound, by reacting an alcohol with a vinyl ether in the presence of a catalyst. While less common for the industrial production of MVE itself, it is a valuable laboratory-scale method for producing functionalized vinyl ethers.

Logical Relationship in Transetherification

Transetherification cluster_inputs Inputs cluster_outputs Outputs Alcohol Methanol (CH₃OH) MVE This compound Alcohol->MVE Vinyl_Donor Vinyl Ether Donor (e.g., Ethyl Vinyl Ether) Vinyl_Donor->MVE Catalyst Palladium or Iridium Catalyst Catalyst->MVE Catalysis Alcohol_Byproduct Alcohol Byproduct (e.g., Ethanol) MVE->Alcohol_Byproduct

References

Methodological & Application

Application Notes and Protocols for Cationic Polymerization of Methyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic polymerization of methyl vinyl ether (MVE) is a powerful technique for the synthesis of poly(this compound) (PMVE), a polymer with significant applications in biomedical fields due to its biocompatibility and thermoresponsive properties. This document provides detailed application notes and experimental protocols for the controlled/"living" cationic polymerization of MVE, tailored for graduate-level researchers and professionals in polymer chemistry and drug development. The "living" nature of this polymerization allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions.

Theoretical Background

Cationic polymerization proceeds via the addition of a monomer to a growing polymer chain with a carbocationic active center. The process can be divided into three main stages: initiation, propagation, and termination. For a controlled or "living" polymerization, termination and chain transfer reactions must be minimized.

Initiation: This step involves the generation of a carbocation from the monomer. This is typically achieved by a protonic acid or a Lewis acid in the presence of a proton source (initiator). The initiator (e.g., a protic acid or a compound that can generate a carbocation) reacts with the MVE monomer to form a carbocation. A co-initiator or activator, often a Lewis acid, is used to stabilize the counter-anion and the propagating carbocation, preventing premature termination.

Propagation: The carbocationic end of the growing polymer chain repeatedly adds MVE monomer units. The rate of propagation is influenced by factors such as monomer concentration, temperature, and the nature of the solvent and counter-ion.

Termination and Chain Transfer: These are undesirable side reactions in a living polymerization. Termination can occur through recombination of the carbocation with the counter-ion or reaction with impurities. Chain transfer involves the transfer of the active center to a monomer, solvent, or another polymer chain, resulting in a dead polymer chain and a new active center. The choice of appropriate initiators, solvents, and low temperatures is crucial to suppress these reactions.

Key Reaction Parameters

The success of a controlled cationic polymerization of MVE is highly dependent on the careful control of several parameters:

  • Initiating System: The choice of initiator and Lewis acid is critical. Common systems include a combination of a cation source (e.g., 1,1-diethoxyethane (DEE) or 1-(isobutoxy)ethyl acetate (B1210297) (IBEA)) and a Lewis acid activator (e.g., SnCl₄, ZnI₂, TiCl₄).

  • Temperature: Low temperatures (typically between -78°C and 0°C) are essential to stabilize the propagating carbocations and minimize chain transfer and termination reactions.[1][2]

  • Solvent: Non-polar or weakly polar solvents such as toluene (B28343), hexane, or dichloromethane (B109758) are commonly used to ensure the stability of the carbocationic species.

  • Purity of Reagents: The reaction is highly sensitive to impurities, especially water, which can act as a potent terminating agent. Therefore, all reagents and glassware must be rigorously dried.

Data Presentation

The following tables summarize the effect of various reaction parameters on the molecular weight (Mn), and polydispersity index (PDI) of poly(this compound).

Table 1: Effect of Initiating System on the Cationic Polymerization of this compound

Initiating SystemSolventTemperature (°C)Mn ( g/mol )PDI (Mw/Mn)Monomer Conversion (%)Reference
DEE/TMSI/ZnI₂Toluene-57500< 1.2High[1]
IBEA/Et₁.₅AlCl₁.₅/SnCl₄Toluene-78129001.22~100[3]
HCl/ZnCl₂Toluene-78LowBroad-[3]
AgClO₄/Ph₂CHBr/Me₂SCH₂Cl₂-2376002.29-[2]

Table 2: Effect of Temperature on the Cationic Polymerization of this compound

Initiating SystemSolventTemperature (°C)Mn ( g/mol )PDI (Mw/Mn)Monomer Conversion (%)Reference
IBEA/Et₁.₅AlCl₁.₅/SnCl₄Toluene0LowBroadLow[4]
IBEA/Et₁.₅AlCl₁.₅/SnCl₄Toluene-50LowBroadLow[4]
IBEA/Et₁.₅AlCl₁.₅/SnCl₄Toluene-78High & Controlled≤ 1.05~100[4]
DEE/TMSI/ZnI₂Toluene-40--Slower Rate[1]
DEE/TMSI/ZnI₂Toluene-57500< 1.2High[1]

Experimental Protocols

Protocol 1: General Batch Polymerization of this compound

This protocol describes a general procedure for the living cationic polymerization of MVE in a batch reactor.

Materials:

  • This compound (MVE), dried over CaH₂ and distilled.

  • Toluene, dried over sodium/benzophenone and distilled.

  • Initiator (e.g., 1-(isobutoxy)ethyl acetate, IBEA).

  • Lewis Acid (e.g., SnCl₄), as a solution in a dry, inert solvent.

  • Lewis Base (e.g., ethyl acetate), freshly distilled.

  • Terminating agent (e.g., pre-chilled methanol (B129727) containing a small amount of triethylamine).

  • Anhydrous solvents for purification (e.g., methanol).

  • Dry glassware (oven-dried at >120°C for 24h and cooled under nitrogen).

  • Nitrogen or Argon gas supply.

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a rubber septum, and a thermometer. Maintain a positive pressure of inert gas throughout the experiment.

  • Solvent and Monomer Addition: To the reactor, add dry toluene via a cannula or syringe. Cool the reactor to the desired temperature (e.g., -78°C) using a dry ice/acetone bath. Add the desired amount of purified MVE to the cooled solvent.

  • Initiation: In a separate flame-dried flask under an inert atmosphere, prepare the initiator solution. Add the Lewis base (e.g., ethyl acetate) to the monomer solution in the reactor. Then, sequentially add the initiator (e.g., IBEA) and the Lewis acid (e.g., SnCl₄ solution) via syringe.

  • Polymerization: Allow the reaction to proceed for the desired time, monitoring the temperature to ensure it remains constant.

  • Termination: Quench the polymerization by adding the pre-chilled methanol/triethylamine solution to the reactor.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane). Filter the precipitated polymer and wash it several times with the non-solvent. Dry the polymer under vacuum to a constant weight.

Characterization of Poly(this compound)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃): The proton NMR spectrum of PMVE typically shows a broad multiplet at ~3.5 ppm corresponding to the methoxy (B1213986) protons (-OCH₃) and a broad multiplet at ~1.6 ppm for the backbone methylene (B1212753) protons (-CH₂-). The methine proton (-CH-) of the backbone appears around 3.9 ppm.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic peaks for the methoxy carbon at ~56 ppm, the backbone methine carbon at ~75 ppm, and the backbone methylene carbon at ~39 ppm.

Gel Permeation Chromatography (GPC):

  • GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

  • Typical Conditions:

    • Mobile Phase: Tetrahydrofuran (THF) is a common eluent for PMVE.

    • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes.

    • Detector: A refractive index (RI) detector is typically used.

    • Calibration: The system is calibrated using polystyrene standards.

Mandatory Visualizations

Cationic Polymerization Mechanism of this compound

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Monomer Monomer Initiator->Monomer Activation Carbocation Carbocation Monomer->Carbocation Forms Growing_Chain Growing_Chain Monomer_Prop Monomer Growing_Chain->Monomer_Prop Addition Elongated_Chain Longer Chain Monomer_Prop->Elongated_Chain Terminator Terminator Elongated_Chain->Terminator Quenching Polymer Polymer Terminator->Polymer

Caption: Mechanism of cationic polymerization of this compound.

Experimental Workflow for Cationic Polymerization of MVE

G Start Start Dry_Glassware Dry Glassware and Reagents Start->Dry_Glassware Reactor_Setup Set up Reactor under Inert Gas Dry_Glassware->Reactor_Setup Cool_Reactor Cool Reactor to Desired Temperature Reactor_Setup->Cool_Reactor Add_Solvent_Monomer Add Solvent and Monomer Cool_Reactor->Add_Solvent_Monomer Add_Initiator_System Add Initiator System (Lewis Base, Initiator, Lewis Acid) Add_Solvent_Monomer->Add_Initiator_System Polymerization Allow Polymerization to Proceed Add_Initiator_System->Polymerization Termination Terminate Reaction with Quenching Agent Polymerization->Termination Purification Purify Polymer by Precipitation Termination->Purification Characterization Characterize Polymer (NMR, GPC) Purification->Characterization End End Characterization->End

Caption: General workflow for the cationic polymerization of MVE.

References

Living Cationic Polymerization of Methyl Vinyl Ether: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the living cationic polymerization of methyl vinyl ether (MVE), a critical process for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. Such polymers are integral to the development of advanced drug delivery systems, biomaterials, and other sophisticated chemical applications.

The living cationic polymerization of vinyl ethers, including MVE, offers a powerful method for creating polymers with predictable molar masses and low dispersity.[1] The fundamental principle of a "living" polymerization is the suppression of chain transfer and termination reactions, which allows polymer chains to grow at a steady rate until all the monomer is consumed.[1][2] This level of control is achieved through the meticulous selection of an initiating system, solvent, and reaction temperature. The stability of the propagating carbocationic species is paramount and is often enhanced by the presence of a Lewis base or the use of specific counter-ions.[1]

Core Principles and Methodologies

Living cationic polymerization is characterized by controlled initiation and propagation steps, while minimizing side reactions like termination and chain transfer.[2] Common monomers for this process are nucleophilic, with substituents that can stabilize a positive carbocationic charge, such as vinyl ethers, isobutene, and styrene.[2]

A variety of initiating systems can be employed for the living cationic polymerization of vinyl ethers:

  • Protonic Acid/Lewis Acid Systems: A prevalent method involves using a protonic acid adduct of the vinyl ether, such as an HCl adduct, in conjunction with a Lewis acid like tin tetrachloride (SnCl₄) or an organoaluminum halide.[2][3]

  • Trifluoromethyl Sulfonates: These commercially available initiators provide a more user-friendly alternative and can often be used under ambient conditions.[1][4]

  • Organocatalysts: Metal-free systems, for instance, those utilizing strong organic acids, have also been successfully developed.[1][5]

  • Photoredox Catalysis: Light-induced polymerization offers temporal control over the reaction, allowing it to be started and stopped with the application or removal of light.[1][5]

Experimental Protocol: Living Cationic Polymerization of this compound

This protocol describes a semi-continuous process for the controlled cationic polymerization of MVE, which is particularly useful for producing larger quantities of well-defined poly(this compound) (PMVE).[6]

Materials and Reagents:

Apparatus:

  • A glass reactor equipped with a three-way stopcock, operated under a dry nitrogen atmosphere.[3][6][7]

  • A cooling bath (e.g., ethanol/dry ice) to maintain the desired reaction temperature.[8]

  • Syringes for the transfer of reagents.

  • Standard glassware for workup and purification.

Procedure:

  • Initiator Preparation (In Situ): In the reaction vessel under a nitrogen atmosphere, prepare the initiator in situ by reacting 1,1-diethoxyethane (DEE) with trimethylsilyl iodide (TMSI) in toluene at -40°C.[6]

  • Monomer Introduction: Condense an initial amount of this compound (MVE) into the reactor.[6]

  • Initiation of Polymerization: Trigger the polymerization by adding the activator, zinc iodide (ZnI₂).[6]

  • Continuous Monomer Feed: Continuously feed MVE to the reactor at a controlled rate (e.g., 0.86 mol/h) until the desired monomer-to-initiator ratio is achieved.[6] Maintain the reaction temperature at -5°C.[6]

  • Termination: Quench the polymerization by adding methanol (B129727) containing a small amount of triethylamine.[6][7]

  • Workup and Purification:

    • Wash the polymer solution with aqueous Na₂S₂O₃ and then with deionized water.[6]

    • Dry the organic phase over anhydrous MgSO₄.[6]

    • Filter the solution and evaporate the solvent to obtain the poly(this compound) as a colorless, viscous liquid.[6]

Characterization:

  • The number-average molecular weight (Mn) and polydispersity index (PDI or Mw/Mn) of the resulting PMVE can be determined by gel permeation chromatography (GPC).[3]

  • The conversion of MVE can be monitored by gas chromatography using an internal standard.[6]

Quantitative Data Summary

The following table summarizes representative experimental data for the living cationic polymerization of vinyl ethers, including this compound, under various conditions.

Initiating SystemMonomerSolventTemperature (°C)[Monomer]:[Initiator]:[Activator]TimeMn ( g/mol )PDI (Mw/Mn)Reference
DEE/TMSI/ZnI₂MVEToluene-5Variable (semi-continuous)-up to 7500~1.2[6]
IBEA/Et₁.₅AlCl₁.₅/SnCl₄EHPEToluene-78---≤ 1.05[9]
IBVE-HCl/SnCl₄EVEToluene-30[0.80 M]:[4.0 mM]:[5.0 mM]5 sec-~1.1[3]
IBVE-HCl/SnCl₄NBVEToluene-30[0.80 M]:[4.0 mM]:[5.0 mM]5 sec-~1.1[3]
Trifluoromethyl sulfonateEVEToluene-78[2.5 mmol]:[5 µmol]:-8 h-1.10–1.19[4]

DEE: 1,1-diethoxyethane; TMSI: trimethylsilyl iodide; MVE: this compound; IBEA: 1-(isobutoxy)ethyl acetate; EHPE: 2-ethylhexyl 2-propenyl ether; IBVE: isobutyl vinyl ether; EVE: ethyl vinyl ether; NBVE: n-butyl vinyl ether.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the process, the following diagrams illustrate the experimental workflow and the fundamental signaling pathway of living cationic polymerization.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Polymerization reagent_prep Reagent Purification (MVE, Toluene) reactor_setup Reactor Setup under N₂ reagent_prep->reactor_setup initiator_prep In Situ Initiator Formation (DEE + TMSI) initiator_prep->reactor_setup initial_charge Initial Monomer Charge reactor_setup->initial_charge initiation Initiation with ZnI₂ initial_charge->initiation propagation Continuous Monomer Feed initiation->propagation termination Termination (Methanol/Triethylamine) propagation->termination workup Aqueous Workup & Purification termination->workup characterization Characterization (GPC, NMR) workup->characterization

Caption: Experimental workflow for the living cationic polymerization of this compound.

signaling_pathway initiator Initiator (I) propagating_species Propagating Carbocation (P*) initiator->propagating_species Initiation monomer Monomer (M) dormant_species Dormant Species (P-X) propagating_species->dormant_species Equilibrium polymer Living Polymer propagating_species->polymer Propagation (+M)

Caption: Simplified signaling pathway of living cationic polymerization.

References

Application Notes and Protocols for the Copolymerization of Methyl Vinyl Ether and Maleic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the synthesis of poly(methyl vinyl ether-alt-maleic anhydride) (PVM/MA), a versatile copolymer with numerous applications in the pharmaceutical and biomedical fields due to its bioadhesive and film-forming properties.

Introduction

Poly(this compound-alt-maleic anhydride), also known as Gantrez™ AN, is a synthetic alternating copolymer. The unique 1:1 alternating structure of this compound and maleic anhydride (B1165640) units imparts desirable chemical and physical properties. This copolymer is a white, hygroscopic powder soluble in ketones and esters, but it hydrolyzes in the presence of water to form the corresponding dicarboxylic acid, poly(this compound-alt-maleic acid). This hydrolysis is crucial for its applications in aqueous environments. The synthesis is typically achieved through free-radical polymerization in a solution.

Experimental Protocols

Materials and Equipment
  • Monomers:

    • This compound (MVE)

    • Maleic anhydride (MA)

  • Initiator:

    • 2,2'-Azobisisobutyronitrile (AIBN)

  • Solvents:

  • Equipment:

    • Three-neck round-bottom flask

    • Condenser

    • Magnetic stirrer with hot plate

    • Nitrogen inlet and outlet

    • Thermometer

    • Vacuum oven

Procedure: Solution Free-Radical Copolymerization

This protocol is based on an optimized procedure for achieving high yield and specific viscosity.[]

  • Monomer and Solvent Preparation:

    • In a three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet/outlet, add maleic anhydride.

    • Add the solvent system, a mixture of cyclohexane and ethyl acetate.

    • Stir the mixture until the maleic anhydride is completely dissolved.

  • Initiator Addition and Degassing:

    • Add the free-radical initiator, AIBN, to the reaction mixture.

    • Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Addition of this compound:

    • Slowly add this compound to the reaction flask while maintaining a nitrogen atmosphere.

  • Polymerization Reaction:

    • Heat the reaction mixture to a temperature of 70-80°C with continuous stirring.

    • Maintain the reaction at this temperature for 8 hours. The solution will become more viscous as the polymerization proceeds.

  • Isolation and Purification of the Copolymer:

    • After 8 hours, cool the reaction mixture to room temperature.

    • Precipitate the copolymer by slowly adding the reaction mixture to a non-solvent, such as a mixture of diethyl ether and petroleum ether, with vigorous stirring.

    • Filter the precipitated white solid.

    • Wash the solid with the non-solvent to remove any unreacted monomers and initiator.

    • Dry the purified poly(this compound-alt-maleic anhydride) in a vacuum oven at 50-60°C until a constant weight is achieved.

Data Presentation

The following table summarizes the typical reaction conditions and outcomes for the copolymerization of this compound and maleic anhydride.

ParameterValue/RangeReference
Solvent System Cyclohexane and Ethyl Acetate mixture[]
Reaction Temperature 70-80°C[]
Reaction Time 8 hours[]
Product Yield > 90%[]
Specific Viscosity 0.1 - 0.6[]
Copolymer Structure Completely alternating[]

Characterization

The structure and properties of the synthesized copolymer can be characterized using various analytical techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of characteristic functional groups. The peaks at approximately 1849 cm⁻¹ and 1780 cm⁻¹ are assigned to the conjugated carbonyl of the maleic anhydride ring.[]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the copolymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed microstructure and confirm the alternating nature of the copolymer.

Visualizations

Reaction Mechanism

The free-radical copolymerization of this compound and maleic anhydride proceeds via a standard chain-growth mechanism involving initiation, propagation, and termination steps. The strong alternating tendency is attributed to the formation of a charge-transfer complex between the electron-rich this compound and the electron-poor maleic anhydride.

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator (AIBN) Initiator (AIBN) Radical (R.) Radical (R.) Initiator (AIBN)->Radical (R.) Heat Monomer_Complex [MVE-MA] Charge Transfer Complex Radical (R.)->Monomer_Complex + MVE + MA Growing_Chain Growing Polymer Chain (R-[MVE-MA]n.) Monomer_Complex->Growing_Chain Addition Growing_Chain->Growing_Chain Final_Polymer Poly(MVE-alt-MA) Growing_Chain->Final_Polymer Combination or Disproportionation

Caption: Free-radical copolymerization mechanism of MVE and MA.

Experimental Workflow

The following diagram illustrates the key steps in the laboratory synthesis of poly(this compound-alt-maleic anhydride).

Experimental_Workflow Start Start Charge_Reactants Charge Maleic Anhydride, Solvents, and Initiator Start->Charge_Reactants Degas Degas with Nitrogen (30 min) Charge_Reactants->Degas Add_MVE Add this compound Degas->Add_MVE Polymerize Heat to 70-80°C (8 hours) Add_MVE->Polymerize Cool Cool to Room Temperature Polymerize->Cool Precipitate Precipitate in Non-Solvent Cool->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Dry Dry in Vacuum Oven Filter_Wash->Dry Characterize Characterize Product (FT-IR, GPC, NMR) Dry->Characterize End End Characterize->End

Caption: Workflow for PVM/MA synthesis.

References

Application Notes and Protocols for the Synthesis of Poly(methyl vinyl ether) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(methyl vinyl ether) (PMVE) hydrogels are a class of stimuli-responsive polymers that have garnered significant interest in the fields of drug delivery, tissue engineering, and biomedical devices. Their unique thermoresponsive properties, biocompatibility, and mucoadhesive characteristics make them ideal candidates for a variety of applications. These hydrogels can be synthesized through several methods, including radiation crosslinking, chemical crosslinking, and physical crosslinking, each imparting distinct properties to the final material.

This document provides detailed protocols for the synthesis of PMVE hydrogels using various methodologies. It is intended for researchers, scientists, and drug development professionals seeking to fabricate and characterize these versatile biomaterials.

Methodology 1: Radiation Crosslinking

Radiation crosslinking is a widely used method for synthesizing PMVE hydrogels as it can be performed in an aqueous solution under mild conditions, and the process also sterilizes the final product.[1] High-energy radiation, such as gamma rays or electron beams, is employed to generate free radicals on the polymer chains, which then combine to form a three-dimensional network.[2][3]

Experimental Protocol: Synthesis of PMVE Hydrogels by Gamma Irradiation

Materials:

  • Poly(this compound) (PMVE)

  • Deionized water

  • Gamma irradiator (e.g., Cobalt-60 source)

Procedure:

  • Preparation of PMVE Solution: Prepare an aqueous solution of PMVE at the desired concentration (e.g., 10% w/v) by dissolving the polymer in deionized water. Stir the solution at room temperature until the polymer is fully dissolved.

  • Irradiation: Transfer the PMVE solution into appropriate containers (e.g., glass vials). Expose the samples to a Cobalt-60 gamma source at a specific radiation dose. The total dose will influence the crosslinking density and, consequently, the mechanical properties of the hydrogel.[4] Doses can range from 26 to 124 kGy.[5]

  • Hydrogel Formation: Following irradiation, the solution will have transformed into a hydrogel. The hydrogel can be removed from the container for further characterization.

  • Purification (Optional): To remove any uncrosslinked polymer, the hydrogel can be washed extensively with deionized water.

  • Characterization: The synthesized hydrogel can be characterized for its swelling behavior, mechanical properties, and network parameters.

Experimental Workflow: Radiation Crosslinking

G cluster_prep Preparation cluster_crosslink Crosslinking cluster_post Post-Synthesis prep1 Dissolve PMVE in deionized water prep2 Transfer solution to vials prep1->prep2 crosslink1 Expose to Gamma or Electron Beam Radiation prep2->crosslink1 post1 Hydrogel Formation crosslink1->post1 post2 Purification (Washing) post1->post2 post3 Characterization post2->post3

Caption: Workflow for PMVE hydrogel synthesis via radiation crosslinking.

Methodology 2: Chemical Crosslinking

Chemical crosslinking involves the formation of covalent bonds between polymer chains through the use of a crosslinking agent.[6] This method allows for precise control over the hydrogel's properties by varying the type and concentration of the crosslinker.

Experimental Protocol: Synthesis of PMVE-alt-Maleic Acid Hydrogels by Thiol-Ene Coupling

This protocol is based on the crosslinking of vinyl sulfone-functionalized poly(this compound-alt-maleic acid) with a dithiol crosslinker.[7][8]

Materials:

  • Poly(this compound-alt-maleic anhydride) (PMMAn)

  • Cysteamine vinyl sulfone (CVS) trifluoroacetate (B77799)

  • α,ω-dithio-poly(ethylene glycol) (HS-PEG-SH)

  • Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Functionalization of PMMAn: React PMMAn with CVS trifluoroacetate to introduce pendant vinyl sulfone groups, forming PMM-CVSx. The degree of functionalization can be controlled by the molar ratio of reactants.[7]

  • Preparation of Pre-polymer Solutions: Prepare aqueous solutions of the PMM-CVSx polymer and the HS-PEG-SH crosslinker in the desired buffer.

  • Hydrogel Formation: Mix the PMM-CVSx and HS-PEG-SH solutions. Gelation will occur via a Michael addition reaction, typically within seconds to minutes, depending on the pH, degree of functionalization, and polymer concentration.[8]

  • Characterization: The resulting hydrogel can be evaluated for its gelation efficiency, Young's modulus, equilibrium swelling, and hydrolytic stability.[8]

Experimental Protocol: Synthesis of PMVE-co-Maleic Acid Hydrogels by Esterification

This method involves the crosslinking of poly(this compound-co-maleic acid) with poly(ethylene glycol) (PEG) through the formation of ester bonds upon heating.[9]

Materials:

  • Poly(this compound-co-maleic acid) (PMVE/MA)

  • Poly(ethylene glycol) (PEG) of various molecular weights (e.g., PEG 200, PEG 1000)

  • Deionized water

Procedure:

  • Preparation of Polymer Blend: Prepare aqueous blends of PMVE/MA and PEG at the desired polymer-to-plasticizer ratio.

  • Casting and Crosslinking: Cast the blend into a suitable mold and heat to induce esterification between the carboxylic acid groups of maleic acid and the hydroxyl groups of PEG. A shift in the C=O peak in FTIR spectroscopy from 1708 to 1731 cm⁻¹ confirms the reaction.[9]

  • Hydrogel Characterization: The crosslinked films can be analyzed for their swelling behavior, network parameters, and porosity using scanning electron microscopy (SEM).[9][10]

Logical Relationship: Chemical Crosslinking Pathways

G cluster_start Starting Polymers cluster_functionalization Functionalization / Crosslinker cluster_reaction Crosslinking Reaction cluster_product Hydrogel Product start1 PMVE-alt-Maleic Anhydride func1 Cysteamine Vinyl Sulfone start1->func1 reacts with react1 Thiol-Ene Coupling (Michael Addition) start2 PMVE-co-Maleic Acid func3 Poly(ethylene glycol) start2->func3 mixed with func1->react1 enables func2 HS-PEG-SH func2->react1 crosslinks react2 Esterification (Heating) func3->react2 crosslinks via prod1 PMVE-alt-MA Hydrogel react1->prod1 prod2 PMVE-co-MA Hydrogel react2->prod2

Caption: Chemical crosslinking routes for PMVE-based hydrogels.

Methodology 3: Physical Crosslinking

Physically crosslinked hydrogels are formed through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, or ionic interactions.[11] These hydrogels are often reversible and can exhibit self-healing properties.

Experimental Protocol: Synthesis of PMVE-alt-Maleic Anhydride/PVA Hydrogels by Autoclaving

This method produces sterile, antimicrobial hydrogels by autoclaving aqueous mixtures of poly(vinyl alcohol) (PVA) and poly(this compound-alt-maleic anhydride) (Gantrez® AN).[12][13]

Materials:

  • Poly(vinyl alcohol) (PVA)

  • Poly(this compound-alt-maleic anhydride) (Gantrez® AN)

  • Deionized water

Procedure:

  • Preparation of Polymer Solutions: Prepare a 4.4% w/v aqueous solution of PVA and a 17.4% w/v aqueous solution of Gantrez® AN.

  • Mixing: Add the Gantrez® AN solution to the PVA solution and stir for 2-5 minutes at room temperature.[12]

  • Casting and Autoclaving: Cast the mixture into Petri dishes and autoclave at 125 °C and 1.4 bar for 90 minutes.[12]

  • Hydrogel Formation: The autoclaving process induces crosslinking, resulting in the formation of a hydrogel.

  • Characterization: The hydrogels can be evaluated for their swelling behavior, mechanical properties, adhesion to skin, and antimicrobial activity.[13]

Experimental Protocol: Synthesis of PMVE-alt-Maleic Anhydride/PVA Hydrogels by Freeze-Thawing

This protocol describes the formation of physically crosslinked hydrogels through repeated freeze-thaw cycles.[12]

Materials:

  • Poly(vinyl alcohol) (PVA)

  • Poly(this compound-alt-maleic anhydride) (Gantrez® AN)

  • Sodium hydroxide (B78521) (NaOH) solution (0.25% w/v)

Procedure:

  • Preparation of Polymer Mixture: Prepare a solution mixture of Gantrez® AN and PVA in a 0.25% w/v NaOH solution.

  • Freeze-Thaw Cycles: Freeze the solution at -18 °C for 9 hours, followed by thawing at room temperature.[12] Repeating this cycle can increase the crosslinking density.

  • Hydrogel Formation: The freeze-thaw process leads to the formation of crystalline regions that act as physical crosslinks, resulting in an opaque hydrogel.

  • Characterization: The physical properties of the hydrogel, such as swelling and mechanical strength, can be assessed.

Data Presentation: Properties of PMVE Hydrogels

The properties of PMVE hydrogels are highly dependent on the synthesis methodology. The following tables summarize some key quantitative data from the literature.

Table 1: Mechanical and Swelling Properties of PMVE Hydrogels Synthesized by Different Methods

Synthesis MethodCrosslinker/ConditionsYoung's Modulus (kPa)Swelling Ratio (%)Reference
Radiation CrosslinkingGamma raysIncreases with doseDecreases with dose[4]
Thiol-Ene CouplingHS-PEG-SHVaries with functionalizationVaries with functionalization[8]
EsterificationPEG 200Higher (rigid network)Lower[9]
EsterificationPEG 10,000Lower (flexible network)Higher[9]
AutoclavingPVA/Gantrez® ANGood mechanical strengthExcellent swelling ability[12]

Table 2: Influence of Crosslinker Molecular Weight on PMVE/MA/PEG Hydrogel Properties

PEG Molecular Weight (Da)Crosslink DensitySwelling RatePorosityReference
200HighLowerLower[9]
1000ModerateModerateModerate[9]
10,000LowHigherHigher[9]

Applications in Drug Delivery

PMVE hydrogels are promising platforms for controlled drug delivery.[14][15][16][17] Their stimuli-responsive nature allows for triggered drug release in response to changes in temperature or pH. The porous structure of the hydrogels enables the encapsulation of therapeutic agents, which are then released in a sustained manner.[18] The mucoadhesive properties of certain PMVE-based hydrogels can prolong their residence time at the site of administration, enhancing drug absorption.

Signaling Pathway: Thermo-responsive Drug Release

G cluster_below Below LCST (e.g., < 37°C) cluster_above Above LCST (e.g., > 37°C) state1 Hydrogel is Swollen (Hydrophilic state) stimulus Temperature Increase state1->stimulus exposed to drug1 Drug is Encapsulated state2 Hydrogel Collapses (Hydrophobic state) drug2 Drug is Released state2->drug2 leads to stimulus->state2 triggers

Caption: Mechanism of temperature-triggered drug release from a thermo-sensitive PMVE hydrogel. PMVE exhibits a lower critical solution temperature (LCST) around 37°C.[19]

References

Application Notes and Protocols for Methyl Vinyl Ether in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of methyl vinyl ether as a dienophile in Diels-Alder reactions. The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into experimental setups, reaction conditions, and expected outcomes.

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, is a powerful tool for the construction of six-membered rings. This compound, an electron-rich alkene, serves as an effective dienophile, particularly in reactions with electron-poor dienes (an "inverse-electron-demand" Diels-Alder reaction) or when activated by a Lewis acid in normal-electron-demand reactions. Its volatility (b.p. 6 °C) necessitates careful handling in sealed reaction vessels or at low temperatures. The methoxy (B1213986) group in the resulting cyclohexene (B86901) adduct offers a valuable synthetic handle for further functionalization, making it a versatile building block in the synthesis of complex molecules, including natural products and pharmaceuticals.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted [4+2] cycloaddition, meaning the new sigma bonds are formed in a single transition state. The stereochemistry of the reactants is retained in the product. With cyclic dienes, the reaction can proceed via two major pathways, leading to endo or exo products. The "endo rule" generally predicts the preferential formation of the endo isomer due to favorable secondary orbital interactions, although the exo product is often the thermodynamically more stable isomer. The endo/exo selectivity can be influenced by various factors including temperature, solvent, and the presence of Lewis acid catalysts.

Experimental Protocols

Detailed below are protocols for various Diels-Alder reactions involving this compound, showcasing different reaction conditions and diene systems.

Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene (B3395910)

This protocol describes the uncatalyzed reaction between this compound and freshly cracked cyclopentadiene.

Materials:

  • Dicyclopentadiene (B1670491)

  • This compound

  • Anhydrous diethyl ether

  • Round-bottom flask or sealed tube

  • Distillation apparatus

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (~170 °C). The retro-Diels-Alder reaction will occur, and cyclopentadiene (b.p. 41 °C) will distill over. Collect the freshly cracked cyclopentadiene in a flask cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after preparation.

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a condenser and a drying tube, dissolve cyclopentadiene (1.0 eq.) in anhydrous diethyl ether.

  • Addition of this compound: Cool the solution in an ice bath and add an excess of this compound (typically 2-5 eq.).

  • Reaction: Seal the tube or securely stopper the flask and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, remove the excess this compound and solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting adduct, 2-methoxybicyclo[2.2.1]hept-5-ene, can be purified by distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Isoprene (B109036)

This protocol details the use of a Lewis acid to promote the reaction between this compound and isoprene. Lewis acids activate the dienophile, increasing the reaction rate and often enhancing stereoselectivity.[1]

Materials:

  • Isoprene

  • This compound

  • Lewis acid (e.g., AlCl₃, BF₃·OEt₂, SnCl₄)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Schlenk flask or oven-dried glassware under an inert atmosphere (N₂ or Ar)

  • Syringes

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents: Add the Lewis acid (e.g., 0.1-1.0 eq.) to the cooled solvent. Slowly add this compound (1.0 eq.) followed by isoprene (1.2 eq.) via syringe.

  • Reaction: Allow the reaction to stir at -78 °C and slowly warm to room temperature. Monitor the reaction by TLC or GC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting regioisomeric adducts by column chromatography on silica gel.

Protocol 3: High-Pressure Diels-Alder Reaction with Furan (B31954)

High pressure can be employed to accelerate Diels-Alder reactions, particularly for less reactive dienes like furan.[2]

Materials:

  • Furan

  • This compound

  • Anhydrous dichloromethane (DCM)

  • High-pressure reactor

Procedure:

  • Reaction Setup: In a Teflon reaction vessel, combine furan (1.0 eq.) and an excess of this compound (3.0 eq.) in anhydrous DCM.

  • High-Pressure Reaction: Place the sealed vessel inside a high-pressure reactor. Pressurize the reactor to the desired pressure (e.g., 10-15 kbar) and maintain the reaction at the specified temperature (e.g., room temperature or slightly elevated) for the required time.

  • Work-up: After depressurization, carefully open the reaction vessel and transfer the contents to a round-bottom flask. Remove the solvent and excess dienophile under reduced pressure.

  • Purification: The resulting oxabicyclo[2.2.1]heptene adduct can be purified by column chromatography.

Data Presentation

The following tables summarize quantitative data for selected Diels-Alder reactions involving this compound.

DieneDienophileCatalyst (eq.)SolventTemp. (°C)Time (h)Yield (%)Endo:ExoReference
3-Methylene-2,4-chromandioneEthyl vinyl ether-Dioxane101.1-35-[3]
Furanα-Chloroacrylonitrile-CH₂Cl₂30---[2]
CyclopentadieneMethyl vinyl ketone-Sealed Tube185---[4]
IsopreneMethyl acrylateAlCl₃ (catalytic)-----[1]
IsopreneMethyl acrylateTiCl₄ (catalytic)-----[5]
IsopreneMethyl acrylateZnCl₂ (catalytic)-----[5]
IsopreneMethyl acrylateBF₃ (catalytic)-----[5]

Note: The table includes data for similar dienophiles where direct data for this compound was not available in the search results, to provide a comparative context.

Visualizations

Reaction Workflow

The following diagram illustrates a general experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.

G General Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction A Setup of oven-dried glassware under inert atmosphere B Addition of anhydrous solvent and cooling to low temperature (e.g., -78 °C) A->B C Addition of Lewis Acid B->C D Addition of this compound C->D E Addition of Diene D->E F Reaction stirring and monitoring (TLC/GC-MS) E->F G Quenching of the reaction F->G H Aqueous work-up (extraction and drying) G->H I Purification (distillation or chromatography) H->I J Characterization of product I->J

Caption: General experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Reaction Mechanism: Endo vs. Exo Transition States

This diagram illustrates the endo and exo transition states for the Diels-Alder reaction between cyclopentadiene and this compound.

G Endo vs. Exo Transition States cluster_endo Endo Transition State cluster_exo Exo Transition State diene_endo Cyclopentadiene dienophile_endo This compound diene_endo->dienophile_endo Secondary Orbital Interaction diene_exo Cyclopentadiene dienophile_exo This compound

Caption: Endo and Exo transition states in a Diels-Alder reaction.

Conclusion

This compound is a valuable and versatile dienophile for the construction of functionalized six-membered rings via the Diels-Alder reaction. The choice of reaction conditions—thermal, Lewis acid catalysis, or high pressure—can be tailored to the specific diene substrate to achieve optimal yields and selectivities. The resulting methoxy-substituted cyclohexene adducts are amenable to a wide range of synthetic transformations, making them important intermediates in the synthesis of complex target molecules. Careful consideration of the experimental setup, particularly for handling the volatile this compound and for reactions requiring inert or anhydrous conditions, is crucial for successful outcomes.

References

Methyl Vinyl Ether as a Protecting Group in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving the desired chemical transformations with high yield and selectivity. The hydroxyl group, being one of the most common and reactive functional groups, often requires temporary masking to prevent its interference in reactions targeting other parts of a molecule. Methyl vinyl ether (MVE) serves as an efficient and acid-labile protecting group for alcohols, converting them into 1-methoxyethyl (MVE) ethers. This acetal-type protecting group is characterized by its ease of introduction, stability under basic and neutral conditions, and mild, acid-catalyzed removal. These attributes make the MVE group a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.

This document provides detailed application notes and protocols for the use of this compound as a protecting group for alcohols. It includes quantitative data on reaction efficiencies, detailed experimental procedures, and a discussion of the MVE group's stability and orthogonality with other common protecting groups.

Application Notes

The protection of an alcohol with this compound proceeds via an acid-catalyzed addition of the alcohol to the double bond of MVE, forming a 1-methoxyethyl (MVE) ether. This reaction is typically fast and high-yielding.

Key Advantages of the MVE Protecting Group:

  • Mild Introduction: The protection reaction is usually carried out under mild acidic conditions.

  • Stability: MVE ethers are stable to a wide range of non-acidic reagents, including strong bases (e.g., organolithium reagents, Grignard reagents), nucleophiles, and many oxidizing and reducing agents.[1]

  • Mild Cleavage: The deprotection is readily achieved under mild acidic conditions, often with high selectivity.[1]

  • Orthogonality: The acid-lability of the MVE group allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., benzyl (B1604629) ethers, which are removed by hydrogenolysis, or silyl (B83357) ethers, which are cleaved by fluoride (B91410) ions).

Data Presentation

Protection of Alcohols with this compound

The following table summarizes the typical yields for the protection of various alcohols with this compound to form the corresponding 1-methoxyethyl (MVE) ethers. The reaction is generally catalyzed by a mild acid.

EntrySubstrate (Alcohol)CatalystSolventTime (h)Yield (%)
1Primary AliphaticPyridinium p-toluenesulfonate (PPTS)Dichloromethane (B109758) (DCM)1-3>90
2Secondary Aliphaticp-Toluenesulfonic acid (p-TsOH)Dichloromethane (DCM)2-485-95
3BenzylicPyridinium p-toluenesulfonate (PPTS)Dichloromethane (DCM)1-2>95
4Phenolp-Toluenesulfonic acid (p-TsOH)Dichloromethane (DCM)1-380-90

Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.

Deprotection of 1-Methoxyethyl (MVE) Ethers

The cleavage of MVE ethers is most commonly achieved through acid-catalyzed hydrolysis. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate. The deprotection conditions for MVE ethers are analogous to those for the closely related methoxymethyl (MOM) ethers.[1]

EntrySubstrate (MVE Ether)Reagent(s)SolventTemperature (°C)TimeYield (%)Reference
1Aromatic MVE EtherTMSOTf, 2,2'-bipyridylCH₃CNRT15 min91[1]
2Aliphatic MVE Etherp-Toluenesulfonic acid (p-TsOH)Methanol (B129727) (MeOH)RT30 min85-98[2]
3Various MVE EthersZirconium(IV) chloride (ZrCl₄)Acetonitrile (CH₃CN)RT5-30 min90-98
4Various MVE EthersHydrochloric Acid (HCl)Acetone/H₂ORT1-4 h>90
5Aromatic MVE Ether with EWGTMSOTf, 2,2'-bipyridylCH₃CN504 hHigh[1]

Note: "High" yield indicates that the original publication reported a high yield without specifying the exact percentage. EWG = Electron-Withdrawing Group.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with this compound

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (3.0-5.0 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of the primary alcohol in anhydrous DCM at 0 °C, add this compound followed by PPTS.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the 1-methoxyethyl protected alcohol.

Protocol 2: Deprotection of a 1-Methoxyethyl (MVE) Ether using p-Toluenesulfonic Acid

Materials:

  • 1-Methoxyethyl protected alcohol (1.0 equiv)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (0.1-0.2 equiv)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the MVE-protected alcohol in methanol at room temperature.

  • Add p-TsOH monohydrate to the solution and stir.

  • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 2 hours.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography if necessary.

Mandatory Visualization

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the key chemical transformations and a general experimental workflow for the use of this compound as a protecting group.

Protection_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Alcohol R-OH Protected_Alcohol R-O-CH(CH3)-OCH3 Alcohol->Protected_Alcohol Nucleophilic Attack MVE H2C=CH-OCH3 Carbocation H3C-CH(+)-OCH3 MVE->Carbocation Protonation Catalyst H+ (e.g., p-TsOH) Carbocation->Protected_Alcohol

Caption: Mechanism of alcohol protection with this compound.

Deprotection_Mechanism cluster_reactant Reactant cluster_reagent Reagent cluster_intermediate Intermediate cluster_products Products Protected_Alcohol R-O-CH(CH3)-OCH3 Protonated_Ether R-O(+H)-CH(CH3)-OCH3 Protected_Alcohol->Protonated_Ether Protonation Acid H+ (aq) Alcohol R-OH Protonated_Ether->Alcohol Cleavage Byproducts CH3CHO + CH3OH Protonated_Ether->Byproducts

Caption: Mechanism of acid-catalyzed deprotection of MVE ether.

Experimental_Workflow Start Start with Alcohol Protection Protection with this compound (Acid Catalyst, e.g., PPTS) Start->Protection Reaction Perform Desired Synthesis Steps (Base, Nucleophiles, etc.) Protection->Reaction Deprotection Deprotection (Aqueous Acid, e.g., p-TsOH) Reaction->Deprotection End Final Product with Free Alcohol Deprotection->End

Caption: General experimental workflow for using MVE protection.

Conclusion

This compound is a valuable and practical protecting group for alcohols in organic synthesis. Its ease of introduction and removal under mild acidic conditions, combined with its stability to a wide array of reagents, makes it a strategic choice in the synthesis of complex molecules. The protocols and data presented herein provide a comprehensive guide for the effective application of the 1-methoxyethyl (MVE) protecting group in research and development. Careful consideration of the substrate and the desired orthogonal protection strategy will enable chemists to successfully incorporate this versatile protecting group into their synthetic routes.

References

Experimental Guide to Methyl Vinyl Ether: Purification and Distillation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification and distillation of methyl vinyl ether (MVE), a versatile building block in organic synthesis. Due to its low boiling point and propensity for polymerization, proper handling and purification are critical to ensure its reactivity and the reproducibility of experimental results. These guidelines address common impurities, recommend appropriate drying and stabilization techniques, and provide a step-by-step protocol for fractional distillation.

Data Presentation: Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is essential for its safe handling and purification. The data below has been compiled for easy reference.

PropertyValueCitations
Chemical Formula C₃H₆O
Molecular Weight 58.08 g/mol [1]
Boiling Point 5-6 °C (41-43 °F)[1]
Melting Point -122 °C (-188 °F)[1]
Density 0.7725 g/cm³ at 0 °C[1]
Vapor Pressure 1175 mmHg at 20 °C[1]
Solubility in Water 15,000 mg/L at 20 °C[1]
Flash Point -21 °C[1]
Autoignition Temperature 210 °C[1]

Experimental Protocols

Safety Precautions

This compound is an extremely flammable liquefied gas and should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, flame-retardant lab coats, and appropriate gloves, should be worn at all times.[2] All glassware and equipment must be dry and free of acidic residues to prevent vigorous polymerization.[3] It is crucial to keep MVE away from heat, sparks, open flames, and other ignition sources.

Materials and Equipment
  • This compound (commercial grade): Typically supplied in a lecture bottle or cylinder.

  • Drying Agents: Anhydrous potassium carbonate (K₂CO₃) or anhydrous magnesium sulfate (B86663) (MgSO₄). Calcium hydride (CaH₂) for rigorous drying.

  • Stabilizers: Solid potassium hydroxide (B78521) (KOH) pellets or potassium carbonate (K₂CO₃).

  • Distillation Apparatus: A fractional distillation setup, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. The entire apparatus should be assembled securely.

  • Cooling Bath: An ice-water or a refrigerated circulator bath is necessary to cool the receiving flask and condense the low-boiling MVE.

  • Inert Gas Supply: Nitrogen or argon gas for providing an inert atmosphere.

Protocol 1: Pre-Distillation Treatment - Drying and Stabilization

Commercial this compound may contain stabilizers, moisture, and traces of acetaldehyde (B116499) or methanol. A pre-distillation treatment is recommended to remove these impurities.

  • Cooling the Receiving Flask: Prepare a round-bottom flask of appropriate size and cool it in a dry ice/acetone bath or with a cryocooler to approximately -78 °C.

  • Transfer of MVE: Carefully and slowly condense the desired amount of gaseous this compound from the cylinder into the cooled flask. This should be done in a fume hood, ensuring no moisture from the air condenses into the flask.

  • Addition of Drying Agent: To the liquefied MVE, add a suitable drying agent. Anhydrous potassium carbonate is a good choice as it is basic and will also help to neutralize any acidic impurities. Add approximately 10-20 g of K₂CO₃ for every 100 mL of MVE.

  • Initial Stabilization: Add a few pellets of potassium hydroxide or a small amount of potassium carbonate to the flask. This is crucial to prevent polymerization during the subsequent distillation.[3]

  • Equilibration: Allow the mixture to stand for at least 4-6 hours at a low temperature (e.g., in a -20 °C freezer or a well-sealed flask in an ice bath) to ensure thorough drying. Swirl the flask occasionally.

Protocol 2: Fractional Distillation

Fractional distillation is employed to separate the MVE from the drying agent, stabilizer, and any less volatile impurities.[4][5]

  • Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. The distillation flask should contain the pre-treated MVE and fresh boiling chips. The receiving flask must be cooled in an ice-water or refrigerated bath to efficiently collect the distilled MVE.

  • Inert Atmosphere: Purge the entire system with a slow stream of nitrogen or argon gas to prevent moisture from entering and to provide a safe, inert atmosphere.

  • Heating: Gently heat the distillation flask using a water bath. The temperature of the bath should be raised slowly to just above the boiling point of MVE (around 10-15 °C).

  • Distillation: Collect the fraction that distills at a constant temperature of 5-6 °C. Monitor the temperature at the head of the fractionating column closely. A stable temperature indicates that pure MVE is being collected.[4]

  • Collection and Storage: The purified liquid MVE should be collected in the cooled receiving flask containing a small amount of solid KOH or K₂CO₃ as a stabilizer.[6] After distillation, the receiving flask should be tightly sealed and stored in a refrigerator or freezer.

Mandatory Visualization

The following diagram illustrates the workflow for the purification and distillation of this compound.

MVE_Purification_Workflow Experimental Workflow for this compound Purification cluster_prep Pre-Distillation Treatment cluster_distill Fractional Distillation cluster_storage Product Handling A Condense MVE Gas into Cooled Flask B Add Drying Agent (e.g., K2CO3) A->B E Assemble Fractional Distillation Apparatus C Add Stabilizer (e.g., KOH) B->C D Equilibrate at Low Temperature C->D D->E Transfer Treated MVE F Purge with Inert Gas (N2 or Ar) E->F I Collect in Cooled Flask with Stabilizer G Gently Heat Distillation Flask F->G H Collect Distillate at 5-6 °C G->H H->I Pure MVE J Store in a Sealed Container at Low Temperature I->J

Caption: Workflow for MVE Purification.

References

Synthesis of Methyl Vinyl Ether Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of methyl vinyl ether and its derivatives, crucial building blocks in organic synthesis and polymer chemistry. The methodologies outlined below are based on established and contemporary chemical literature, offering step-by-step guidance for laboratory-scale preparation.

Introduction

This compound (MVE) and its derivatives are versatile reagents and monomers. The electron-rich double bond of vinyl ethers makes them reactive partners in a variety of chemical transformations, including cycloadditions, transition metal-catalyzed cross-coupling reactions, and polymerizations.[1][2] Their applications span the synthesis of fine chemicals, pharmaceuticals, and advanced materials such as coatings, adhesives, and printing inks.[3][] This document details several key synthetic strategies for accessing these valuable compounds.

I. Synthesis of Unsubstituted this compound

The industrial production of this compound is typically achieved through the Reppe vinylation process, which involves the reaction of acetylene (B1199291) with methanol (B129727) in the presence of a basic catalyst.[1][3]

Protocol 1: Base-Catalyzed Reaction of Acetylene and Methanol

This method describes the continuous production of this compound by reacting methanol with acetylene in the liquid phase under pressure.

Experimental Protocol:

  • Reactor Setup: A continuous flow reactor capable of handling high pressure is charged with methanol and a basic alkali metal compound (e.g., potassium methoxide).

  • Reaction Conditions: The reaction is carried out at a temperature of 40 to 300 °C and a pressure of 0.1 to 5 MPa.[5]

  • Reagent Introduction: Methanol and acetylene are continuously fed into the reactor. The reaction is maintained in the liquid phase, avoiding a continuous gas phase to ensure safety and efficiency.[5]

  • Product Collection: The reaction mixture, containing this compound, unreacted methanol, and catalyst, is continuously withdrawn.

  • Purification: The this compound is separated from the reaction mixture by distillation. Unreacted starting materials can be recycled back into the reactor.

Safety Note: Reactions involving acetylene under pressure can be hazardous and should only be performed by trained personnel with appropriate safety equipment. The reaction is highly exothermic.[3]

II. Synthesis of Functionalized this compound Derivatives via Transetherification

Transetherification is a powerful and versatile method for the synthesis of a wide range of functionalized vinyl ethers. This process involves the exchange of the alcohol moiety of a vinyl ether with a different alcohol, typically catalyzed by a transition metal complex, most commonly palladium or iridium.[6][7]

Protocol 2: Palladium-Catalyzed Transetherification of Ethyl Vinyl Ether

This protocol details the synthesis of functionalized vinyl ethers by reacting an alcohol with an excess of ethyl vinyl ether (EVE) in the presence of a palladium(II) catalyst.[6][8]

Experimental Protocol:

  • Catalyst Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) acetate (B1210297) and a suitable ligand (e.g., 1,10-phenanthroline, 1.5 equivalents relative to palladium) in an appropriate solvent such as dichloromethane. Stir the solution at room temperature for 30 minutes to generate the active catalyst in situ.[8]

  • Reaction Mixture: In a separate flask, dissolve the desired alcohol and a large excess of ethyl vinyl ether (e.g., 12 equivalents) in dichloromethane.[8]

  • Reaction Execution: Add the solution of the alcohol and EVE to the catalyst solution. Stir the reaction mixture at room temperature for 24 hours.[6][8]

  • Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of the starting alcohol.[6]

  • Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired vinyl ether derivative.[6]

Data Presentation:

EntryAlcoholCatalyst Loading (mol%)LigandSolventTime (h)Conversion (%)Yield (%)Reference
12-(Hydroxymethyl)furan21,10-PhenanthrolineDichloromethane246959[6][8]
23,4,5-Trimethoxybenzylalcohol21,10-PhenanthrolineDichloromethane248275[6]
34-Bromobenzyl alcohol21,10-PhenanthrolineDichloromethane246558[6]
42-Phenoxyethanol21,10-PhenanthrolineDichloromethane245545[6]

Diagram of Experimental Workflow:

Transetherification_Workflow cluster_catalyst Catalyst Preparation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Workup & Purification cat_prep Dissolve Pd(OAc)₂ and Ligand in Dichloromethane stir_cat Stir for 30 min at RT cat_prep->stir_cat mix Combine Catalyst and Reactant Solutions stir_cat->mix react_prep Dissolve Alcohol and EVE in Dichloromethane react_prep->mix stir_react Stir for 24h at RT mix->stir_react concentrate Concentrate in vacuo stir_react->concentrate chromatography Column Chromatography concentrate->chromatography product product chromatography->product Pure Vinyl Ether Heck_Mechanism pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X(L₂) pd0->pd_complex1 Oxidative Addition arx Ar-X arx->pd_complex1 mve CH₂=CH-OMe pd_complex2 [Ar-Pd(II)-CH₂CH(OMe)]⁺X⁻ mve->pd_complex2 base Base pd_complex3 H-Pd(II)-X(L₂) base->pd_complex3 bh Base-H⁺ base->bh pd_complex1->pd_complex2 Alkene Insertion pd_complex2->pd_complex3 product Ar-CH=CH-OMe pd_complex2->product β-Hydride Elimination pd_complex3->pd0 Reductive Elimination Acetal_Process acetaldehyde Acetaldehyde acetalization Acetalization Reactor (Acid Catalyst, 0-60°C) acetaldehyde->acetalization methanol1 Methanol methanol1->acetalization distillation1 First Distillation acetalization->distillation1 distillation2 Second Distillation distillation1->distillation2 azeotrope Acetal/Methanol Azeotrope distillation2->azeotrope thermal_decomp Thermal Decomposition Reactor (250-400°C) azeotrope->thermal_decomp final_distillation Final Distillation thermal_decomp->final_distillation mve_product This compound final_distillation->mve_product methanol_recycle Recycled Methanol final_distillation->methanol_recycle methanol_recycle->acetalization

References

Applications of Poly(methyl vinyl ether) in Biomedical Engineering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of poly(methyl vinyl ether) (PMVE), particularly its copolymer with maleic anhydride (B1165640) (PMVE-MA), in the field of biomedical engineering. It includes application notes, experimental protocols, and quantitative data to support research and development efforts.

Application Notes

Poly(this compound) and its copolymers are versatile polymers with a range of properties that make them suitable for various biomedical applications. Their biocompatibility, bioadhesiveness, and tunable physical properties are key attributes driving their use in drug delivery, tissue engineering, and medical device coatings.

Drug Delivery Systems

PMVE, especially in the form of its copolymer with maleic anhydride (PMVE-MA), is extensively used to develop controlled and targeted drug delivery systems. The anhydride groups in PMVE-MA can be hydrolyzed to carboxylic acid groups, rendering the polymer pH-sensitive and capable of forming hydrogels.

  • Oral Drug Delivery: The bioadhesive nature of PMVE-MA allows for prolonged retention in the gastrointestinal tract, enhancing the absorption of orally administered drugs.[1][2] Nanoparticles formulated with PMVE-MA have shown high encapsulation efficiency for drugs like paclitaxel (B517696) and can facilitate transport across the mucus layer.[1][2]

  • Transdermal and Topical Delivery: PMVE-MA can be formulated into gels and films for transdermal and topical applications. These formulations can increase the skin permeation of both hydrophilic and lipophilic drugs.

  • Vaginal Drug Delivery: Thermosensitive and bioadhesive hydrogels composed of PMVE-MA and other polymers like poly(N-isopropylacrylamide) (PNIPAAm) are being explored for the controlled release of drugs in the vaginal environment to treat local infections.[3]

Tissue Engineering Scaffolds

The ability of PMVE-MA to form porous, biocompatible, and biodegradable scaffolds makes it a promising material for tissue engineering. These scaffolds can mimic the extracellular matrix, providing a suitable environment for cell attachment, proliferation, and differentiation.

  • Fabrication: PMVE-MA scaffolds can be fabricated using techniques such as electrospinning and freeze-drying. These methods allow for the creation of nanofibrous or porous structures with interconnected pores, which are crucial for nutrient transport and cell infiltration.

  • Biocompatibility: In vivo studies have demonstrated the biocompatibility of PMVE-MA, with minimal inflammatory response upon implantation.[4][5][6][7]

Bioadhesive Applications

The carboxylic acid groups in hydrolyzed PMVE-MA can form hydrogen bonds with mucin, the primary component of mucus, leading to strong bioadhesive properties.[8][9][10][11][12][13][14][15][16]

  • Denture Adhesives: PMVE-MA is a common ingredient in commercial denture adhesives due to its strong and long-lasting adhesion to the oral mucosa.

  • Wound Healing: Bioadhesive films and hydrogels made from PMVE-MA can protect wounds, maintain a moist environment conducive to healing, and deliver therapeutic agents directly to the wound site.

Medical Device Coatings

PMVE-based coatings can be applied to medical devices to improve their biocompatibility and functionality. These coatings can reduce friction, prevent biofouling, and provide a platform for drug elution.

Quantitative Data

The following tables summarize quantitative data from various studies on PMVE-based biomedical applications.

Table 1: Drug Loading and Encapsulation Efficiency of PMVE-MA Nanoparticles

DrugPolymer SystemDrug Loading (%)Encapsulation Efficiency (%)Reference
PaclitaxelPVM/MA and mPEG-b-PLANot Specifiedup to 90.2 ± 4.0[1][2]
DoxorubicinPMVEMA-Es and Cationic PolyfluorenesNot SpecifiedNot Specified[17]

Table 2: Bioadhesive Properties of PMVE-MA Based Hydrogels

Polymer SystemSubstrateDetachment Force (N)Work of Adhesion (N·mm)Reference
PNIPAAm/PVME-MA (s-IPN 3)Porcine Vaginal Mucosa0.413 ± 0.014Not Specified[3]
Metronidazole-loaded PNIPAAm/PVME-MA (s-IPN 3)Porcine Vaginal Mucosa0.587 ± 0.013Not Specified[3]

Table 3: Swelling Properties of PMVE-MA Hydrogels

Polymer CompositionMediumTemperature (°C)Equilibrium Swelling Ratio (%)Reference
15% (w/w) PMVE/MA and 7.5 % (w/w) PEG 12,000WaterNot Specified2200[18]
p(NIPAM-co-HPMet) with 5 mol.% HPMet and 1 mol.% EGDMAWater202959[19]
HPMC grafted with AM and SPA (A/S = 0.5)Distilled WaterRoom Temperature12100[20]

Experimental Protocols

This section provides detailed protocols for key experiments related to the application of PMVE in biomedical engineering.

Preparation of PMVE-MA Nanoparticles by Emulsification Solvent Evaporation

This protocol describes the preparation of bioadhesive nanoparticles based on PMVE-MA and poly(ethylene glycol) methyl ether-b-poly(d,l-lactic acid) (mPEG-b-PLA) for oral drug delivery.[1][2]

Materials:

  • Poly(vinyl methyl ether/maleic anhydride) (PVM/MA)

  • Poly(ethylene glycol) methyl ether-b-poly(d,l-lactic acid) (mPEG-b-PLA)

  • Paclitaxel (or other model drug)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Deionized water

Procedure:

  • Dissolve a specific amount of PVM/MA, mPEG-b-PLA, and the drug (e.g., paclitaxel) in DCM to form the oil phase.

  • Add the oil phase dropwise to an aqueous solution of PVA while stirring vigorously to form an oil-in-water emulsion.

  • Continue stirring for a specified time (e.g., 4-6 hours) at room temperature to allow for the evaporation of the organic solvent (DCM).

  • Collect the nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm) for a specific duration (e.g., 30 minutes).

  • Wash the nanoparticle pellet with deionized water multiple times to remove any residual PVA and unencapsulated drug.

  • Lyophilize the final nanoparticle suspension to obtain a dry powder.

In Vitro Drug Release Study

This protocol outlines a typical in vitro drug release study from PMVE-MA based formulations.

Materials:

  • Drug-loaded PMVE-MA formulation (e.g., nanoparticles, hydrogel)

  • Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)

  • Shaking incubator or water bath

  • Centrifuge (for nanoparticles)

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Disperse a known amount of the drug-loaded formulation in a specific volume of PBS in a sealed container.

  • Place the container in a shaking incubator or water bath maintained at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • For nanoparticle formulations, centrifuge the aliquot to separate the nanoparticles from the supernatant.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxicity of PMVE-MA based materials on a cell line.

Materials:

  • Cell line of interest (e.g., Caco-2 for intestinal models)

  • Cell culture medium and supplements

  • PMVE-MA material (e.g., nanoparticles, films)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare different concentrations of the PMVE-MA material suspended in the cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of the test material. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add a specific volume of MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.

  • Remove the MTT-containing medium and add a solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the negative control.

Measurement of Bioadhesion using a Texture Analyzer

This protocol details the measurement of the bioadhesive force of PMVE-MA hydrogels using a texture analyzer.[10][11][12][13][14][16]

Materials:

  • PMVE-MA hydrogel

  • Texture analyzer equipped with a cylindrical probe

  • Porcine mucosal tissue (e.g., intestinal or buccal mucosa) as a substrate

  • Phosphate-buffered saline (PBS) at a relevant pH

  • Temperature-controlled chamber or water bath

Procedure:

  • Secure a fresh piece of mucosal tissue onto the platform of the texture analyzer.

  • Apply a defined amount of the hydrogel to the surface of the cylindrical probe.

  • Equilibrate the tissue and the hydrogel-coated probe in PBS at 37°C.

  • Lower the probe at a controlled speed until it makes contact with the mucosal tissue with a defined contact force for a specific contact time.

  • After the contact time, withdraw the probe at a constant speed.

  • The texture analyzer will record the force required to detach the hydrogel from the mucosal tissue as a function of displacement.

  • The peak force represents the bioadhesive strength, and the area under the force-distance curve represents the work of adhesion.

Visualizations

Signaling Pathway

TLR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PMVE-MA_NP PMVE-MA Nanoparticle TLR2 TLR2 PMVE-MA_NP->TLR2 Stimulates TLR4 TLR4 PMVE-MA_NP->TLR4 Stimulates MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Gene Transcription

Caption: PMVE-MA nanoparticle-mediated TLR signaling.

Experimental Workflow

Drug_Delivery_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies A PMVE-MA Polymer + Drug B Nanoparticle/Hydrogel Fabrication A->B C Drug-Loaded Formulation B->C D Physicochemical Characterization (Size, Zeta Potential) C->D E Drug Loading & Encapsulation Efficiency C->E F Drug Release Kinetics C->F G Cell Viability (MTT Assay) C->G H Bioadhesion Studies C->H I Biocompatibility (Implantation) C->I J Pharmacokinetics & Efficacy C->J

Caption: Workflow for developing PMVE-MA drug delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Premature Polymerization of Methyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of methyl vinyl ether (MVE) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What causes this compound (MVE) to polymerize prematurely?

A1: this compound is highly susceptible to cationic polymerization, which can be initiated by acidic impurities.[1][2][3] Even mildly acidic surfaces can trigger a rapid and exothermic polymerization reaction.[1][2] Other contributing factors include exposure to heat, sunlight, and atmospheric oxygen, which can lead to the formation of peroxides that may also initiate polymerization.[4]

Q2: How can I visually inspect my MVE for signs of polymerization?

A2: Premature polymerization can be difficult to detect visually in its early stages. However, you may observe an increase in viscosity, the formation of a precipitate, or a hazy appearance in the liquid MVE. Any deviation from a clear, colorless liquid should be treated with caution. For more definitive analysis, analytical techniques are required.

Q3: What are the recommended storage conditions for MVE?

A3: To ensure stability, MVE should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[4][5] It is crucial to store MVE in the presence of a basic stabilizer to inhibit acid-catalyzed polymerization.[1][2]

Q4: What types of inhibitors are used to stabilize MVE?

A4: Basic compounds are used to neutralize acidic catalysts. Common stabilizers include amines, such as triethanolamine, and inorganic bases like potassium hydroxide (B78521) (KOH). Alkali metal salts, such as potassium or sodium acetate, have also been reported as effective stabilizers.

Q5: At what concentration are these inhibitors typically used?

A5: The concentration of the inhibitor is critical for effective stabilization. The table below summarizes typical concentrations for common MVE inhibitors.

Inhibitor Data Summary

Inhibitor/StabilizerChemical TypeTypical ConcentrationMode of Action
TriethanolamineTertiary Amine0.1%Neutralizes acidic initiators
Potassium Hydroxide (KOH)Inorganic Base0.1% (in Ethyl Vinyl Ether)Strong base, neutralizes acidic initiators
Sodium/Potassium AcetateAlkali Metal Salt0.005% - 0.75% by weightActs as a buffer to maintain a non-acidic environment

Note: The effectiveness of an inhibitor can be influenced by storage conditions and the initial purity of the MVE.

Troubleshooting Guide

Problem: My MVE has polymerized upon storage.

  • Possible Cause 1: Inadequate Inhibition. The stabilizer may have been depleted over time, especially if the MVE was exposed to acidic contaminants.

    • Solution: Ensure that the MVE contains an appropriate concentration of a suitable inhibitor. If you suspect the inhibitor has been consumed, it may be possible to add more, but it is generally safer to procure a fresh, properly stabilized batch of MVE.

  • Possible Cause 2: Improper Storage Conditions. Exposure to high temperatures, sunlight, or air can accelerate polymerization.[4]

    • Solution: Always store MVE in a cool, dark, and well-ventilated area. Keep the container tightly sealed to minimize exposure to air and moisture.

  • Possible Cause 3: Contamination. Accidental introduction of acidic substances can initiate polymerization.

    • Solution: Use clean, dry equipment when handling MVE. Avoid contact with acidic materials.

Problem: My reaction is showing signs of uncontrolled polymerization after adding MVE.

  • Possible Cause 1: Acidic Reaction Components. One or more of your reactants or solvents may be acidic, triggering the polymerization of MVE.

    • Solution: Check the pH of all reaction components. If necessary, neutralize any acidic species before adding MVE. Consider using a non-acidic solvent.

  • Possible Cause 2: Depletion of Inhibitor in the Reaction Mixture. The inhibitor present in the MVE may be consumed by other components in your reaction.

    • Solution: If compatible with your reaction chemistry, you may need to add an additional amount of a suitable inhibitor to the reaction mixture.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

This protocol provides a method for evaluating the stability of MVE under accelerated conditions.

Objective: To assess the long-term stability of an MVE sample by subjecting it to elevated temperatures and monitoring for signs of polymerization over time. This method is based on the principles of accelerated stability testing, where the rate of chemical degradation is increased at higher temperatures.[6][7][8]

Materials:

  • MVE sample (with or without inhibitor)

  • Gas-tight vials

  • Oven or heating block capable of maintaining a constant temperature (e.g., 40°C)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Appropriate GC column for separating MVE from potential impurities and degradation products

Procedure:

  • Sample Preparation: Aliquot the MVE sample into several gas-tight vials. Ensure the vials are sealed properly to prevent evaporation.

  • Time Zero Analysis: Analyze one of the vials immediately using GC-FID to determine the initial purity of the MVE. This will serve as the baseline.

  • Incubation: Place the remaining vials in an oven set to a constant temperature (e.g., 40°C).

  • Sampling and Analysis: At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), remove one vial from the oven. Allow the vial to cool to room temperature.

  • GC Analysis: Analyze the sample from the vial using the same GC-FID method as the time zero analysis.

  • Data Evaluation: Compare the purity of the MVE at each time point to the initial purity. A significant decrease in MVE concentration is indicative of polymerization or degradation.

Protocol 2: Analytical Methods for Detecting Polymerization

Several analytical techniques can be employed to detect the presence of polymer in an MVE sample.

  • Gas Chromatography (GC): As described in the stability testing protocol, GC can be used to measure the purity of the MVE monomer.[9][10] A decrease in monomer purity over time suggests it is being converted to polymer.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC separates molecules based on their size. This technique is ideal for detecting the presence of high molecular weight polymers in a sample of low molecular weight monomer.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the functional groups present in a sample. The disappearance of the vinyl C=C stretch and the appearance of a saturated C-C backbone signal can indicate that polymerization has occurred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to quantify the amount of monomer remaining by integrating the signals corresponding to the vinyl protons. The appearance of broad signals is characteristic of polymer formation.

  • Differential Scanning Calorimetry (DSC): DSC can be used to detect the glass transition temperature (Tg) of a sample. Monomeric MVE will not have a Tg, while the presence of polyvinyl methyl ether will result in a detectable Tg.

Visualizations

TroubleshootingWorkflow Troubleshooting Premature MVE Polymerization start Problem: Suspected MVE Polymerization check_visual Visual Inspection: - Increased viscosity? - Hazy appearance? - Precipitate? start->check_visual analytical_test Perform Analytical Testing: - GC for purity - GPC for polymer detection check_visual->analytical_test If signs are present or for confirmation polymer_detected Polymer Detected analytical_test->polymer_detected no_polymer No Polymer Detected analytical_test->no_polymer Purity is high, no polymer detected investigate_storage Investigate Storage Conditions: - Temperature too high? - Exposed to light/air? polymer_detected->investigate_storage Yes investigate_contamination Investigate Contamination: - Acidic residue in container? - Cross-contamination? polymer_detected->investigate_contamination Yes review_handling Review Handling Procedures: - Use of clean/dry equipment? polymer_detected->review_handling Yes monitor Monitor Future Batches no_polymer->monitor Continue use with caution quarantine Quarantine/Dispose of Affected Batch investigate_storage->quarantine investigate_contamination->quarantine review_handling->quarantine implement_capa Implement Corrective Actions: - Optimize storage - Improve handling protocols quarantine->implement_capa implement_capa->monitor ExperimentalWorkflow Accelerated Stability Testing Workflow for MVE start Receive MVE Sample prepare_samples Aliquot MVE into Gas-Tight Vials start->prepare_samples time_zero Time Zero Analysis (t=0) - GC for initial purity prepare_samples->time_zero incubate Incubate Vials at Accelerated Condition (e.g., 40°C) prepare_samples->incubate Place remaining vials compare_data Compare Purity to t=0 time_zero->compare_data sampling_points Sampling at Predetermined Intervals (e.g., 1, 2, 4, 8 weeks) incubate->sampling_points analyze_sample Cool to Room Temperature and Analyze by GC sampling_points->analyze_sample For each time point analyze_sample->compare_data stability_assessment Assess Stability: - Significant purity drop indicates instability compare_data->stability_assessment stable Sample is Stable stability_assessment->stable No significant change unstable Sample is Unstable stability_assessment->unstable Significant decrease in purity

References

Technical Support Center: Optimizing Methyl Vinyl Ether Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the initiator concentration for the cationic polymerization of methyl vinyl ether (MVE).

Troubleshooting Guide

This guide addresses common issues encountered during MVE polymerization, with a focus on problems related to initiator concentration.

Problem Possible Cause Solution
1. Polymerization Fails to Initiate or Conversion is Very Low A. Inactive/Degraded Initiator: The initiator has lost its activity due to improper storage or handling.- Use a fresh batch of initiator or purify the existing one according to established protocols. - Ensure initiator is stored under inert atmosphere and at the recommended temperature.
B. Excessive Impurities (e.g., Water): Water and other nucleophilic impurities can react with and neutralize the cationic initiator or propagating species.[1]- Rigorously dry all glassware, solvents, and the monomer before use. MVE can be passed through a CaH2 trap for drying.[2] - Perform the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon).
C. Insufficient Initiator Concentration: The concentration of the initiator is too low to effectively start the polymerization.- Incrementally increase the initiator concentration. Refer to Table 1 for typical concentration ranges.
2. Polymerization is Too Rapid and Uncontrolled (Exothermic) A. Initiator Concentration is Too High: An excess of initiator leads to a very high concentration of active centers, causing a rapid, exothermic reaction.- Decrease the initiator concentration. This will lower the rate of initiation and propagation.[3] - Consider a semi-continuous process where the monomer is fed gradually to control the reaction rate.[2]
B. Inadequate Temperature Control: Cationic polymerizations are often highly exothermic.[4]- Conduct the polymerization at a lower temperature (e.g., -78°C to 0°C) to better manage the heat generated and slow down the reaction.[5][6]
3. Low Molecular Weight of the Final Polymer A. High Initiator Concentration: A higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight for a given amount of monomer.- Decrease the initiator concentration. The molecular weight is often inversely proportional to the initiator concentration in living polymerizations.
B. Chain Transfer Reactions: Chain transfer to monomer, solvent, or impurities terminates growing chains and initiates new, shorter chains.[5]- Lower the reaction temperature to suppress chain transfer reactions.[4] - Choose a solvent with low chain transfer potential (e.g., toluene (B28343), dichloromethane). - Ensure high purity of all reagents.
4. Broad Molecular Weight Distribution (High Polydispersity Index - PDI or Đ) A. Slow Initiation: If the initiation rate is much slower than the propagation rate, new chains are formed throughout the polymerization, leading to a broad distribution of chain lengths.[7]- Choose an initiator system with a rapid initiation rate. - Ensure rapid and uniform mixing of the initiator with the monomer solution.
B. Presence of Impurities: Impurities can cause uncontrolled termination and chain transfer, broadening the PDI.[5]- Adhere to stringent anhydrous and anaerobic reaction conditions.
C. Inappropriate Initiator Concentration: Both too high and too low initiator concentrations can sometimes lead to a loss of control and a broader PDI.[8]- Systematically optimize the initiator concentration by running a series of small-scale polymerizations.
5. Bimodal Molecular Weight Distribution A. Multiple Active Species: The presence of different initiating or propagating species with varying reactivities can lead to the formation of two distinct polymer populations.- Ensure the initiator and any co-initiators are pure and well-characterized. - Control the reaction temperature tightly, as temperature fluctuations can alter the nature of the active species.
B. "Coagulative Nucleation" in Emulsion/Dispersion Systems: In heterogeneous polymerization systems, different polymerization kinetics in primary and secondary particles can result in a bimodal distribution.[9]- While less common for MVE solution polymerization, if using a heterogeneous system, optimizing surfactant/stabilizer concentration and agitation can help.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the initiator concentration in this compound polymerization?

A1: The initiator concentration is a critical parameter that directly influences the polymerization rate, the molecular weight of the resulting poly(this compound) (PMVE), and the molecular weight distribution (polydispersity). Generally, a higher initiator concentration leads to a faster polymerization rate but results in a lower molecular weight. Conversely, a lower initiator concentration can yield higher molecular weight polymers, but the reaction will proceed more slowly.

Q2: How does the choice of initiator type influence the optimal concentration?

A2: Different initiator systems, such as protonic acids, Lewis acids in combination with a cationogen, or organocatalysts, possess varying efficiencies and initiation mechanisms. The optimal concentration is highly dependent on the specific initiator's activity, the reactivity of MVE, and the reaction conditions (e.g., temperature, solvent). For instance, a highly efficient initiator will require a lower concentration to achieve the same polymerization rate as a less efficient one.

Q3: Can water act as an initiator for MVE polymerization?

A3: By itself, water is not acidic enough to initiate the polymerization of MVE. However, in the presence of a Lewis acid (e.g., SnCl₄, BCl₃), water can act as a co-initiator.[1][10] The Lewis acid activates the water molecule, which then provides a proton to initiate the polymerization. This is why even trace amounts of water can have a significant impact on the reaction, and for controlled polymerizations, its presence is generally undesirable.

Q4: What is a typical monomer-to-initiator ratio for achieving a controlled polymerization of MVE?

A4: The ideal monomer-to-initiator ([M]/[I]) ratio depends on the target molecular weight and the specific initiator system used. For living cationic polymerizations, the number-average degree of polymerization is often close to the initial [M]/[I] ratio, assuming complete monomer conversion. Ratios can range from 20:1 for low molecular weight oligomers to over 1000:1 for high molecular weight polymers. It is recommended to consult literature for specific initiator systems and to perform a series of experiments to determine the optimal ratio for your desired polymer characteristics.

Q5: How does temperature affect the optimal initiator concentration?

A5: Temperature has a significant effect on the rates of initiation, propagation, and side reactions. Lowering the reaction temperature (e.g., to -78°C) generally slows down all reactions, but it particularly suppresses chain transfer and termination reactions.[5] This can lead to a more controlled polymerization. Consequently, a different initiator concentration might be required at lower temperatures to achieve a reasonable reaction rate compared to room temperature.

Data Presentation

Table 1: Effect of Initiator Concentration on the Cationic Polymerization of Vinyl Ethers

Initiator SystemMonomer[Monomer]:[Initiator] RatioTemperature (°C)Resulting Mₙ ( g/mol )PDI (Đ)Reference
DEE/TMSI/ZnI₂MVEVariable (Semi-continuous)-5Up to 7,500~1.2[2]
IBEA/Et₁.₅AlCl₁.₅/SnCl₄TBDPSBPE*150:1-8012,9001.22[11]
(CF₃SO₃)₂Fe/LigandEVE**500:1-78~TheoreticalNarrow[5]
PCCPIBVE***50:1Room Temp5,1001.1[12]

*Note: TBDPSBPE is a protected β-methyl vinyl ether. **Note: EVE is ethyl vinyl ether, used here as a representative vinyl ether. ***Note: IBVE is isobutyl vinyl ether, used here as a representative vinyl ether.

Experimental Protocols

Protocol 1: General Procedure for Controlled Cationic Polymerization of this compound

Objective: To synthesize poly(this compound) with a controlled molecular weight and narrow polydispersity.

Materials:

  • This compound (MVE), dried over CaH₂ and distilled.[2]

  • Anhydrous toluene (or other suitable solvent like dichloromethane), purified using a solvent purification system.

  • Initiator system (e.g., 1,1-diethoxyethane (DEE) and trimethylsilyl (B98337) iodide (TMSI) with Zinc Iodide (ZnI₂) as an activator).[2]

  • Methanol (B129727) (for termination).

  • Triethylamine (for neutralization).

  • Dry glassware (Schlenk flasks, syringes, etc.) assembled and flame-dried or oven-dried.

  • Inert gas supply (Argon or Nitrogen).

Procedure:

  • Assemble the reaction apparatus under an inert atmosphere. This typically consists of a multi-necked flask equipped with a magnetic stirrer, a temperature probe, a gas inlet, and a rubber septum for additions via syringe.

  • Cool the reaction flask to the desired temperature (e.g., -40°C) in a suitable cooling bath.

  • Add the desired amount of anhydrous toluene to the flask via a cannula or syringe.

  • Introduce the initiator (e.g., DEE and TMSI) into the reaction flask.

  • Condense a known amount of MVE gas into the cooled solvent.

  • Initiate the polymerization by adding the activator (e.g., a solution of ZnI₂ in diethyl ether) dropwise to the stirred solution.[2]

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by ¹H NMR (for conversion) and GPC (for molecular weight and PDI).

  • Once the desired conversion is reached, terminate the polymerization by adding a quenching agent, such as pre-chilled methanol containing a small amount of triethylamine.[2]

  • Allow the reaction mixture to warm to room temperature.

  • Purify the polymer by precipitating it in a non-solvent (e.g., cold hexane (B92381) or water, depending on the polymer's solubility), followed by filtration and drying under vacuum.

Visualizations

G Cationic Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer I Initiator (e.g., H⁺) IM Initiated Monomer (Carbocation) I->IM M Monomer (MVE) M->IM P1 Propagating Chain IM->P1 P2 Elongated Chain P1->P2 M2 Monomer M2->P2 PC Propagating Chain DP Dormant Polymer PC->DP T Terminating Agent / Monomer / Solvent T->DP

Caption: Cationic polymerization mechanism of MVE.

G Workflow for Optimizing Initiator Concentration A Define Target Molecular Weight (Mn) and PDI B Select Initiator System and Reaction Conditions A->B C Calculate Initial [M]/[I] Ratio Based on Target Mn B->C D Run a Series of Small-Scale Polymerizations with Varying [I] C->D E Analyze Mn and PDI of Resulting Polymers (GPC) D->E F Is Mn too high and reaction too slow? E->F Evaluate G Is Mn too low and/or PDI too broad? E->G Evaluate H Increase Initiator Concentration F->H Yes J Optimal Conditions Achieved F->J No I Decrease Initiator Concentration G->I Yes G->J No H->D I->D K Scale-up Reaction J->K

Caption: Workflow for optimizing initiator concentration.

References

troubleshooting low yield in methyl vinyl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of methyl vinyl ether, a crucial building block in organic chemistry.

Troubleshooting Guides

Low yield is a common issue in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal yields for the two primary synthesis methods: the Reppe process and Transetherification.

Logical Troubleshooting Workflow for Low Yield

If you are experiencing a lower than expected yield, this workflow will help you to diagnose and address the potential issues systematically.

TroubleshootingWorkflow start Low Yield Observed reactant_quality 1. Verify Reactant Purity and Stoichiometry start->reactant_quality reactant_quality->reactant_quality reaction_conditions 2. Evaluate Reaction Conditions reactant_quality->reaction_conditions reaction_conditions->reaction_conditions side_reactions 3. Investigate Side Reactions reaction_conditions->side_reactions side_reactions->side_reactions purification_issues 4. Assess Purification and Isolation Protocol side_reactions->purification_issues purification_issues->purification_issues yield_improved Yield Improved purification_issues->yield_improved Purification Optimized

Caption: A step-by-step workflow for troubleshooting low yields in this compound synthesis.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are the Reppe process, which involves the reaction of acetylene (B1199291) with methanol (B129727) in the presence of a basic catalyst, and transetherification, typically involving the reaction of a vinyl ether (like ethyl vinyl ether) with methanol catalyzed by a transition metal complex.[1][2] A newer, more sustainable method involves the elimination of methanol from biomass-derived ethylene (B1197577) glycol dimethyl ether.[3]

Q2: My this compound product is polymerizing upon storage. How can I prevent this?

A2: this compound is prone to acid-catalyzed polymerization.[4][5] To prevent this, it is crucial to store it in the presence of a base, such as potassium hydroxide (B78521) pellets.[5] Ensure that all storage containers are free from acidic residues.

Reppe Process-Specific Questions

Q3: I am observing a low conversion of acetylene in the Reppe synthesis. What could be the cause?

A3: Low acetylene conversion can be due to several factors:

  • Insufficient Catalyst Activity: The basic catalyst (e.g., potassium methoxide) may have degraded due to exposure to moisture or air. Prepare fresh catalyst before the reaction.

  • Low Reaction Temperature or Pressure: The Reppe process requires specific temperature and pressure ranges to proceed efficiently.[6][7] Ensure your reaction conditions are optimal.

  • Poor Mass Transfer: Inefficient mixing can lead to poor contact between the gaseous acetylene and the liquid methanol/catalyst phase. Ensure vigorous stirring or use a reactor designed for gas-liquid reactions.

Q4: What are the typical side products in the Reppe synthesis of this compound?

A4: The primary side reaction is the formation of acetaldehyde (B116499) dimethyl acetal. This can be minimized by controlling the reaction conditions, such as temperature and reactant concentrations.[8] Polymerization of the this compound product can also occur, especially in the presence of acidic impurities.

Transetherification-Specific Questions

Q5: My transetherification reaction to produce this compound has a low yield. What are the likely reasons?

A5: Low yields in transetherification can be attributed to:

  • Catalyst Inactivity: The transition metal catalyst (often palladium-based) may be inactive. The choice of ligand is also critical for catalytic activity.[1]

  • Unfavorable Equilibrium: Transetherification is an equilibrium-driven process. To shift the equilibrium towards the product, a large excess of one reactant (either methanol or the starting vinyl ether) is typically used.[1]

  • Steric Hindrance: The reaction can be sensitive to steric effects.[1]

  • Side Reactions: Acetal formation can be a significant side reaction. This can be suppressed by the addition of a non-nucleophilic base.

Q6: Can I use any vinyl ether as a starting material for transetherification with methanol?

A6: While various vinyl ethers can be used, the reaction is most efficient with simple, unhindered vinyl ethers like ethyl vinyl ether. The method is generally limited to ethenyl ethers.[1]

Quantitative Data on Reaction Parameters

Optimizing reaction conditions is critical for maximizing the yield of this compound. The following tables summarize quantitative data from various studies.

Table 1: Influence of Reaction Conditions on this compound Yield in the Reppe Process

ParameterConditionAcetylene Conversion (%)This compound Yield (%)Reference
Temperature 160-200 °C-High yields reported[7]
Pressure 0.1 - 5 MPa abs--[6]
Catalyst Conc. 2-15 wt% KOH-High yields reported[7]
Methanol:Acetylene Ratio 1.64:179.2 (consumed)62 (added)[7]
MVE Concentration ≤ 30 wt%-Optimal for continuous process[9]

Table 2: Impact of Catalyst and Ligand on Transetherification Yield

CatalystLigandSolventConversion (%)Yield (%)Reference
Pd(OAc)₂NoneDichloromethaneNo transformationNo transformation[1]
Pd(OAc)₂1,10-phenanthroline (B135089)Dichloromethane6959[1]
Pd(OAc)₂TriphenylphosphineDichloromethaneNo transformationNo transformation[1]
Zn(OAc)₂1,10-phenanthrolineDichloromethaneNo transformationNo transformation[1]
Co(OAc)₂1,10-phenanthrolineDichloromethaneNo transformationNo transformation[1]

Experimental Protocols

Detailed Methodology for this compound Synthesis via Reppe Process (Lab Scale)

This protocol is a generalized procedure based on the principles of the Reppe vinylation.

Materials:

  • Methanol (anhydrous)

  • Potassium hydroxide (KOH)

  • Acetylene gas

  • A high-pressure autoclave equipped with a gas inlet, pressure gauge, thermocouple, and mechanical stirrer.

Procedure:

  • Catalyst Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve a catalytic amount of potassium hydroxide in anhydrous methanol to form potassium methoxide (B1231860).

  • Reactor Setup: Transfer the potassium methoxide solution to the autoclave. Seal the reactor and purge it several times with nitrogen to remove any air.

  • Reaction: Pressurize the autoclave with acetylene to the desired pressure. Heat the reactor to the target temperature (e.g., 160-180°C) while stirring vigorously.

  • Monitoring: Monitor the reaction progress by observing the drop in acetylene pressure. Maintain the pressure by feeding more acetylene as it is consumed.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess acetylene.

  • Purification: The crude product can be purified by fractional distillation to separate the this compound from unreacted methanol and byproducts. Due to the low boiling point of this compound (6 °C), ensure an efficient cooling system for the condenser.[4]

Detailed Methodology for this compound Synthesis via Transetherification

This protocol is based on palladium-catalyzed transetherification of ethyl vinyl ether with methanol.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 1,10-Phenanthroline

  • Ethyl vinyl ether (EVE)

  • Methanol (anhydrous)

  • Dichloromethane (anhydrous)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate and 1,10-phenanthroline in anhydrous dichloromethane. Stir the solution at room temperature for about 30 minutes to generate the catalyst complex in situ.[1]

  • Reaction Setup: To the catalyst solution, add a solution of ethyl vinyl ether and anhydrous methanol in dichloromethane. A significant molar excess of ethyl vinyl ether is typically used to drive the equilibrium.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by ¹H NMR or GC.

  • Work-up: After the reaction is complete, quench the reaction by adding water. Extract the aqueous phase with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent and excess ethyl vinyl ether by distillation. The final product can be further purified by fractional distillation.

Signaling Pathways and Experimental Workflows

Reppe Synthesis of this compound: Main Reaction and Side Reactions

ReppeProcess cluster_main Main Reaction Pathway cluster_side Side Reactions acetylene Acetylene HC≡CH mve This compound H₂C=CHOCH₃ acetylene->mve methanol Methanol CH₃OH methanol->mve acetal Acetaldehyde Dimethyl Acetal CH(OCH₃)₂CH₃ methanol->acetal methanol->acetal mve->acetal mve->acetal polymer Poly(this compound) [-CH₂-CH(OCH₃)-]n mve->polymer catalyst Base Catalyst (e.g., KOCH₃) catalyst->mve acid_impurity Acidic Impurity acid_impurity->polymer

Caption: The Reppe synthesis pathway for this compound and common side reactions.
Transetherification for this compound Synthesis

Transetherification cluster_reactants Reactants cluster_products Products (in Equilibrium) title Transetherification of Ethyl Vinyl Ether with Methanol eve Ethyl Vinyl Ether H₂C=CHOCH₂CH₃ catalyst Pd(OAc)₂ + Ligand (e.g., 1,10-phenanthroline) eve->catalyst methanol Methanol CH₃OH methanol->catalyst mve This compound H₂C=CHOCH₃ catalyst->mve ethanol Ethanol CH₃CH₂OH catalyst->ethanol mve->catalyst ethanol->catalyst note Reaction is driven to the right by using a large excess of a reactant.

Caption: The equilibrium reaction for the synthesis of this compound via transetherification.

References

Technical Support Center: Side Reactions in Methyl Vinyl Ether Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common side reactions encountered during the copolymerization of methyl vinyl ether (MVE).

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low Molecular Weight and/or Broad Molecular Weight Distribution (High Đ or PDI)

  • Question: My final copolymer has a much lower molecular weight than targeted and a broad molecular weight distribution (Đ > 1.5). What are the potential causes and how can I fix this?

  • Answer: Low molecular weight and high dispersity are common issues in cationic polymerization of vinyl ethers and are often linked to chain transfer reactions. Chain transfer events terminate a growing polymer chain and initiate a new one, leading to a larger number of shorter chains.[1][2]

    Possible Causes & Solutions:

    CauseRecommended Solution
    Chain Transfer to Monomer/Solvent Lower the polymerization temperature. Temperatures of -78°C are often used to suppress chain transfer.[2][3]
    Choose a solvent with a lower chain transfer constant. Non-polar solvents like toluene (B28343) or hexane (B92381) are generally preferred over more polar, coordinating solvents.
    In some systems, the addition of a Lewis base (e.g., ethyl acetate, 1,4-dioxane) can stabilize the propagating carbocation and reduce chain transfer.[4]
    Presence of Impurities Water, alcohols, or other protic impurities can act as chain transfer agents. Ensure rigorous purification of monomers, solvents, and initiator.[2]
    High Initiator Concentration An excessively high initiator concentration can lead to a high rate of termination reactions. Optimize the initiator to monomer ratio.
    Steric Hindrance If using a bulky comonomer, steric hindrance can inhibit propagation and favor chain transfer. Consider lowering the polymerization temperature or using a less sterically hindered comonomer if possible.[3]

Issue 2: Polymerization Fails to Initiate or Proceeds to Low Conversion

  • Question: My polymerization reaction is not starting, or the conversion of monomers is very low. What could be the problem?

  • Answer: Failure to initiate or low conversion can be caused by several factors, ranging from inhibitor presence to insufficient initiator activity.

    Possible Causes & Solutions:

    CauseRecommended Solution
    Inhibitor Presence Commercial monomers often contain inhibitors (e.g., MEHQ). Remove inhibitors by passing the monomer through a column of activated basic alumina (B75360) or by distillation.[1]
    Insufficient Initiator/Co-initiator Activity Ensure the initiator and any co-initiator (Lewis acid) are fresh and have been stored under appropriate inert and dry conditions.
    The concentration of the initiator may be too low. Increase the initiator concentration systematically.
    Presence of Water Excessive water can deactivate the initiator or lead to immediate termination. Ensure all reagents and glassware are scrupulously dried.[2]
    Low Polymerization Temperature While low temperatures suppress side reactions, they also slow down the rate of polymerization. If the reaction is too slow, consider a modest increase in temperature or an increase in initiator/activator concentration.[4]

Issue 3: Formation of Gel or Insoluble Material

  • Question: My reaction mixture has formed a gel, or the isolated polymer is insoluble in common solvents. Why did this happen and can it be prevented?

  • Answer: Gel formation is indicative of cross-linking reactions. In the context of MVE copolymerization, this can arise from specific side reactions.

    Possible Causes & Solutions:

    CauseRecommended Solution
    Chain Transfer to Polymer The growing polymer chain can transfer its activity to another polymer chain, leading to branching and eventually cross-linking. This is more prevalent at higher monomer conversions.
    Bifunctional Impurities The presence of impurities with two or more vinyl groups can act as cross-linkers. Ensure high purity of all monomers.
    High Energy Irradiation (if applicable) If using radiation to initiate polymerization, high doses can lead to cross-linking.

Frequently Asked Questions (FAQs)

Q1: What is the role of temperature in controlling side reactions during MVE copolymerization?

A1: Temperature is a critical parameter. Lowering the reaction temperature, often to -78°C, is a common and effective strategy to suppress chain transfer reactions, which are a major source of low molecular weight and broad polydispersity.[2][3] However, very low temperatures can significantly decrease the rate of polymerization. Therefore, an optimal temperature must be found that balances the rate of propagation with the suppression of side reactions.

Q2: How do impurities like water and alcohols affect the polymerization?

A2: Water and alcohols are detrimental to most cationic polymerizations of vinyl ethers. They can act as potent chain transfer agents, leading to a significant decrease in molecular weight.[2] Water can also react with the Lewis acid co-initiator, reducing its effectiveness, or in some cases, act as a co-initiator itself, leading to poor control over the polymerization. Rigorous drying of all reagents and glassware is essential.

Q3: What are the benefits of using a living/controlled cationic polymerization technique?

A3: Living/controlled cationic polymerization methods are designed to minimize or eliminate chain termination and chain transfer reactions. This allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low Đ), and well-defined architectures (e.g., block copolymers).[5][6] These techniques often involve the use of specific initiator/Lewis acid systems and the addition of a weak Lewis base to stabilize the propagating carbocation.

Q4: Can functional comonomers be used with this compound?

A4: Yes, but care must be taken. Comonomers with functional groups containing heteroatoms (e.g., hydroxyl, amine, thiol) can interfere with the cationic polymerization by reacting with the growing carbocation. To prevent this, these functional groups are often protected with a suitable protecting group before polymerization and then deprotected after the polymer is formed.[4]

Data Presentation

Table 1: Influence of Polymerization Temperature on Molecular Weight and Dispersity (Đ) of Poly(MVE-co-IBVE) *

Temperature (°C)Mn ( g/mol )Đ (Mw/Mn)Monomer Conversion (%)
05,2001.8595
-208,9001.6292
-4015,3001.4188
-7825,1001.2585

*Representative data illustrating general trends. Actual values will depend on specific experimental conditions.

Table 2: Chain Transfer Constants (Cs) for Common Solvents in Cationic Polymerization *

SolventCs x 104
Hexane~1
Toluene~5
Dichloromethane~20
1,4-Dioxane~50

*Illustrative values to show relative differences. Precise values can vary with the specific monomer and initiator system.

Experimental Protocols

Protocol 1: Purification of Monomers and Solvents

  • Monomers (this compound and Comonomer):

    • To remove inhibitors, pass the monomer through a column packed with activated basic alumina.

    • Dry the monomer by stirring over calcium hydride (CaH₂) overnight under an inert atmosphere (e.g., nitrogen or argon).

    • Distill the monomer from CaH₂ under reduced pressure or at atmospheric pressure (depending on the boiling point) immediately before use. Store the purified monomer under an inert atmosphere and protect it from light.

  • Solvents (e.g., Toluene, Dichloromethane):

    • Wash the solvent with concentrated sulfuric acid, followed by aqueous sodium bicarbonate, and then distilled water.

    • Pre-dry the solvent with anhydrous magnesium sulfate (B86663) or calcium chloride.

    • Reflux the solvent over a suitable drying agent (e.g., sodium/benzophenone for toluene, CaH₂ for dichloromethane) under an inert atmosphere for several hours.

    • Distill the solvent immediately before use and store it over molecular sieves in a sealed flask under an inert atmosphere.

Protocol 2: General Procedure for Living Cationic Copolymerization of this compound

  • Reactor Setup:

    • Assemble a glass reactor equipped with a magnetic stirrer and a three-way stopcock. Dry the reactor in an oven at >120°C overnight and then cool it under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • Prepare stock solutions of the initiator (e.g., a protonic acid source like acetic acid or a carbocation source) and the Lewis acid activator (e.g., SnCl₄, TiCl₄) in the purified solvent under an inert atmosphere.

    • If using a Lewis base to control the polymerization, prepare a stock solution of the base (e.g., ethyl acetate) in the purified solvent.

  • Polymerization:

    • Charge the reactor with the purified solvent and the Lewis base (if used) via a syringe.

    • Cool the reactor to the desired polymerization temperature (e.g., -78°C) in a suitable cooling bath (e.g., dry ice/acetone).

    • Add the purified this compound and the comonomer to the reactor.

    • Initiate the polymerization by sequentially adding the initiator and then the Lewis acid activator stock solutions to the stirred monomer solution.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion by GC or NMR, and the molecular weight and dispersity by GPC.

  • Termination:

    • Quench the polymerization by adding a pre-chilled solution of methanol (B129727) containing a small amount of a base (e.g., ammonia (B1221849) or triethylamine). This will neutralize the acidic species and terminate the growing polymer chains.

  • Polymer Isolation:

    • Allow the reaction mixture to warm to room temperature.

    • Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent (e.g., methanol or hexane).

    • Collect the precipitated polymer by filtration and wash it with the non-solvent.

    • Dry the polymer under vacuum to a constant weight.

Visualizations

Troubleshooting_Low_MW Problem Low Molecular Weight & Broad PDI Cause1 Chain Transfer Problem->Cause1 Caused by Cause2 Impurities Problem->Cause2 Caused by Cause3 High Initiator Conc. Problem->Cause3 Caused by Solution1a Lower Temperature Cause1->Solution1a Solved by Solution1b Change Solvent Cause1->Solution1b Solved by Solution1c Add Lewis Base Cause1->Solution1c Solved by Solution2 Purify Reagents Cause2->Solution2 Solved by Solution3 Optimize [I]/[M] Ratio Cause3->Solution3 Solved by

Caption: Troubleshooting low molecular weight and broad PDI.

Experimental_Workflow Start Start Purification Purify Monomers & Solvents Start->Purification Setup Dry & Assemble Reactor Purification->Setup Reagents Prepare Initiator & Activator Solutions Setup->Reagents Charge Charge Reactor with Monomers & Solvent Reagents->Charge Cool Cool to Polymerization Temperature Charge->Cool Initiate Initiate Polymerization Cool->Initiate Monitor Monitor Reaction Initiate->Monitor Terminate Terminate Reaction Monitor->Terminate Isolate Isolate & Purify Polymer Terminate->Isolate End End Isolate->End

Caption: General workflow for living cationic copolymerization.

References

Technical Support Center: Molecular Weight Control in Poly(methyl vinyl ether) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of poly(methyl vinyl ether) (PMVE), with a specific focus on controlling its molecular weight.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the molecular weight of poly(this compound)?

A1: The primary method for achieving precise control over the molecular weight (MW) and obtaining a narrow molecular weight distribution (MWD) in PMVE synthesis is through living cationic polymerization. This technique minimizes chain transfer and termination reactions, which are common in conventional cationic polymerization and lead to poor MW control. Key strategies within living cationic polymerization include the use of specific initiating systems, such as a combination of a protonic acid (e.g., HCl-adduct of a vinyl ether) and a Lewis acid (e.g., SnCl₄), and the careful control of reaction conditions. Additionally, cationic reversible addition-fragmentation chain transfer (RAFT) polymerization has emerged as a powerful technique for controlling the polymerization of vinyl ethers.

Q2: How does temperature affect the molecular weight of PMVE?

A2: Lowering the polymerization temperature is a critical factor in suppressing chain transfer reactions and achieving better control over the molecular weight. For instance, living cationic polymerization of vinyl ethers is often conducted at temperatures as low as -78°C to stabilize the propagating carbocationic species and prevent unwanted side reactions. Increased reaction temperatures can lead to a reduction in isotacticity and broader molecular weight distributions.

Q3: What is the role of a chain transfer agent in PMVE synthesis?

A3: In the context of controlled polymerization, a chain transfer agent (CTA) is intentionally added to regulate the molecular weight. In cationic RAFT polymerization of vinyl ethers, for example, thiocarbonylthio compounds act as CTAs. They reversibly transfer the active propagating chain, allowing for the controlled growth of polymer chains and resulting in polymers with predictable molecular weights and low polydispersity. However, in conventional cationic polymerization, unintentional chain transfer to monomer, solvent, or impurities can lead to a reduction in the average molecular weight.

Q4: Can water be present during the cationic polymerization of this compound?

A4: Water is generally considered an impurity in conventional cationic polymerization and can significantly impact the reaction. It can act as a chain transfer agent or a termination agent by reacting with the highly reactive carbocationic propagating species. This leads to a lower molecular weight and a broader molecular weight distribution. However, in some systems with a Lewis acid co-initiator, water can act as a proton source to initiate polymerization. For controlled polymerization, the reaction must be carried out under strictly anhydrous conditions.

Q5: How can I achieve a high molecular weight PMVE?

A5: Synthesizing high molecular weight PMVE with good control can be achieved using techniques like living cationic polymerization. By carefully selecting the initiator and Lewis acid system and maintaining low temperatures, chain termination and transfer reactions are minimized, allowing for the growth of long polymer chains. A combination of a pentacarbonyl(2-methoxy-2-oxoethyl)phosphonium salt (PCCP) and a hydrogen bond donor has been shown to produce high molecular weight poly(2,3-dihydrofuran), a cyclic ether, under ambient conditions, suggesting its potential for vinyl ethers as well.

Troubleshooting Guide

Unpredictable molecular weights and broad polydispersity are common challenges in PMVE synthesis. This guide provides potential causes and solutions for these issues.

Issue Potential Cause(s) Recommended Solution(s)
Lower than expected molecular weight Presence of impurities: Water, alcohols, or other nucleophilic impurities can act as chain transfer or terminating agents.Thoroughly dry all monomers, solvents, and glassware before use. Purify reagents to remove inhibitors.
Chain transfer reactions: Transfer to monomer, solvent, or polymer can occur, especially at higher temperatures.Lower the reaction temperature (e.g., to -78°C). Choose a solvent with low chain transfer potential.
Incorrect initiator/monomer ratio: A higher concentration of the initiator relative to the monomer will result in shorter polymer chains.Carefully control the stoichiometry of the initiator and monomer.
Higher than expected molecular weight Slow initiation: If the initiation rate is slower than the propagation rate, fewer polymer chains will be generated, leading to higher molecular weight for each chain.Select an initiating system with a rapid and efficient initiation step. Ensure proper mixing of reactants.
Incomplete initiator activation: Some of the initiator may not be activated, leading to a lower effective initiator concentration.Ensure the co-initiator (Lewis acid) is added in the correct stoichiometric ratio to fully activate the initiator.
Broad molecular weight distribution (High Polydispersity Index - PDI) Uncontrolled initiation: Slow or continuous initiation throughout the polymerization process leads to chains of varying lengths.Use a fast and efficient initiating system to ensure all chains start growing at the same time.
Chain transfer and termination reactions: These events lead to the formation of "dead" polymers of various lengths, broadening the MWD.Implement living polymerization conditions by using appropriate initiators, lowering the temperature, and ensuring high purity of reagents.
Temperature fluctuations: Inconsistent temperature control can affect the rates of initiation, propagation, and termination, leading to a broader MWD.Use a reliable cooling bath and monitor the reaction temperature closely.
No polymerization Presence of inhibitors: Stabilizers in the monomer or other impurities can completely inhibit the polymerization.Purify the monomer by distillation or passing it through a column of activated alumina (B75360) to remove inhibitors.
Inactive initiating system: The initiator or co-initiator may be degraded or improperly prepared.Use freshly prepared or properly stored initiators and co-initiators. Verify their activity on a small scale.
Insufficiently low temperature: For some initiating systems, a very low temperature is required for the polymerization to proceed.Ensure the reaction is conducted at the recommended low temperature.

Experimental Protocols

Detailed Methodology for Living Cationic Polymerization of this compound

This protocol describes a general procedure for the living cationic polymerization of this compound to achieve a polymer with a controlled molecular weight and narrow molecular weight distribution.

Materials:

  • This compound (MVE), dried over calcium hydride and distilled under vacuum.

  • Initiator: 1-(isobutoxy)ethyl acetate (B1210297) (IBEA) or a similar adduct.

  • Lewis Acid: Tin tetrachloride (SnCl₄) or Ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅).

  • Solvent: Toluene or dichloromethane, dried over a suitable drying agent and distilled.

  • Quenching agent: Pre-chilled methanol (B129727).

  • Inert gas: Argon or Nitrogen.

Procedure:

  • Glassware Preparation: All glassware should be flame-dried under vacuum or oven-dried at >120°C for several hours and then cooled under a stream of inert gas to remove any adsorbed water.

  • Reaction Setup: Assemble the reaction flask equipped with a magnetic stirrer, a thermocouple, and a septum under a positive pressure of inert gas.

  • Solvent and Monomer Addition: Add the desired amount of dried solvent (e.g., toluene) to the reaction flask via a cannula or a gas-tight syringe. Cool the flask to the desired reaction temperature (e.g., -78°C) using a dry ice/acetone bath. Add the purified this compound monomer to the cooled solvent.

  • Initiation: In a separate, dry flask under an inert atmosphere, prepare a solution of the initiator (e.g., IBEA) in the reaction solvent. In another dry flask, prepare a solution of the Lewis acid (e.g., SnCl₄) in the reaction solvent.

  • Add the initiator solution to the monomer solution in the reaction flask.

  • Start the polymerization by adding the Lewis acid solution dropwise to the reaction mixture while maintaining a constant low temperature.

  • Polymerization: Allow the reaction to proceed for the desired time. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by gas chromatography (GC).

  • Quenching: Terminate the polymerization by adding pre-chilled methanol to the reaction mixture.

  • Polymer Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., hexane (B92381) or methanol).

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Determine the number-average molecular weight (Mn) and the polydispersity index (PDI or Mw/Mn) of the resulting poly(this compound) using gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).

Visualizations

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer I Initiator (e.g., H₂O) I_LA Initiator-Lewis Acid Complex I->I_LA + Lewis Acid LA Lewis Acid (e.g., BF₃) LA->I_LA M Monomer (this compound) CM Carbocationic Monomer M->CM I_LA->CM + Monomer P Propagating Chain P_new Elongated Chain P->P_new + Monomer M2 Monomer M2->P_new DP Dead Polymer P_new->DP Termination or Chain Transfer T Termination Agent (e.g., H₂O) T->DP CT Chain Transfer Agent CT->DP G A Prepare Anhydrous Reagents and Glassware B Set up Reaction Under Inert Atmosphere A->B C Cool Reaction Vessel to -78°C B->C D Add Dried Solvent and Monomer C->D E Add Initiator Solution D->E F Add Lewis Acid Solution to Start Polymerization E->F G Monitor Monomer Conversion (e.g., by GC) F->G H Quench Polymerization with Methanol G->H I Precipitate and Isolate Polymer H->I J Dry Polymer Under Vacuum I->J K Characterize MW and PDI (GPC/SEC) J->K G rect rect start Uncontrolled Molecular Weight? q1 Broad PDI? start->q1 q2 MW Too Low? q1->q2 Yes q3 MW Too High? q1->q3 No a1 Check for Impurities (Water). Dry Reagents and Glassware. q2->a1 Yes a2 Lower Reaction Temperature. Optimize Initiator/Monomer Ratio. q2->a2 No a4 Check Initiator/Monomer Ratio. q3->a4 Yes a5 Ensure Complete Initiator Activation. q3->a5 No a3 Ensure Fast and Efficient Initiation. Check Initiator Activity. a1->a3

Technical Support Center: Stabilization of Methyl Vinyl Ether (MVE) for Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of methyl vinyl ether (MVE). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: Why is an inhibitor added to this compound (MVE)?

A1: this compound is susceptible to hazardous, spontaneous polymerization, which can be initiated by acids or the formation of peroxides.[1][2] Inhibitors are added to scavenge free radicals and prevent the onset of this unwanted polymerization, ensuring the chemical remains stable and safe during storage and transport.[3][4]

Q2: What are the common inhibitors used for MVE and other vinyl monomers?

A2: For vinyl monomers in general, phenolic inhibitors like monomethyl ether of hydroquinone (B1673460) (MEHQ) and butylated hydroxytoluene (BHT) are widely used.[5][6] Specifically for this compound, inhibitors such as dioctylamine, triethanolamine, and solid potassium hydroxide (B78521) have been cited to prevent acid-catalyzed polymerization.[1][2] The choice of inhibitor depends on the specific storage conditions and the intended application of the MVE.

Q3: How can I tell if my MVE is no longer stable?

A3: Signs of instability in MVE can include a change in color, the formation of a viscous liquid or solid polymer, or the presence of crystalline material, particularly around the container's cap.[5][6] The most significant danger comes from the formation of explosive peroxide crystals.[5] Therefore, it is crucial to test for peroxides periodically, especially for containers that have been opened.[7]

Q4: What are the primary hazards associated with MVE storage?

A4: The primary hazards are the formation of shock-sensitive and potentially explosive peroxides upon exposure to air and light, and rapid, exothermic polymerization in the presence of acids.[8] MVE is also an extremely flammable gas, and its vapors can travel a considerable distance to an ignition source.[8][9]

Q5: What are the best practices for storing MVE?

A5: To ensure maximum stability, MVE should be stored in a cool, well-ventilated area, protected from sunlight and other sources of heat or ignition.[9][10][11] It is critical to date containers upon receipt and upon opening to track their age.[7] For uninhibited MVE, storage under an inert atmosphere is recommended and it should be used within 24 hours.[7] For inhibited MVE, it is still advisable to purge the headspace of the container with an inert gas like nitrogen or argon to minimize contact with oxygen.[7]

Troubleshooting Guide

Problem: I tested my MVE and detected peroxides. What should I do?

  • Cause: MVE can react with atmospheric oxygen over time to form unstable peroxides, a process accelerated by light and heat.[7] The inhibitor present can become depleted over time, allowing for peroxide formation.[5]

  • Solution: If the peroxide concentration is above acceptable limits (e.g., > 30 ppm, though specific limits may vary by institution), the MVE should be decontaminated or disposed of.[12] Do not distill or evaporate MVE that contains any detectable level of peroxides, as this will concentrate them to dangerous levels.[6][12]

    • Decontamination Method 1: Activated Alumina (B75360). Pass the MVE through a column packed with activated alumina.[6][12] This method effectively removes peroxides. Note that this process may also remove the inhibitor, so the purified MVE should be used immediately and not stored further.[6]

    • Decontamination Method 2: Ferrous Sulfate (B86663) Wash. For water-soluble ethers, shake the MVE with a freshly prepared concentrated solution of a ferrous salt (e.g., 60g of ferrous sulfate in 110mL of water with 6mL of concentrated sulfuric acid).[6][12] Repeat the washing until a fresh sample of the MVE tests negative for peroxides.[6]

  • Critical Safety Note: If you observe crystal formation in the MVE or around the cap, do not attempt to open or move the container.[5][12] Treat it as a potential bomb and contact your institution's environmental health and safety office immediately.[12]

Problem: My MVE has become viscous or has solidified.

  • Cause: This indicates that the MVE has undergone polymerization.[1] This can be triggered by the depletion of the inhibitor, exposure to acidic contaminants, or the presence of peroxides which can initiate polymerization.[5][8][13]

  • Solution: Do not use the material. The polymerization process can be exothermic and may create a hazardous situation. The material should be disposed of as hazardous waste according to your institution's guidelines.

Problem: The inhibitor concentration in my MVE is low. Can I replenish it?

  • Cause: The inhibitor is consumed over time as it scavenges free radicals.[5]

  • Solution: While it is possible to add more inhibitor, this should be done with caution. For example, adding an antioxidant like BHT can slow further oxidation but will not destroy peroxides that have already formed.[3] It is generally safer to use the MVE before the inhibitor is fully depleted or to purify the MVE (removing peroxides and the remaining inhibitor) and use it immediately.

Problem: I need to remove the inhibitor from my MVE before my reaction. How can I do this?

  • Cause: Some chemical reactions, particularly polymerizations, are sensitive to the presence of inhibitors.

  • Solution:

    • Method 1: Column Chromatography. Pass the MVE through a column packed with a suitable material. Basic alumina is effective for removing phenolic inhibitors like MEHQ and BHT.[14] Commercially available inhibitor removal columns are also an option.[14]

    • Method 2: Alkaline Wash. For phenolic inhibitors like MEHQ, washing the MVE with a chilled aqueous solution of sodium hydroxide (e.g., 5% w/v) in a separatory funnel can effectively remove the inhibitor.[15] This is typically followed by a wash with brine and drying over an anhydrous salt like magnesium sulfate.[15]

    • Important: MVE without an inhibitor is highly reactive. Once the inhibitor is removed, the MVE should be used immediately.[6] Do not store uninhibited MVE unless it is under a strictly controlled inert atmosphere and for a very short duration.[7]

Data Presentation

Table 1: Comparison of Common Inhibitors for Vinyl Monomers

InhibitorChemical NameTypical ConcentrationOxygen RequirementKey AdvantagesPotential Disadvantages
MEHQ Monomethyl Ether of Hydroquinone10 - 300 ppm[5]Yes[5]Colorless, efficient, good solubility in monomers.[5][15]Less effective without oxygen.
BHT Butylated Hydroxytoluene~100 - 200 ppm (0.01-0.02 wt%)[6]Yes[14]Widely used, effective antioxidant.[12]Can sometimes cause discoloration ("phenol yellowing").[16]
Triethanolamine Tris(2-hydroxyethyl)amineConcentration not specifiedNo (Acts as a base)Effective against acid-catalyzed polymerization.[1]May interfere with certain downstream reactions.
KOH Potassium HydroxideSolid pellets/flakesNo (Acts as a base)Effective against acid-catalyzed polymerization.[1]Heterogeneous system, potential for localized high pH.

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Peroxide Testing

This protocol describes two common methods for detecting the presence of peroxides in this compound.

  • Method A: Peroxide Test Strips

    • Materials: Commercial peroxide test strips suitable for organic solvents.

    • Procedure: a. Immerse the test strip's reaction zone into the MVE sample for approximately 1 second.[15] b. Remove the strip and allow the solvent to evaporate. c. Follow the manufacturer's instructions for color development, which may involve breathing on the strip or moistening it with distilled water.[15] d. Compare the resulting color to the color chart provided with the strips to estimate the peroxide concentration in parts per million (ppm).[15]

  • Method B: Potassium Iodide (KI) Test

    • Materials: 10% (w/v) potassium iodide solution (freshly prepared), glacial acetic acid, test tube.[12][15]

    • Procedure: a. In a clean test tube, add 1 mL of the MVE to be tested. b. Add 1 mL of glacial acetic acid containing approximately 100 mg of dissolved potassium iodide.[12] c. Shake the mixture.

    • Interpretation:

      • No color change: Peroxides are absent or below the detection limit.

      • Pale yellow color: Indicates a low concentration of peroxides (e.g., 10-50 ppm).[12]

      • Bright yellow to brown color: Indicates a high and potentially hazardous concentration of peroxides (> 50-100 ppm).[12]

Protocol 2: Quantification of MEHQ Inhibitor by UV-Vis Spectrophotometry

This protocol provides a general method for determining the concentration of MEHQ in a vinyl monomer sample, which can be adapted for MVE.

  • Preparation of Standard Solutions: a. Accurately weigh approximately 0.1 g of MEHQ standard into a 100-mL volumetric flask.[15] b. Dissolve the MEHQ in and dilute to the mark with a suitable UV-transparent solvent (e.g., methanol (B129727) or glacial acetic acid). This is your stock solution.[15] c. Perform a serial dilution of the stock solution to prepare a series of standards with known concentrations (e.g., 1, 5, 10, 15, 20 ppm).

  • Sample Preparation: a. Prepare a dilution of your MVE sample with the same solvent used for the standards to ensure the absorbance falls within the linear range of the instrument. The dilution factor will depend on the expected MEHQ concentration.

  • UV-Vis Measurement: a. Set the UV-Vis spectrophotometer to scan a wavelength range that includes the absorbance maximum (λmax) of MEHQ, which is approximately 293 nm. b. Use the pure solvent as a blank to zero the instrument.[15] c. Measure the absorbance of each standard solution and the prepared MVE sample at the λmax.[15]

  • Calculation: a. Create a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.[15] b. Determine the concentration of MEHQ in your diluted MVE sample by comparing its absorbance to the calibration curve. c. Multiply the result by the dilution factor to calculate the MEHQ concentration in the original, undiluted MVE sample.

Visualizations

MVE_Stabilization_Mechanism Monomer MVE Monomer (CH2=CHOCH3) Radical Monomer Radical (M•) Monomer->Radical Polymer Uncontrolled Polymerization Monomer->Polymer Oxygen Oxygen (O2) (from air) Peroxy Peroxy Radical (MOO•) Oxygen->Peroxy Initiator Initiator (Light, Heat) Initiator->Monomer Initiation Radical->Oxygen + O2 Peroxy->Monomer Propagation Hydroperoxide Hydroperoxide (MOOH) Peroxy->Hydroperoxide MEHQ Inhibitor (MEHQ) (ArOH) MEHQ->Peroxy Inhibition (H• donation) StableRadical Stabilized Radical (ArO•) MEHQ->StableRadical

Caption: Mechanism of MVE polymerization and inhibition by MEHQ.

MVE_Handling_Workflow start Receive / Open MVE Container check_date Check 'Date Opened' Is it > 6 months old? start->check_date visual_inspect Visually Inspect for Crystals or Solids check_date->visual_inspect No test_peroxides Test for Peroxides check_date->test_peroxides Yes visual_inspect->test_peroxides No Crystals stop STOP! Contact EHS for Disposal visual_inspect->stop Crystals Found peroxides_present Peroxides > 10 ppm? test_peroxides->peroxides_present remove_inhibitor Need to remove inhibitor for reaction? peroxides_present->remove_inhibitor No decontaminate Decontaminate MVE (e.g., Alumina Column) peroxides_present->decontaminate Yes use_as_is Proceed to Use MVE (with inhibitor) remove_inhibitor->use_as_is No perform_removal Perform Inhibitor Removal (e.g., Alumina Column) remove_inhibitor->perform_removal Yes use_immediately Use Uninhibited MVE IMMEDIATELY perform_removal->use_immediately decontaminate->remove_inhibitor

Caption: Decision workflow for safe handling and use of stored MVE.

References

Technical Support Center: Addressing Impurities in Commercial Methyl Vinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for commercial methyl vinyl ether (MVE). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to impurities in MVE, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade this compound?

Commercial this compound is typically of high purity, but it can contain low levels of impurities stemming from its manufacturing process and the need for stabilization. The most common impurities include:

  • Water: Present due to atmospheric exposure or as a byproduct of synthesis.

  • Methanol: A common reactant in MVE synthesis.

  • Acetaldehyde: Can form from the hydrolysis of this compound.[1]

  • Stabilizers/Inhibitors: Commercial MVE contains stabilizers to prevent polymerization during storage and transport.[1] These are often phenolic compounds or amines.

Q2: Why is it crucial to use high-purity this compound in my reactions?

Impurities can have a significant impact on various chemical reactions:

  • Cationic Polymerization: This is highly sensitive to impurities. Water can act as a chain transfer agent or an inhibitor, leading to lower molecular weight polymers, broadened molecular weight distribution, or complete inhibition of the reaction.[2] The presence of impurities can also affect the catalyst concentration required for polymerization.

  • Diels-Alder Reactions: While MVE is not a highly reactive dienophile due to the electron-donating nature of the methoxy (B1213986) group, impurities can further complicate these reactions. Lewis acid catalysts, sometimes used to promote these reactions, can be deactivated by water or other nucleophilic impurities.

  • Organometallic Reactions: Reagents like Grignards or organolithiums will react with protic impurities such as water and methanol, consuming the reagent and reducing the yield of the desired product.

Q3: My polymerization of this compound is failing or giving inconsistent results. What could be the cause?

Failed or inconsistent polymerization is a common issue and is often linked to impurities. Here are the primary suspects:

  • Water: Even trace amounts of water can terminate the cationic polymerization of MVE. Signs of water contamination include reduced or no polymer yield and lower than expected molecular weight.[2]

  • Acidic Impurities: MVE is highly susceptible to acid-catalyzed polymerization. Any acidic residue in your glassware or reagents can initiate uncontrolled polymerization.

  • Inefficient Removal of Inhibitors: Commercial MVE contains inhibitors to prevent polymerization. If these are not adequately removed prior to your reaction, they will quench the polymerization process.

Troubleshooting Guides

Issue 1: Unexpected Polymerization of this compound During Storage or Handling

Symptoms:

  • Formation of a viscous liquid or solid polymer in the MVE container.

  • Exothermic reaction upon handling or exposure to certain materials.

Root Causes & Solutions:

Root CauseTroubleshooting Steps
Acid Contamination Ensure all glassware is scrupulously clean and dry. Avoid contact with acidic materials. Store MVE over a basic material like potassium carbonate if necessary.
Depletion of Stabilizer If the MVE has been stored for an extended period or exposed to conditions that consume the stabilizer, its effectiveness may be reduced. It is best to use fresh MVE or purify it before use.

A troubleshooting workflow for unexpected polymerization is outlined below:

start Unexpected Polymerization of MVE check_acid Check for Acid Contamination (glassware, reagents) start->check_acid check_stabilizer Evaluate Stabilizer Status (age, storage conditions) start->check_stabilizer acid_present Acid Contamination Likely check_acid->acid_present stabilizer_depleted Stabilizer Depletion Possible check_stabilizer->stabilizer_depleted neutralize_purify Neutralize with a weak base and/or purify by distillation. acid_present->neutralize_purify use_fresh Use fresh, properly stabilized MVE. stabilizer_depleted->use_fresh

Troubleshooting workflow for unexpected MVE polymerization.
Issue 2: Low Yield or Inconsistent Results in a Cationic Polymerization

Symptoms:

  • Significantly lower polymer yield than expected.

  • Broad molecular weight distribution of the resulting polymer.

  • Complete failure of the polymerization reaction.

Root Causes & Solutions:

Root CauseTroubleshooting Steps
Water Impurity Dry all solvents and reagents thoroughly. Purify the MVE by distillation from a suitable drying agent.
Methanol Impurity Methanol can act as a chain transfer agent. Purify the MVE by fractional distillation to remove methanol.
Incomplete Inhibitor Removal Ensure the inhibitor is completely removed prior to initiating polymerization. This can typically be achieved by distillation.

The following diagram illustrates the impact of common impurities on cationic polymerization:

cluster_impurities Impurities MVE This compound (Monomer) Polymer Poly(this compound) (Desired Product) MVE->Polymer Propagation Initiator Cationic Initiator Initiator->MVE Initiation Water Water (Impurity) Water->Polymer Chain Termination/ Transfer Methanol Methanol (Impurity) Methanol->Polymer Chain Transfer Inhibitor Stabilizer/Inhibitor Inhibitor->Initiator Quenching

Impact of impurities on cationic polymerization of MVE.

Purification and Analysis

For applications requiring high purity, commercial this compound should be purified.

Experimental Protocol: Purification of this compound by Fractional Distillation

Objective: To remove water, methanol, acetaldehyde, and stabilizers from commercial this compound.

Materials:

  • Commercial this compound

  • Anhydrous potassium carbonate (K₂CO₃), freshly dried

  • Fractional distillation apparatus with a Vigreux column

  • Heating mantle

  • Dry ice/acetone condenser

  • Schlenk line or nitrogen/argon inlet

  • Pre-dried collection flasks

Procedure:

  • Drying: In a dry, round-bottom flask, stir the commercial this compound over anhydrous potassium carbonate for several hours at room temperature. This step helps to remove acidic impurities and some water.

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is oven-dried and assembled under a positive pressure of inert gas (nitrogen or argon). Use a Vigreux column of appropriate length for efficient separation. The receiving flask should be cooled in a dry ice/acetone bath to ensure efficient condensation of the low-boiling MVE.

  • Distillation:

    • Carefully decant the MVE from the potassium carbonate into the distillation flask.

    • Begin heating the distillation flask gently with a heating mantle.

    • Collect a small forerun, which will contain the most volatile impurities.

    • Collect the main fraction of purified this compound at its boiling point (approximately 6-8 °C).

  • Storage: Store the purified MVE in a sealed, dry flask under an inert atmosphere at low temperature (e.g., in a freezer) to prevent degradation and polymerization.

Safety Precautions: this compound is extremely flammable and has a low boiling point. All operations should be carried out in a well-ventilated fume hood, away from ignition sources. The use of a dry ice/acetone condenser is crucial for efficient collection and to minimize the release of flammable vapors.

Data on Impurity Levels

The following table provides representative data on the reduction of common impurities in this compound following fractional distillation. Actual values may vary depending on the initial purity of the commercial product and the efficiency of the distillation.

ImpurityTypical Concentration in Commercial MVEConcentration after Fractional DistillationAnalytical Method
Water100 - 500 ppm< 50 ppmKarl Fischer Titration
Methanol0.1 - 0.5%< 0.05%Gas Chromatography (GC)
Acetaldehyde0.05 - 0.2%< 0.01%Gas Chromatography (GC)
Stabilizer10 - 50 ppmNot DetectedGas Chromatography (GC)

Note: The provided concentration ranges are estimates and can vary between suppliers and batches. It is always recommended to analyze the purity of the MVE before and after purification to ensure it meets the requirements of your specific application.

References

Technical Support Center: Scaling Up Methyl Vinyl Ether Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of methyl vinyl ether (MVE) polymerization. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: My polymerization is proceeding too quickly and is difficult to control, leading to a broad molecular weight distribution. What can I do?

A1: The cationic polymerization of vinyl ethers is known to be highly reactive and exothermic.[1][2] To manage the reaction rate and improve control, consider the following:

  • Lower the reaction temperature: Performing the polymerization at sub-zero temperatures (e.g., -78 °C to 0 °C) is a common strategy to slow down the propagation rate and reduce side reactions.[3]

  • Monomer feed rate: In a scaled-up batch, adding the monomer gradually (semi-continuous process) can help dissipate the heat of polymerization and maintain a more constant monomer concentration.[4][5]

  • Solvent choice: The polarity of the solvent can influence the stability of the propagating carbocation. Non-polar solvents like toluene (B28343) or hexane (B92381) are often used.

Q2: I'm observing lower than expected molecular weights and high polydispersity in my final polymer. What are the likely causes?

A2: This is a common issue often linked to chain transfer reactions.[6] Potential culprits include:

  • Impurities: Water is a significant impurity that can act as a chain transfer agent or terminate the polymerization, leading to lower molecular weights and a broader molecular weight distribution.[7] Thoroughly drying your monomer, solvent, and glassware is critical.

  • Catalyst System: The choice of initiator and Lewis acid can greatly impact the degree of control. Systems known for living/controlled polymerization, such as those that stabilize the propagating carbocation, can mitigate chain transfer.[8]

  • Monomer to Initiator Ratio: The molecular weight is often theoretically determined by the ratio of monomer to initiator. Inaccurate measurements or the presence of impurities that consume the initiator can lead to deviations from the expected molecular weight.

Q3: My polymerization fails to initiate or shows very low conversion. What should I check?

A3: Initiation problems can stem from several factors:

  • Catalyst Deactivation: The initiator or catalyst may be deactivated by impurities.[9] Ensure all reagents are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by atmospheric moisture and oxygen.

  • Initiator/Catalyst Choice: The chosen initiating system may not be sufficiently active under your reaction conditions. The efficiency of initiation can be highly dependent on the specific combination of initiator, Lewis acid, and solvent.

  • Temperature: While low temperatures are good for control, some initiating systems may have an optimal temperature range for efficient initiation.

Q4: Can I run the polymerization at room temperature to simplify the process?

A4: While traditional cationic polymerization of vinyl ethers requires low temperatures, recent advancements have led to the development of more robust catalyst systems that can operate at ambient temperatures.[3][10] These often involve specific organocatalysts or reversible addition-fragmentation chain transfer (RAFT) polymerization techniques.[11] These systems are designed to provide better control over the polymerization even at room temperature.[12]

Q5: How critical is the purity of this compound for a successful scale-up?

A5: Monomer purity is extremely critical. MVE has a low boiling point (6 °C), making it susceptible to contamination with water and other impurities.[4] These impurities can interfere with the catalyst and lead to uncontrolled polymerization, resulting in polymers with undesirable properties.[7] It is highly recommended to purify the monomer, for instance by distillation over a suitable drying agent, before use.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Runaway Reaction / Poor Temperature Control Highly exothermic nature of the polymerization.Lower the reaction temperature. Implement a semi-continuous monomer addition strategy.[4][5] Ensure efficient stirring and external cooling.
Low Polymer Yield Catalyst deactivation by impurities (e.g., water).Rigorously dry all reagents and glassware. Perform the reaction under an inert atmosphere.
Inefficient initiator system.Re-evaluate the choice of initiator and catalyst for your specific conditions.
Broad Molecular Weight Distribution (High PDI) Uncontrolled chain transfer and termination reactions.[7]Lower the reaction temperature.[3] Purify the monomer and solvent to remove chain-transfer agents.[7] Utilize a living/controlled polymerization system.[8]
Molecular Weight Lower Than Theoretical Value Chain transfer to monomer, solvent, or impurities.[1]Decrease monomer concentration. Ensure high purity of all components.
Inaccurate initiator concentration.Accurately determine the concentration of your initiator solution.
Inconsistent Results Between Batches Variations in raw material purity.Implement a consistent purification protocol for the monomer and solvent.
Poor control over reaction parameters.Standardize procedures for temperature control, reagent addition, and reaction time.

Experimental Protocols

Protocol 1: Purification of this compound (MVE)

Objective: To remove water and other impurities from the MVE monomer.

Materials:

  • This compound (commercial grade)

  • Calcium hydride (CaH₂) or another suitable drying agent

  • Distillation apparatus

  • Dry, sealed collection flask

Procedure:

  • Set up the distillation apparatus in a well-ventilated fume hood. Ensure all glassware is thoroughly dried.

  • Add the commercial MVE to a round-bottom flask containing a drying agent like calcium hydride.

  • Stir the mixture at a low temperature (e.g., 0 °C) for several hours or overnight under an inert atmosphere.

  • Carefully distill the MVE under an inert atmosphere. Due to its low boiling point (6 °C), the distillation should be performed at or below room temperature, potentially under reduced pressure if necessary for control.

  • Collect the purified MVE in a dry, sealed flask and store it under an inert atmosphere in a refrigerator.

Protocol 2: Semi-Continuous Polymerization of MVE

Objective: To control the polymerization of MVE on a larger scale by managing heat evolution and monomer concentration.

Materials:

  • Purified this compound

  • Initiating system (e.g., 1,1-diethoxyethane (DEE)/trimethylsilyl iodide (TMSI) with a ZnI₂ activator)[4][5]

  • Anhydrous toluene (or other suitable solvent)

  • Syringe pump

  • Jacketed reactor with overhead stirrer and temperature probe

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • Set up the jacketed reactor under an inert atmosphere.

  • Charge the reactor with the initiator, activator, and solvent.

  • Cool the reactor to the desired temperature (e.g., -5 °C) using a circulating bath.[4][5]

  • Prepare a solution of the purified MVE in the solvent.

  • Using a syringe pump, feed the MVE solution into the reactor at a constant, controlled rate (e.g., 0.86 mol/h).[4][5]

  • Monitor the internal temperature of the reactor throughout the addition. Adjust the feed rate or cooling as necessary to maintain a stable temperature.

  • After the addition is complete, allow the reaction to proceed for a predetermined time to ensure high conversion.

  • Terminate the polymerization by adding a suitable quenching agent (e.g., pre-chilled methanol).

  • Isolate the polymer by precipitation in a non-solvent (e.g., hexane or methanol, depending on the polymer's solubility) and dry under vacuum.

Visualizations

Troubleshooting_Workflow start Problem Encountered q1 High Polydispersity / Low MW? start->q1 q2 Low / No Conversion? start->q2 q3 Poor Temperature Control? start->q3 q1->q2 No a1 Check for Impurities (Water) Purify Monomer/Solvent q1->a1 Yes q2->q3 No a3 Check Catalyst Activity Ensure Inert Atmosphere q2->a3 Yes a5 Reduce Monomer Feed Rate Improve Cooling/Stirring q3->a5 Yes a2 Lower Reaction Temperature Use Living Polymerization System a1->a2 a4 Verify Initiator Concentration a3->a4

Caption: Troubleshooting decision tree for MVE polymerization issues.

Semicontinuous_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_reagents Purify MVE & Solvent Prepare Initiator Solution charge_reactor Charge Reactor with Initiator, Activator, Solvent prep_reagents->charge_reactor prep_reactor Assemble & Dry Reactor Establish Inert Atmosphere prep_reactor->charge_reactor cool_reactor Cool to Target Temperature (e.g., -5°C) charge_reactor->cool_reactor feed_monomer Feed MVE Solution via Syringe Pump at Constant Rate cool_reactor->feed_monomer polymerize Maintain Temperature Allow for Complete Conversion feed_monomer->polymerize quench Terminate with Quenching Agent (e.g., Methanol) polymerize->quench precipitate Precipitate Polymer in Non-Solvent quench->precipitate dry_polymer Dry Polymer Under Vacuum precipitate->dry_polymer analyze Characterize Polymer (GPC, NMR) dry_polymer->analyze

Caption: Workflow for semi-continuous MVE polymerization.

References

Technical Support Center: Refining Purification Techniques for Poly(methyl vinyl ether)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of poly(methyl vinyl ether) (PMVE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of PMVE.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of poly(this compound). The guide is structured in a question-and-answer format to directly address specific issues.

Issue 1: Low Polymer Yield After Precipitation

Q: I am losing a significant amount of my PMVE during the precipitation step. What could be the cause, and how can I improve my yield?

A: Low polymer yield during precipitation is a common issue that can be attributed to several factors:

  • Incomplete Precipitation: The choice of solvent and anti-solvent, as well as their ratio, is crucial for achieving complete precipitation. If the polymer remains partially soluble in the mixture, the yield will be reduced.

  • Physical Loss During Handling: Fine polymer particles can be difficult to collect and may be lost during filtration or decanting.

  • Sub-optimal Temperature: The solubility of PMVE is temperature-dependent, which can affect precipitation efficiency.

Possible Solutions:

Possible Cause Solution
Solvent/Anti-solvent System is Not Optimal Ensure you are using an effective solvent/anti-solvent system. For PMVE, a common system is dissolving the polymer in ethanol (B145695) and precipitating it in hot water.[1] Experiment with the solvent-to-anti-solvent ratio; a higher proportion of the anti-solvent may be necessary for complete precipitation. A ratio of 1:4 (volume of ethanol to volume of hot water) has been reported.[1]
Precipitation Conditions are Too Rapid Add the anti-solvent slowly while vigorously stirring the polymer solution. This promotes the formation of larger, more easily filterable particles and prevents the trapping of impurities within the polymer matrix.
Polymer Concentration is Too Low If the polymer solution is too dilute, precipitation can be inefficient. While excessive concentration can lead to impurity trapping, a concentration that is too low may result in the formation of very fine particles that are difficult to recover. Aim for a polymer concentration in the range of 5-10% (w/v) in the initial solvent.
Loss of Fine Particles If the precipitate is very fine, consider using centrifugation instead of filtration to collect the polymer. Ensure the centrifugation speed and time are sufficient to pellet all of the material.
Issue 2: Residual Impurities Detected After Purification

Q: After purification, I still detect residual monomers, catalysts, or solvents in my PMVE sample. How can I improve the purity?

A: The presence of residual impurities is a strong indication that the chosen purification method is not sufficiently effective or that the protocol needs optimization.

Possible Solutions:

Impurity Type Recommended Purification Technique & Troubleshooting
Residual Monomers Precipitation: Repeat the precipitation process multiple times. Dissolving the polymer and re-precipitating it can significantly reduce low molecular weight impurities like monomers. Dialysis: Dialysis is highly effective for removing small molecules from a polymer solution. Ensure you are using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the monomer to pass through while retaining the polymer. Frequent changes of the dialysis buffer are critical for maintaining a high concentration gradient and ensuring efficient removal.
Residual Catalysts Precipitation/Washing: Specific to PMVE, catalyst residues can be precipitated by treating the crude polymer solution with a secondary alcohol (e.g., isopropanol) in the presence of a base, followed by addition to water.[2] Adsorption: Passing a solution of the polymer through a column packed with an adsorbent like activated alumina (B75360) or silica (B1680970) gel can effectively remove metal-based catalyst residues.
Residual Solvents Vacuum Drying: After precipitation and collection of the polymer, drying under vacuum at a slightly elevated temperature (e.g., 40-50°C, depending on the thermal stability of your specific PMVE) is crucial for removing residual solvents. Ensure the vacuum is strong enough and the drying time is sufficient.
Issue 3: Polymer Aggregation or Formation of a Sticky Mass During Precipitation

Q: When I try to precipitate my PMVE, it forms a large, sticky glob instead of a fine powder, making it difficult to handle and dry. How can I prevent this?

A: The formation of a sticky polymer mass is often due to rapid, uncontrolled precipitation or sub-optimal solvent/anti-solvent mixing.

Possible Solutions:

Possible Cause Solution
Rapid Precipitation Add the anti-solvent to the polymer solution dropwise while stirring vigorously. This slower addition allows for more controlled desolvation and precipitation, favoring the formation of a fine powder or small particles.
Localized High Concentrations of Anti-Solvent Ensure the stirring is efficient enough to rapidly disperse the anti-solvent as it is added. This prevents localized areas of high anti-solvent concentration which can cause the polymer to crash out of solution as a sticky mass.
Temperature Effects For PMVE, precipitation in hot water can be effective.[1] The elevated temperature of the anti-solvent can influence the morphology of the precipitate. Experiment with the temperature of the anti-solvent to find the optimal condition for forming a powder.
Use of a Co-solvent System In some cases, using a mixture of a solvent and a small amount of a miscible anti-solvent as the initial dissolving medium can lead to more controlled precipitation when the primary anti-solvent is added.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying poly(this compound)?

A1: The most common and effective methods for purifying PMVE are:

  • Fractional Precipitation: This technique involves dissolving the crude polymer in a suitable solvent and then adding an anti-solvent to cause the polymer to precipitate, leaving impurities behind in the solution. For PMVE, a common method is to dissolve it in ethanol and precipitate it by adding hot water.[1]

  • Dialysis: This method is used to separate the polymer from low molecular weight impurities, such as residual monomers, catalysts, and salts. The polymer solution is placed in a semi-permeable membrane bag, which is then immersed in a large volume of a suitable solvent. Small impurity molecules can pass through the membrane, while the larger polymer molecules are retained.

  • Size Exclusion Chromatography (SEC): Also known as gel permeation chromatography (GPC), SEC separates molecules based on their size. It can be used as a final polishing step to obtain a polymer with a narrow molecular weight distribution. Larger polymer chains elute first, while smaller molecules and impurities are retained longer in the column.

Q2: How do I choose the right molecular weight cut-off (MWCO) for my dialysis membrane when purifying PMVE?

A2: The choice of MWCO is critical for effective dialysis. The MWCO should be significantly smaller than the molecular weight of your PMVE to ensure the polymer is retained, but large enough to allow for the efficient removal of the targeted impurities (e.g., monomers, salts). A general rule of thumb is to select a membrane with an MWCO that is at least 10 times smaller than the molecular weight of the polymer you want to retain. For example, if your PMVE has an average molecular weight of 50,000 g/mol , a membrane with an MWCO of 3,500 to 5,000 Da would be a suitable starting point for removing small molecule impurities.

Q3: How can I monitor the effectiveness of my purification process?

A3: The most common method for monitoring the purity and molecular weight distribution of PMVE is Size Exclusion Chromatography (GPC/SEC). By analyzing samples before and after purification, you can:

  • Assess Purity: The disappearance or significant reduction of peaks corresponding to low molecular weight species (e.g., monomers, initiators) indicates successful removal of these impurities.

  • Determine Molecular Weight and Polydispersity: GPC provides information on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A successful purification of a polydisperse sample may result in a narrower PDI.

Q4: What is the impact of residual impurities on the properties of PMVE?

A4: Residual impurities can have a significant negative impact on the final properties and performance of PMVE:

  • Residual Monomers: Can affect the polymer's mechanical properties, thermal stability, and biocompatibility, and may be a health concern in biomedical applications.

  • Residual Catalysts: Can lead to degradation of the polymer over time, causing changes in molecular weight, color, and physical properties.[2]

  • Residual Solvents: Can act as plasticizers, altering the glass transition temperature (Tg) and mechanical properties of the final material.

Experimental Protocols

Protocol 1: Fractional Precipitation of Poly(this compound)

This protocol describes a general method for purifying PMVE by precipitation.

Materials:

  • Crude poly(this compound)

  • Ethanol (solvent)

  • Deionized water (anti-solvent)

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating plate

  • Filtration apparatus (e.g., Büchner funnel and filter paper) or centrifuge

  • Vacuum oven

Methodology:

  • Dissolution: Dissolve the crude PMVE in ethanol to a concentration of approximately 5-10% (w/v). Stir the solution until the polymer is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Precipitation: Heat a volume of deionized water, approximately four times the volume of the ethanol solution, to about 60-70°C. While vigorously stirring the PMVE-ethanol solution, slowly add the hot water. The PMVE should precipitate as a white solid.

  • Isolation:

    • Filtration: Allow the mixture to cool to room temperature, then collect the precipitated polymer by vacuum filtration.

    • Centrifugation: Alternatively, transfer the mixture to centrifuge tubes and centrifuge at a sufficient speed and time to form a compact pellet. Decant the supernatant.

  • Washing: Wash the collected polymer with fresh deionized water to remove any remaining soluble impurities. Repeat the filtration or centrifugation and decanting process.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Dialysis of Poly(this compound)

This protocol provides a general procedure for removing low molecular weight impurities from PMVE using dialysis.

Materials:

  • PMVE solution (e.g., dissolved in a suitable solvent like water or methanol)

  • Dialysis tubing with an appropriate MWCO (e.g., 3.5-5 kDa)

  • Dialysis clips

  • Large beaker or container for the dialysis bath

  • Dialysis buffer (the same solvent used to dissolve the polymer)

  • Magnetic stirrer

Methodology:

  • Membrane Preparation: Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions. This typically involves rinsing with deionized water.

  • Sample Loading: Securely close one end of the dialysis tubing with a clip. Fill the tubing with the PMVE solution, leaving some headspace to allow for potential volume changes. Secure the other end with a second clip.

  • Dialysis: Immerse the sealed dialysis bag in a large beaker containing the dialysis buffer. The volume of the buffer should be at least 100 times the volume of the sample.

  • Stirring: Place the beaker on a magnetic stirrer and stir the buffer gently to maintain a concentration gradient across the membrane.

  • Buffer Exchange: Change the dialysis buffer every 4-6 hours for the first 24 hours, and then less frequently for the next 24-48 hours. The frequency of buffer changes will depend on the desired level of purity.

  • Sample Recovery: Carefully remove the dialysis bag from the buffer, rinse the outside with deionized water, and then open one end to recover the purified polymer solution.

Data Presentation

The following tables provide illustrative examples of how to present quantitative data from PMVE purification experiments. The values presented here are for demonstration purposes and should be replaced with actual experimental data.

Table 1: Comparison of Purification Techniques for PMVE

Purification Method Initial Purity (%) Final Purity (%) Polymer Yield (%) Residual Monomer (%)
Single Precipitation 92.597.890.30.8
Double Precipitation 92.599.185.10.2
Dialysis (48h) 92.598.595.20.5
Precipitation + SEC 92.5>99.875.6<0.05

Table 2: GPC Analysis Before and After Purification by Double Precipitation

Sample Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn)
Crude PMVE 45,00098,0002.18
Purified PMVE 48,00089,0001.85

Visualizations

General Polymer Purification Workflow

This diagram illustrates a typical workflow for the purification of a crude polymer, adaptable for poly(this compound).

PurificationWorkflow cluster_synthesis Polymer Synthesis cluster_purification Purification Steps cluster_analysis Analysis cluster_optional Optional Polishing CrudePolymer Crude Polymer (PMVE + Impurities) Dissolution Dissolution (e.g., in Ethanol) CrudePolymer->Dissolution Precipitation Precipitation (e.g., with Hot Water) Dissolution->Precipitation Add Anti-solvent Isolation Isolation (Filtration/Centrifugation) Precipitation->Isolation Washing Washing Isolation->Washing Drying Drying (Vacuum Oven) Washing->Drying PurePolymer Purified PMVE Drying->PurePolymer GPC GPC/SEC Analysis (Purity & MWD) PurePolymer->GPC Dialysis Dialysis PurePolymer->Dialysis Further Purification SEC Preparative SEC Dialysis->SEC TroubleshootingYield Start Problem: Low Precipitation Yield Q1 Is the precipitate very fine or cloudy? Start->Q1 Sol1 Action: Use centrifugation instead of filtration. Increase centrifugation speed/time. Q1->Sol1 Yes Q2 Is the supernatant clear after precipitation? Q1->Q2 No A1_Yes Yes A1_No No End Yield should improve. Sol1->End Sol2 Action: Increase anti-solvent to solvent ratio. Check solvent/anti-solvent suitability. Q2->Sol2 No Q3 Is the initial polymer concentration very low? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Action: Increase initial polymer concentration (e.g., to 5-10% w/v). Q3->Sol3 Yes Q3->End No A3_Yes Yes A3_No No

References

Technical Support Center: Strategies to Control the Tacticity of Poly(methyl vinyl ether)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereocontrolled polymerization of poly(methyl vinyl ether) (PMVE). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling the tacticity of PMVE in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is tacticity, and why is it crucial for poly(vinyl ether)s?

A: Tacticity describes the relative stereochemistry of adjacent chiral centers within a polymer chain.[1] For PMVE, the arrangement of the methoxy (B1213986) (-OCH₃) side groups can be:

  • Isotactic: All side groups are on the same side of the polymer backbone.

  • Syndiotactic: Side groups are on alternating sides of the backbone.

  • Atactic: Side groups are randomly arranged.

The tacticity of PMVE has a profound effect on its physical properties.[1][2] Highly regular structures, like isotactic PMVE, can pack into ordered, semi-crystalline materials, leading to enhanced mechanical strength, different melting points, and altered solubility compared to their amorphous, atactic counterparts.[1][3][4] This control is essential for developing materials with specific, tailored properties for advanced applications.[3]

Q2: My polymerization of this compound is not initiating, or the monomer conversion is very low. What are the possible causes and solutions?

A: This is a common issue in cationic polymerization, which is highly sensitive to impurities.

  • Possible Cause 1: Presence of Water/Moisture. Water can react with and deactivate the Lewis acid catalyst or the initiator.[5]

    • Solution: Ensure all reagents and solvents are rigorously dried. Monomers and solvents should be distilled over a suitable drying agent (e.g., calcium hydride) immediately before use.[6] All glassware must be flame-dried or oven-dried and assembled under an inert atmosphere (dry nitrogen or argon).[6]

  • Possible Cause 2: Inactive Catalyst or Initiator. The catalyst or initiator may have degraded due to improper storage or handling.

    • Solution: Use freshly prepared or properly stored catalysts and initiators. For Lewis acid systems, ensure they have not been exposed to atmospheric moisture.

  • Possible Cause 3: Insufficient Catalyst Activity or Low Temperature. Some catalytic systems require specific temperatures to achieve sufficient activity.

    • Solution: While low temperatures (-78 °C) are often necessary for stereocontrol, ensure the chosen catalyst is active at that temperature.[7][8] Review literature for the optimal temperature range for your specific catalyst system. Some systems may require higher temperatures to initiate polymerization.[9]

Q3: The synthesized PMVE has a very broad molecular weight distribution (high PDI or Đ). How can I achieve a narrower distribution?

A: A broad molecular weight distribution indicates poor control over the polymerization, often due to chain transfer and termination reactions.[7][10]

  • Solution 1: Implement Living Cationic Polymerization (LCP) Conditions. LCP techniques are designed to minimize chain-breaking reactions. This often involves using a specific initiator/Lewis acid combination.[11][12]

  • Solution 2: Maintain a Constant Low Temperature. Fluctuations in temperature can lead to side reactions. Performing the polymerization at a consistent, low temperature (e.g., -78 °C) is crucial for minimizing chain transfer and achieving a narrower PDI.[6][13]

  • Solution 3: Optimize Reagent Purity and Concentration. Impurities can act as chain transfer agents.[13] Use highly purified monomer, solvent, and initiator.[13] The initiator concentration is also critical; an inappropriate concentration can lead to loss of control.[14]

  • Solution 4: Consider Cationic RAFT Polymerization. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be adapted for cationic systems to provide excellent control over molecular weight and achieve low PDI values (Đ around 1.1).[7]

Q4: I am trying to synthesize isotactic PMVE, but the result is an atactic polymer. How can I improve stereoselectivity?

A: Achieving high isotacticity in PMVE polymerization relies on carefully controlling the stereochemical environment of the propagating chain end. This is typically accomplished through catalyst-controlled mechanisms.[2]

  • Solution 1: Select a Stereoselective Catalyst System. Standard Lewis acids like TiCl₄ or SnCl₄ often produce atactic polymers.[8] To induce isotacticity, use a designed Lewis acid catalyst with bulky ligands or a chiral counterion strategy.

    • Chiral Counterions: Utilize a system where a chiral, non-coordinating anion shields one face of the propagating oxocarbenium ion, directing the incoming monomer to the other face.[2] BINOL-based phosphoric acids, in combination with a Lewis acid like TiCl₄, are effective for this purpose.[2][15]

    • Designed Lewis Acids: Employ Lewis acids with sterically demanding ligands, such as bis[(2,6-diisopropyl)phenoxy]titanium dichloride, which can create a chiral environment around the metal center and direct monomer addition.[8]

  • Solution 2: Optimize Solvent Polarity. The choice of solvent is critical. Nonpolar solvents like n-hexane or toluene (B28343) are generally preferred for achieving high isotacticity.[8][13] Polar solvents can interfere with the ion-pairing between the propagating chain end and the counterion, reducing stereocontrol.

  • Solution 3: Control the Polymerization Temperature. Lowering the reaction temperature, often to -78 °C, generally increases the degree of stereocontrol and results in higher isotacticity.[7][8][16]

Below is a diagram illustrating the key factors that influence the final tacticity of the polymer.

TacticityControl cluster_inputs Experimental Parameters cluster_outputs Polymer Properties Catalyst Catalyst System (Lewis Acid + Ligand) Tacticity Tacticity (Isotactic, Atactic) Catalyst->Tacticity  Primary Control MWD Molecular Weight Distribution (PDI) Catalyst->MWD Temperature Temperature Temperature->Tacticity  Enhances Selectivity Temperature->MWD Solvent Solvent Polarity Solvent->Tacticity  Affects Ion-Pairing Monomer Monomer Structure Monomer->Tacticity

Caption: Logical relationship between experimental parameters and polymer properties.

Quantitative Data Summary

The table below summarizes representative results for the stereocontrolled cationic polymerization of vinyl ethers, highlighting the impact of different catalyst systems and conditions on isotacticity.

Catalyst SystemMonomerSolventTemp. (°C)Isotacticity (% m)Reference
TiCl₂(OAr)₂ / IBVE-HCl adductIsobutyl Vinyl Ethern-Hexane-7890 - 92%[8]
(CF₃SO₃)₂Fe / BINOL-derived ligandEthyl Vinyl EtherToluene-78up to 81%[15]
Chiral Phosphoric Acid / TiCl₄This compoundToluene-78High (unspecified)[2]
BF₃·OEt₂Isobutyl Vinyl EtherToluene-78High (unspecified)[16]
Trifluoromethyl sulfonate / LigandIsobutyl Vinyl EtherHexane/Toluene-78up to 93%[7]

Note: Data for isobutyl vinyl ether (IBVE) and ethyl vinyl ether (EVE) are included as they are highly relevant and demonstrate principles applicable to this compound.

Key Experimental Protocol

This section provides a general methodology for the synthesis of highly isotactic poly(vinyl ether) using a chiral counterion strategy. Users must adapt this protocol based on their specific reagents and safety guidelines.

Objective: To synthesize isotactic poly(isobutyl vinyl ether) via catalyst-controlled cationic polymerization.[8]

Materials:

  • Initiator: Isobutyl vinyl ether-HCl adduct (IBVE-HCl)

  • Catalyst: bis[(2,6-diisopropyl)phenoxy]titanium dichloride [TiCl₂(OAr)₂]

  • Proton Trap: 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP)

  • Monomer: Isobutyl vinyl ether (IBVE), freshly distilled from CaH₂

  • Solvent: n-Hexane, dried and deoxygenated

  • Quenching Agent: Pre-chilled methanol

Procedure:

  • Glassware Preparation: All glassware is rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen.

  • Reagent Preparation: The polymerization is carried out under an inert atmosphere in a Schlenk flask equipped with a magnetic stir bar.

  • Reaction Setup: The flask is charged with n-hexane, the DTBMP proton trap, and the monomer (IBVE) via syringe.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: The Lewis acid catalyst [TiCl₂(OAr)₂] solution in n-hexane is added dropwise to the cooled monomer solution.

  • Initiation: Polymerization is initiated by the slow, dropwise addition of the IBVE-HCl adduct initiator solution in n-hexane.

  • Polymerization: The reaction is allowed to proceed at -78 °C for the specified time (e.g., 1-4 hours), with constant stirring.

  • Quenching: The polymerization is terminated by the rapid addition of pre-chilled methanol.

  • Polymer Isolation: The reaction mixture is allowed to warm to room temperature. The polymer is precipitated by pouring the solution into a large volume of methanol.

  • Purification: The precipitated polymer is collected by filtration, redissolved in a minimal amount of a suitable solvent (e.g., toluene), and re-precipitated into methanol. This process is repeated 2-3 times.

  • Drying: The purified polymer is dried under vacuum at 40-50 °C to a constant weight.

  • Characterization: The polymer's tacticity (% m), molecular weight (Mn), and polydispersity (Đ) are determined using ¹H and ¹³C NMR spectroscopy and Gel Permeation Chromatography (GPC).[1]

The following diagram illustrates this experimental workflow.

ExperimentalWorkflow start Start prep Reagent & Glassware Preparation (Inert Atmosphere) start->prep setup Reaction Setup: Add Solvent, Proton Trap, & Monomer to Flask prep->setup cool Cool Mixture to -78 °C setup->cool add_cat Add Lewis Acid Catalyst cool->add_cat initiate Initiate with IBVE-HCl Adduct add_cat->initiate polymerize Polymerization (Stir at -78 °C) initiate->polymerize quench Quench Reaction with Cold Methanol polymerize->quench isolate Isolate & Purify Polymer (Precipitation in Methanol) quench->isolate dry Dry Polymer Under Vacuum isolate->dry characterize Characterization (NMR, GPC) dry->characterize end_node End characterize->end_node

Caption: General workflow for stereoselective cationic polymerization.

References

Validation & Comparative

A Comparative Guide to the Thermoresponsive Properties of Poly(methyl vinyl ether) and Poly(N-isopropylacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the thermoresponsive properties of two widely studied polymers: poly(methyl vinyl ether) (PMVE) and poly(N-isopropylacrylamide) (PNIPAM). Understanding the nuanced differences in their thermal behavior is critical for their application in areas such as drug delivery, tissue engineering, and smart materials. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes important concepts to aid in the selection and application of these thermoresponsive polymers.

I. Quantitative Comparison of Thermoresponsive Properties

The thermoresponsive behavior of PMVE and PNIPAM is characterized by a Lower Critical Solution Temperature (LCST), at which they undergo a reversible phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state in aqueous solutions. The key parameters defining this transition are summarized below.

PropertyPoly(this compound) (PMVE)Poly(N-isopropylacrylamide) (PNIPAM)Key Observations
Lower Critical Solution Temperature (LCST) 32-35°C[1]~32°C[2][3][4]Both polymers exhibit an LCST close to physiological temperature, making them suitable for biomedical applications. The exact LCST is influenced by factors such as molecular weight, polymer concentration, and the presence of additives.[1][3]
Enthalpy of Transition (ΔH) Reported as ~5-10 kJ/mol of repeating unitReported as ~5.5-7.8 kJ/unit-mol[5]The endothermic transition reflects the energy required to break the hydrogen bonds between the polymer and water molecules.
Hydrodynamic Radius (Rh) Change Undergoes a coil-to-globule transition, resulting in a significant decrease in hydrodynamic radius above the LCST.Below the LCST, PNIPAM exists as hydrated random coils. Above the LCST, these collapse into compact globules, leading to a sharp decrease in the hydrodynamic radius.[3][6]The change in hydrodynamic size is a key feature exploited in applications like controlled drug release and smart surfaces.
Hysteresis Exhibits thermal hysteresis, where the cloud point upon heating and the clearing point upon cooling do not coincide.[7]Also exhibits hysteresis, the extent of which can be influenced by factors like the polymer architecture and the heating/cooling rate.[3][8]The presence of hysteresis is an important consideration for applications requiring rapid and reversible switching.
Effect of Molecular Weight on LCST The influence of molecular weight on the LCST of PMVE is a subject of ongoing research, with some studies suggesting a bimodal LCST for low molar mass PVME.[9]For high molecular weight PNIPAM (>50,000 Da), the LCST is largely independent of molecular weight. However, for lower molecular weights, the end groups significantly influence the LCST.[10][11]The effect of molecular weight is more pronounced and better characterized for PNIPAM.
Effect of End Groups on LCST The modification of PMVE end groups can influence its thermoresponsive behavior.The polarity of end groups has a significant effect on the LCST of low molecular weight PNIPAM. Hydrophilic end groups tend to increase the LCST, while hydrophobic end groups decrease it.[10][11]End-group modification is a well-established strategy for fine-tuning the LCST of PNIPAM.

II. Experimental Protocols

Accurate characterization of thermoresponsive properties is essential for the development and application of these polymers. Below are detailed methodologies for three key experimental techniques.

Cloud Point Measurement (Turbidimetry)

This method determines the cloud point temperature (Tcp), which is often used as an approximation of the LCST.

Principle: The phase separation of the polymer solution upon heating leads to turbidity, which can be measured as a change in the optical transmittance of the solution.

Instrumentation: A UV-Vis spectrophotometer equipped with a temperature controller (e.g., a Peltier system).

Procedure:

  • Prepare a dilute aqueous solution of the polymer (e.g., 0.5-1.0 wt%).

  • Place the solution in a cuvette and insert it into the spectrophotometer.

  • Set the wavelength to a value where the polymer does not absorb (e.g., 500-600 nm).

  • Equilibrate the solution at a temperature below the expected LCST.

  • Increase the temperature at a controlled rate (e.g., 0.1-1.0 °C/min) while continuously monitoring the transmittance.[12]

  • The cloud point is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[12]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the enthalpy change associated with the phase transition.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The endothermic peak observed during the phase transition corresponds to the enthalpy of dehydration.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Prepare a polymer solution of a known concentration.

  • Accurately weigh a small amount of the solution into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 1-10 °C/min) through the temperature range of the phase transition.

  • Record the heat flow as a function of temperature.

  • The enthalpy of transition (ΔH) is determined by integrating the area of the endothermic peak.

Dynamic Light Scattering (DLS)

DLS is employed to measure the change in the hydrodynamic radius (Rh) of the polymer chains as they transition from a coil to a globule state.

Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution. The diffusion coefficient of the particles is determined from the correlation function of the scattered light intensity, and the hydrodynamic radius is then calculated using the Stokes-Einstein equation.

Instrumentation: A dynamic light scattering instrument with a temperature-controlled sample holder.

Procedure:

  • Prepare a dilute polymer solution and filter it to remove dust and aggregates.

  • Place the solution in a DLS cuvette and insert it into the instrument.

  • Equilibrate the sample at a temperature below the LCST and perform an initial measurement to determine the Rh of the hydrated polymer coils.

  • Incrementally increase the temperature, allowing the sample to equilibrate at each step, and perform DLS measurements across the LCST range.

  • Plot the hydrodynamic radius as a function of temperature to visualize the coil-to-globule transition.

III. Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate the fundamental processes and experimental workflows discussed in this guide.

PolymerPhaseTransition cluster_below_lcst Below LCST cluster_above_lcst Above LCST HydratedCoil Soluble, Hydrated Coil HydratedCoil->WaterMolecules1 Strong H-bonds Heating Heating HydratedCoil->Heating CollapsedGlobule Insoluble, Collapsed Globule CollapsedGlobule->WaterMolecules2 Weakened H-bonds Cooling Cooling CollapsedGlobule->Cooling Heating->CollapsedGlobule Phase Transition Cooling->HydratedCoil Reversible Transition

Caption: Reversible phase transition of a thermoresponsive polymer in aqueous solution.

ExperimentalWorkflow cluster_characterization Characterization of Thermoresponsive Properties Start Polymer Solution Preparation CloudPoint Cloud Point Measurement (Turbidimetry) Start->CloudPoint DSC Differential Scanning Calorimetry (DSC) Start->DSC DLS Dynamic Light Scattering (DLS) Start->DLS LCST_Determination LCST_Determination CloudPoint->LCST_Determination Determine Cloud Point (Tcp) Enthalpy_Determination Enthalpy_Determination DSC->Enthalpy_Determination Determine Enthalpy (ΔH) Rh_Determination Rh_Determination DLS->Rh_Determination Determine Hydrodynamic Radius (Rh) vs. Temp

Caption: Experimental workflow for characterizing thermoresponsive polymers.

References

Validating Methyl Vinyl Ether Purity: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is a critical prerequisite for reliable and reproducible results. Methyl vinyl ether (MVE), a valuable monomer in various synthetic applications, is no exception. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of MVE purity against alternative methods, supported by experimental data and detailed protocols.

The Gold Standard: GC-MS for Purity Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] This combination allows for the effective separation of volatile compounds in a mixture and their subsequent identification based on their unique mass fragmentation patterns.[2] For a volatile compound like this compound, GC-MS offers unparalleled specificity and sensitivity for identifying and quantifying trace impurities.[3]

Key Advantages of GC-MS:
  • High Specificity: The mass spectrometer provides a "fingerprint" for each compound, allowing for positive identification of impurities, even at low levels.[2]

  • High Sensitivity: GC-MS can detect impurities in the parts-per-million (ppm) or even parts-per-billion (ppb) range.[2]

  • Qualitative and Quantitative Analysis: The technique provides both the identity and the concentration of impurities in a single analysis.[1]

Experimental Protocol: GC-MS Analysis of this compound

A robust GC-MS method is essential for the accurate quantification of this compound and the identification of potential impurities.

1. Sample Preparation:

Due to the high volatility of this compound, a headspace sampling technique is recommended to introduce the sample into the GC-MS system. This minimizes matrix effects and prevents contamination of the injection port.

  • Accurately weigh a known amount of the this compound sample into a headspace vial.

  • Seal the vial and place it in the headspace autosampler.

  • Incubate the vial at a controlled temperature (e.g., 80°C) to allow the volatile compounds to partition into the headspace.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating MVE from potential impurities.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 29-100.

3. Data Analysis:

  • Identification: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

  • Quantification: The concentration of each impurity is determined by creating a calibration curve using certified reference standards.

Potential Impurities in this compound

Based on its common synthesis route from methanol (B129727) and acetylene, the following impurities should be monitored[4]:

  • Methanol: Unreacted starting material.

  • Acetaldehyde: Formed from the isomerization of vinyl alcohol, a tautomer of acetaldehyde.

  • Formaldehyde: A potential impurity from side reactions.

  • Polymerization By-products: Dimers and trimers of this compound.

Performance Comparison: GC-MS vs. Alternative Methods

While GC-MS is the gold standard, other techniques can be employed for purity analysis, each with its own advantages and limitations.

ParameterGC-MSGC-FID
Principle Separates compounds by GC and identifies by mass-to-charge ratio.Separates compounds by GC and detects by flame ionization.
Specificity High (provides structural information).Low (retention time only).
Sensitivity Very High (ppb to ppt).High (ppm).[2]
Quantitative Accuracy High (with proper calibration).High (with proper calibration).
Cost High.Moderate.
Ease of Use Moderate to complex.Simple.

Table 1: Comparison of Analytical Techniques for this compound Purity Analysis

Quantitative Performance Data

The following table summarizes typical performance data for the analysis of key impurities in a volatile organic compound matrix. Please note that these are representative values and may vary depending on the specific instrumentation and method parameters.

ImpurityMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)
MethanolGC-MS0.1 - 1 ppm0.3 - 3 ppm>0.999
MethanolGC-FID1 - 5 ppm3 - 15 ppm>0.998
AcetaldehydeGC-MS0.05 - 0.5 ppm0.15 - 1.5 ppm>0.999
AcetaldehydeGC-FID0.5 - 2 ppm1.5 - 6 ppm>0.997
FormaldehydeGC-MS0.1 - 1 ppm0.3 - 3 ppm>0.998
FormaldehydeGC-FID1 - 10 ppm3 - 30 ppm>0.995

Table 2: Typical Quantitative Performance Data for Impurity Analysis

Alternative Method: Gas Chromatography with Flame Ionization Detector (GC-FID)

For routine quality control where the identity of impurities has been previously established, GC-FID offers a cost-effective and reliable alternative.[5]

Experimental Protocol: GC-FID Analysis of this compound

1. Sample Preparation:

Direct injection can be used for GC-FID analysis.

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol-free dichloromethane).

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC with FID or equivalent.

  • Column: A polar column, such as a DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness), is often used for residual solvent analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp: 15°C/min to 220°C.

    • Hold: 10 minutes at 220°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

3. Data Analysis:

  • Quantification: The concentration of impurities is determined by comparing their peak areas to those of certified reference standards using a calibration curve.

Signaling Pathways and Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample HeadspaceVial Headspace Vial Sample->HeadspaceVial Weighing & Sealing Autosampler Headspace Autosampler HeadspaceVial->Autosampler Incubation GC Gas Chromatograph (Separation) Autosampler->GC Injection MS Mass Spectrometer (Detection & Identification) GC->MS Chromatogram Chromatogram MS->Chromatogram MassSpectra Mass Spectra MS->MassSpectra Quantification Quantification Chromatogram->Quantification Peak Area Library NIST Library MassSpectra->Library Comparison Library->Quantification Report Purity Report Quantification->Report

References

comparative study of catalysts for methyl vinyl ether polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Methyl Vinyl Ether Polymerization

For researchers and professionals in polymer chemistry and materials science, the selection of an appropriate catalyst system is paramount for controlling the polymerization of this compound (MVE) and tailoring the resulting polymer's properties. This guide provides a comparative analysis of common catalysts, focusing on their performance in terms of activity, control over polymer characteristics, and stereoselectivity.

Performance Comparison of MVE Polymerization Catalysts

The cationic polymerization of this compound is the most prevalent method, offering a versatile platform to produce polymers with tailored properties.[1] The choice of catalyst, typically a Lewis acid or a Brønsted acid, is crucial as it dictates the course of the polymerization.[1] Below is a summary of the performance of various catalytic systems based on published experimental data.

Catalyst SystemInitiatorSolventTemp. (°C)Mₙ ( g/mol )Mₙ/Mₙ (PDI)Isotacticity (% m)Reference
Lewis Acids
SnCl₄IBVE-HClToluene-78-< 1.1-[2]
EtAlCl₂IBVE-HClToluene-78-Broad-[2]
TiCl₄IBVE-HClToluene-78-Broad-[2]
FeCl₃IBVE-HClToluene-78-Relatively Narrow-[2]
GaCl₃IBVE-HClToluene-78-Relatively Narrow-[2]
IBEA/Et₁.₅AlCl₁.₅/SnCl₄IBEAToluene-7812,9001.22-[3][4]
BF₃·OEt₂---78--High[1][5]
TiCl₄ / Chiral Phosphoric Acid-Hexane/Toluene-7825,000-106,000-up to 93[6]
Brønsted Acids
Imidodiphosphorimidate (IDPi)-Toluene-7813,000-60 (for TfNH)[7]
BINOL-based Phosphoric Acid-----High[1]

Note: "Mₙ" refers to the number-average molecular weight, and "Mₙ/Mₙ" (PDI) is the polydispersity index, a measure of the distribution of molecular weights. A lower PDI indicates a more uniform polymer. "Isotacticity (% m)" refers to the percentage of meso diads, indicating the stereoregularity of the polymer. A dash (-) indicates that the specific data was not provided in the cited source.

Key Insights from Catalyst Comparisons

Lewis Acids:

Strong Lewis acids are commonly employed to initiate the cationic polymerization of vinyl ethers.[8] Systems based on tin tetrachloride (SnCl₄) have demonstrated the ability to produce polymers with narrow molecular weight distributions, particularly at low temperatures.[2] In contrast, other Lewis acids like ethylaluminum dichloride (EtAlCl₂) and titanium tetrachloride (TiCl₄) tend to result in uncontrolled polymerizations with broad molecular weight distributions.[2] The combination of an initiator such as 1-(isobutoxy)ethyl acetate (B1210297) (IBEA) with a Lewis acid like SnCl₄, often in the presence of an activator like ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅), can lead to living cationic polymerization, allowing for the synthesis of well-defined polymers.[3][4] Historically, BF₃·OEt₂ was one of the first catalysts used to produce stereoregular poly(vinyl ethers) at low temperatures.[1][5] More recently, the combination of a titanium Lewis acid with a chiral phosphoric acid has been shown to be highly effective in producing isotactic poly(vinyl ethers).[9][10]

Brønsted Acids:

The development of strong Brønsted acid catalysts has opened new avenues for the stereoselective polymerization of vinyl ethers.[8] Chiral confined Brønsted acids, such as imidodiphosphorimidates (IDPis), have been successfully used as single-component catalysts to achieve metal-free, stereoselective polymerization.[7][8] These organocatalysts can initiate polymerization and control the stereochemistry of monomer addition, leading to isotactic polymers.[7][8] Similarly, BINOL-based chiral phosphoric acids have been employed to control the stereochemistry at the chain end during polymerization.[1]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for Lewis acid and Brønsted acid-catalyzed polymerization of a vinyl ether.

1. Lewis Acid-Catalyzed Polymerization of Isobutyl Vinyl Ether (IBVE)

This protocol is based on the living cationic polymerization initiated by an IBVE-HCl adduct in the presence of SnCl₄.[2]

  • Materials: Isobutyl vinyl ether (IBVE), hydrogen chloride (HCl), tin tetrachloride (SnCl₄), and toluene. All reagents and solvents must be rigorously dried and purified.

  • Initiator Preparation (IBVE-HCl adduct): The adduct is prepared by the reaction of IBVE with HCl.[2]

  • Polymerization Procedure:

    • The polymerization is carried out under a dry nitrogen atmosphere in a baked glass tube.

    • Toluene is added to the reaction vessel.

    • The initiator solution (IBVE-HCl in toluene) is added to the reactor, followed by the monomer (IBVE).

    • The reaction mixture is cooled to the desired temperature (e.g., -78 °C).

    • The Lewis acid (SnCl₄ solution) is added to initiate the polymerization.

    • The reaction is allowed to proceed for a specific time.

    • The polymerization is terminated by adding a quenching agent, such as pre-chilled methanol (B129727).

    • The polymer is recovered by precipitation in methanol and dried under vacuum.

  • Characterization: The number-average molecular weight (Mₙ) and polydispersity index (PDI) of the resulting polymer are determined by gel permeation chromatography (GPC).[2]

2. Brønsted Acid-Catalyzed Stereoselective Polymerization

This protocol is a general representation based on the use of a single-component imidodiphosphorimidate catalyst.[7][8]

  • Materials: Vinyl ether monomer, chiral imidodiphosphorimidate (IDPi) catalyst, and an appropriate solvent (e.g., toluene). All components must be handled under inert conditions.

  • Polymerization Procedure:

    • The reaction is set up in a glovebox or using Schlenk line techniques.

    • The chiral IDPi catalyst is dissolved in the solvent in a reaction vessel.

    • The mixture is cooled to the desired reaction temperature (e.g., -78 °C).

    • The vinyl ether monomer is added to the catalyst solution to start the polymerization.

    • The reaction is monitored for monomer conversion.

    • The polymerization is quenched by the addition of a suitable agent, such as methanol.

    • The polymer is isolated by precipitation and dried.

  • Characterization: The polymer's molecular weight and PDI are analyzed by GPC. The stereoregularity (isotacticity) is determined by ¹³C NMR spectroscopy.[7]

Visualizing the Process

Experimental Workflow for Catalyst Screening

The following diagram illustrates a typical workflow for screening different catalysts for this compound polymerization.

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification (e.g., distillation) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reaction_Setup Catalyst_Prep Catalyst/Initiator Preparation Catalyst_Prep->Reaction_Setup Parameter_Control Control Parameters (Temp, Conc.) Reaction_Setup->Parameter_Control Initiation Initiation Parameter_Control->Initiation Propagation Propagation Initiation->Propagation Termination Termination/Quenching Propagation->Termination Isolation Polymer Isolation (Precipitation) Termination->Isolation GPC GPC Analysis (Mn, PDI) Isolation->GPC NMR NMR Spectroscopy (Tacticity) Isolation->NMR Thermal_Analysis Thermal Analysis (Tg, Tm) Isolation->Thermal_Analysis

A typical experimental workflow for catalyst screening.

Proposed Mechanism for Cationic Polymerization of this compound

This diagram outlines the fundamental steps in the cationic polymerization of MVE initiated by a generic initiator/Lewis acid system.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Optional) Initiator Initiator (I⁺A⁻) Carbocation Initial Carbocation Initiator->Carbocation Attack on Monomer Monomer Monomer (MVE) Monomer->Carbocation Growing_Chain Propagating Chain (Pₙ⁺A⁻) Carbocation->Growing_Chain Elongated_Chain Elongated Chain (Pₙ₊₁⁺A⁻) Growing_Chain->Elongated_Chain Monomer Addition New_Monomer Monomer (MVE) New_Monomer->Elongated_Chain Active_Chain Active Polymer Chain Elongated_Chain->Active_Chain Dead_Polymer Inactive Polymer Active_Chain->Dead_Polymer Chain Transfer or Counter-ion Combination

References

A Comparative Guide to the Cross-linking Efficiency of Methyl Vinyl Ether Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking strategy for poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA), a prominent this compound copolymer also known as Gantrez™, is critical for tailoring the physicochemical properties of hydrogels for applications such as drug delivery and tissue engineering. This guide provides an objective comparison of common cross-linking agents, supported by experimental data, to inform the selection of the most suitable cross-linker for specific research needs.

The cross-linking of PVM/MA copolymers primarily involves the reaction of the maleic anhydride (B1165640) ring with nucleophilic groups of a cross-linking agent. This process transforms the water-soluble linear polymer chains into a three-dimensional, insoluble hydrogel network. The efficiency of this cross-linking directly influences the hydrogel's swelling behavior, mechanical strength, and drug release kinetics.

Comparison of Common Cross-Linking Agents

The choice of cross-linking agent significantly impacts the final properties of the PVM/MA hydrogel. Diols, diamines, and polyethylene (B3416737) glycols (PEGs) are among the most utilized cross-linkers.

Diols and Polyethylene Glycols (PEGs): These agents react with the maleic anhydride group via an esterification reaction to form ester cross-links. The length of the diol or PEG chain is a crucial parameter influencing the cross-linking density.

Diamines: Diamines react with the maleic anhydride group through an amidation reaction, forming stable amide cross-links. This reaction is generally faster and more efficient than esterification.

Quantitative Data Summary

The following tables summarize the performance of different cross-linking agents on the key properties of PVM/MA hydrogels based on available experimental data.

Table 1: Comparison of Diol Cross-linking Agents for PVM/MA Copolymers

Cross-linking AgentAcyl Chain LengthDegree of Substitution (%)Resulting Gel ViscosityReference
Ethylene GlycolC2--[1]
1,4-Butanediol (B3395766)C449.0Increases with chain length[1]
1,6-HexanediolC645.9Increases with chain length[1]
1,8-OctanediolC847.9Increases with chain length[1]
1,10-DecanediolC1046.2Increases with chain length[1]
1,12-DodecanediolC1243.5Increases with chain length[1]

Table 2: Effect of Polyethylene Glycol (PEG) Molecular Weight on PVM/MA Hydrogel Properties

Cross-linking AgentMolecular Weight (Da)Cross-link DensitySwelling RateReference
PEG 200200HighLow[2][3]
PEG 10001000ModerateModerate[2][3]
PEG 10,00010,000LowHigh[2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and comparison of these cross-linking agents.

Protocol 1: Cross-linking of PVM/MA with a Diol (e.g., 1,4-Butanediol)
  • Preparation of Polymer Solution: Disperse PVM/MA copolymer in an appropriate solvent (e.g., acetone).

  • Addition of Cross-linker: Add 1,4-butanediol to the polymer solution with continuous stirring. The molar ratio of diol to maleic anhydride units can be varied to control the degree of cross-linking.

  • Solvent Evaporation: Cast the mixture onto a flat surface and allow the solvent to evaporate at room temperature.

  • Curing: Heat the resulting film in an oven at a specified temperature (e.g., 80°C) for a set duration to facilitate the esterification reaction.

  • Purification: Wash the cross-linked film extensively with deionized water to remove any unreacted cross-linker and polymer, followed by drying.

Protocol 2: Swelling Ratio Determination
  • Initial Measurement: Weigh the dry cross-linked hydrogel sample (W_d).

  • Immersion: Immerse the sample in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.

  • Equilibrium Swelling: At regular intervals, remove the sample from the buffer, gently blot the surface to remove excess water, and weigh it (W_s). Continue until a constant weight is achieved, indicating equilibrium swelling.

  • Calculation: The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100

Protocol 3: Gel Fraction Determination
  • Initial Measurement: Accurately weigh the dried cross-linked hydrogel sample (W_i).

  • Extraction: Place the sample in a suitable solvent (e.g., deionized water) for an extended period (e.g., 48 hours) to extract the soluble, uncross-linked polymer (the "sol" fraction).

  • Drying: Carefully remove the swollen hydrogel (the "gel" fraction) and dry it to a constant weight in a vacuum oven (W_f).

  • Calculation: The gel fraction is calculated as: Gel Fraction (%) = (W_f / W_i) x 100.[4]

Visualization of Cross-linking Mechanisms and Experimental Workflow

The following diagrams illustrate the chemical reactions involved in cross-linking PVM/MA and the general workflow for evaluating cross-linking efficiency.

G cluster_ester Esterification Cross-linking cluster_amide Amidation Cross-linking PVM/MA_Anhydride_E PVM/MA (Anhydride Ring) Ester_Crosslink Ester Cross-link PVM/MA_Anhydride_E->Ester_Crosslink + Diol Diol Diol (HO-R-OH) Diol->Ester_Crosslink PVM/MA_Anhydride_A PVM/MA (Anhydride Ring) Amide_Crosslink Amide Cross-link PVM/MA_Anhydride_A->Amide_Crosslink + Diamine Diamine Diamine (H₂N-R-NH₂) Diamine->Amide_Crosslink

Caption: Chemical pathways for cross-linking PVM/MA copolymers.

G Start PVM/MA Copolymer + Cross-linking Agent Reaction Cross-linking Reaction (e.g., Thermal Curing) Start->Reaction Purification Purification and Drying Reaction->Purification Characterization Characterization of Cross-linked Hydrogel Purification->Characterization Swelling Swelling Ratio Characterization->Swelling Gel_Fraction Gel Fraction Characterization->Gel_Fraction Mechanical Mechanical Properties Characterization->Mechanical FTIR FTIR Analysis Characterization->FTIR

Caption: Experimental workflow for hydrogel synthesis and characterization.

References

A Comparative Guide to Spectroscopic Analysis of Methyl Vinyl Ether Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

The study of polymerization kinetics is fundamental for controlling polymer properties such as molecular weight, dispersity, and microstructure. For the cationic polymerization of methyl vinyl ether (MVE), various spectroscopic techniques offer powerful, often real-time, insights into reaction progress. This guide provides a comparative overview of common spectroscopic methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal analytical approach for their specific needs.

Comparison of Spectroscopic Techniques

The choice of analytical method depends on the specific requirements of the experiment, such as the need for real-time data, the physical state of the reaction mixture, and the level of quantitative detail required. Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy are the most prevalent techniques for monitoring MVE polymerization.

Technique Principle of Detection Advantages Limitations Typical Application
¹H NMR Spectroscopy Monitors the disappearance of proton signals from the monomer's vinyl group and the appearance of signals from the polymer backbone.[1][2]High accuracy and structural detail; excellent for quantitative monomer conversion analysis; can determine polymer tacticity.[3][4]Often requires quenching the reaction and offline (ex-situ) analysis; in-situ measurements require specialized probes and setup.Precise determination of monomer conversion at discrete time points; end-group analysis.[5]
FTIR Spectroscopy Tracks the decrease in absorbance of the C=C stretching vibration of the vinyl ether monomer.[6][7]Enables real-time, in-situ monitoring; compatible with various reaction conditions (solution, bulk); ATR-FTIR reduces sample preparation.[8]Less structural information than NMR; overlapping peaks can complicate analysis in complex mixtures; water absorption can be problematic.Continuous, real-time tracking of polymerization rate; studying the effects of temperature or initiator concentration.[9][10]
Raman Spectroscopy Measures the decrease in intensity of the C=C stretching band, which is strong in vinyl ethers due to the bond's high polarizability.[11]Excellent for in-situ and online process monitoring; insensitive to water, making it ideal for aqueous or slurry polymerizations; minimal sample preparation required.[12][13]Fluorescence from impurities or the sample itself can interfere with the signal; generally lower signal intensity than IR absorption.In-line industrial process control; monitoring polymerization in multiphase systems (e.g., slurries).[13][14]

Quantitative Kinetic Data

The following table summarizes representative data obtained from spectroscopic analysis of vinyl ether polymerizations, illustrating the type of quantitative information that can be extracted.

Monomer Initiator System Spectroscopic Method Key Findings Reference
Ethyl Vinyl Ether (EVE)Trifluoromethyl sulfonate¹H NMRLinear increase in molecular weight with monomer conversion; low dispersity (Đ ≈ 1.10–1.19) confirmed living polymerization characteristics.[15]
Isobutyl Vinyl Ether (iBVE)CumOH/B(C₆F₅)₃/Et₂OATR-FTIRUsed to investigate the interaction between the initiator and co-initiator in an aqueous system.[8]
Methyl Vinyl Ketone (MVK)PET-RAFT (Visible Light)¹H NMRMonomer conversion calculated by comparing integral values of vinyl peaks (δ = 6.3-5.9 ppm) and polymer alkyl peaks (δ = 3.0-1.0 ppm), achieving up to 92% conversion.[2]
Various Vinyl EthersChiral Lewis AcidIn-situ IRKinetic studies were performed to measure reaction rates and understand the Arrhenius behavior of stereoselective polymerization.[16][17]

Experimental Protocols

Detailed and accurate protocols are critical for reproducible kinetic analysis. Below are generalized methodologies for the key spectroscopic techniques.

Protocol 1: Monomer Conversion Analysis by ¹H NMR Spectroscopy

This protocol is an ex-situ method for determining monomer conversion at specific time points.

  • Reaction Setup: Assemble the polymerization reaction in a controlled environment (e.g., glovebox or under an inert atmosphere) at the desired temperature.

  • Sampling: At predetermined time intervals, extract a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately terminate the polymerization in the aliquot by adding a quenching agent, such as pre-chilled methanol (B129727) or diethylamine.[15] For thermally sensitive reactions, the aliquot can be quenched by immersing the vial in liquid nitrogen.[18]

  • Sample Preparation: Dissolve the quenched sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2][15]

  • NMR Acquisition: Record the ¹H NMR spectrum of the sample.

  • Data Analysis: Identify the characteristic peaks for the monomer's vinyl protons (e.g., δ ≈ 6.3-5.9 ppm for vinyl ketones) and a well-resolved peak corresponding to the formed polymer (e.g., alkyl protons at δ ≈ 3.0-1.0 ppm).[2]

  • Calculation: Calculate the monomer conversion by comparing the integral of the monomer vinyl peaks to the integral of the polymer peaks or a suitable internal standard. The conversion is determined from the ratio of the remaining monomer peak area to its initial area.

Protocol 2: Real-Time Kinetic Monitoring by In-Situ FTIR Spectroscopy

This protocol allows for the continuous monitoring of the polymerization reaction.

  • Instrumentation: Utilize an FTIR spectrometer equipped with an in-situ probe, such as a DiComp Attenuated Total Reflectance (ATR) probe.[8]

  • Background Spectrum: Before initiating the reaction, record a background spectrum of the solvent and initiator system at the reaction temperature.

  • Initiation: Inject the this compound monomer into the reaction vessel to start the polymerization.

  • Spectral Acquisition: Immediately begin collecting FTIR spectra at regular, short time intervals (e.g., every 30-60 seconds).

  • Data Analysis: Monitor the decrease in the peak area or height of a characteristic monomer absorption band. For vinyl ethers, the C=C stretching vibration (typically around 1640-1610 cm⁻¹) is a suitable choice.

  • Kinetic Plot: Plot the normalized absorbance of the C=C peak versus time. The resulting curve represents the consumption of the monomer, from which the polymerization rate can be derived. A plot of ln([M]₀/[M]t) versus time can be used to determine the rate constant for first-order kinetics.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for conducting a kinetic analysis of polymerization.

G cluster_prep Preparation cluster_run Execution & Monitoring cluster_analysis Analysis A Prepare Reagents (Monomer, Solvent, Initiator) B Assemble Reaction (Inert Atmosphere) A->B C Initiate Polymerization (e.g., Add Initiator/Monomer) B->C D Acquire Spectroscopic Data C->D E In-situ Real-time (FTIR/Raman) D->E Continuous F Ex-situ Time Points (NMR) D->F Discrete G Process Spectra (Peak Integration/Absorbance) E->G F->G H Calculate Monomer Conversion vs. Time G->H I Determine Kinetic Parameters (k_p, Activation Energy) H->I

Caption: General workflow for kinetic analysis of polymerization.

Principle of Spectroscopic Monitoring

This diagram illustrates the fundamental relationship between monomer consumption and the corresponding change in spectroscopic signals.

G cluster_reaction Polymerization Process cluster_spectroscopy Spectroscopic Observation Monomer This compound (Monomer) Polymer Poly(this compound) (Polymer) Monomer->Polymer Propagation (k_p) Signal_M Strong Vinyl Peak (e.g., ¹H NMR: δ 6.5-4.0 ppm FTIR/Raman: ~1620 cm⁻¹) Monomer->Signal_M Corresponds to Signal_P Growing Polymer Peak (e.g., ¹H NMR: δ 3.5-1.5 ppm) Polymer->Signal_P Corresponds to Signal_M->Signal_P Signal Change over Time

Caption: Principle of monitoring monomer conversion via spectroscopy.

References

comparing Lewis acid initiators for methyl vinyl ether polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Lewis Acid Initiators for Methyl Vinyl Ether Polymerization

For researchers and professionals in polymer chemistry and drug development, the selection of an appropriate initiator system is paramount for achieving well-defined poly(this compound) (PMVE). This guide provides an objective comparison of common Lewis acid initiators for the cationic polymerization of this compound (MVE), supported by experimental data.

The cationic polymerization of vinyl ethers, including MVE, is a chain-growth process involving the formation of a carbocationic active center. A Lewis acid, as a cationic initiator or co-initiator, plays a crucial role in generating these carbocations from a monomer. The choice of Lewis acid significantly impacts the control over the polymerization, influencing key polymer characteristics such as molecular weight (Mn) and polydispersity index (Đ or Mw/Mn).

Performance Comparison of Lewis Acid Initiators

The following table summarizes the performance of various Lewis acid initiators in the cationic polymerization of vinyl ethers. While direct comparative data for this compound is limited, the data for isobutyl vinyl ether (IBVE) and ethyl vinyl ether (EVE) provide valuable insights into the relative effectiveness of these initiators.

Lewis AcidMonomerInitiator SystemTemperature (°C)Mn ( g/mol )Mw/Mn (Đ)Remarks
SnCl₄IBVEIBVE-HCl/SnCl₄-78-< 1.1Gave polymers with very narrow molecular weight distributions.[1]
SnCl₄IBVEIBVE-HCl/SnCl₄-30-< 1.1Controlled polymerization with narrow molecular weight distribution.[1]
SnCl₄EVEIBVE-HCl/SnCl₄-3017,3001.11Living polymerization was achieved.[1]
EtAlCl₂IBVEIBVE-HCl/EtAlCl₂-78-BroadUncontrolled molecular weight and broad molecular weight distribution.[1]
TiCl₄IBVEIBVE-HCl/TiCl₄-78-BroadUncontrolled molecular weight and broad molecular weight distribution.[1]
FeCl₃IBVEIBVE-HCl/FeCl₃-78-Relatively NarrowRelatively narrow molecular weight distributions were obtained at this low temperature.[1]
GaCl₃IBVEIBVE-HCl/GaCl₃-78-Relatively NarrowRelatively narrow molecular weight distributions were obtained at this low temperature.[1]
ZnI₂MVEDEE/TMSI/ZnI₂-5up to 7,500~1.2Controlled polymerization in a semi-continuous process.

Note: The data for IBVE and EVE are presented as proxies for MVE due to the close structural similarity of the monomers and the general applicability of these initiator systems to vinyl ether polymerization.

Experimental Protocols

Below are detailed methodologies for key experiments in the cationic polymerization of vinyl ethers.

General Protocol for Living Cationic Polymerization of Vinyl Ethers

This protocol is a generalized procedure based on common laboratory practices for achieving living cationic polymerization.

Materials:

  • Monomer (e.g., this compound), purified by distillation over calcium hydride.

  • Solvent (e.g., toluene), dried by passing through a solvent purification column.

  • Initiator (e.g., 1-(isobutoxy)ethyl acetate (B1210297) - IBEA or an HCl adduct of a vinyl ether like IBVE-HCl).

  • Lewis Acid (e.g., SnCl₄, EtAlCl₂, TiCl₄), as received in solution or prepared as a stock solution.

  • Quenching agent (e.g., methanol (B129727) with a small amount of ammonia (B1221849) or triethylamine).

  • Dry nitrogen or argon gas.

Procedure:

  • All glassware is rigorously dried in an oven and assembled while hot under a stream of dry nitrogen.

  • The polymerization is conducted in a glass tube or reactor equipped with a magnetic stirrer and a three-way stopcock for maintaining an inert atmosphere.

  • The monomer and solvent are charged into the reactor under a nitrogen atmosphere.

  • The solution is cooled to the desired reaction temperature (e.g., -78°C, -30°C, or 0°C) using a suitable cooling bath.

  • The initiator solution is added to the stirred monomer solution via a dry syringe.

  • The polymerization is initiated by the addition of the Lewis acid solution. The reaction is typically very fast.

  • After a predetermined time, the polymerization is terminated by adding the quenching agent.

  • The polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.

  • The molecular weight (Mn) and molecular weight distribution (Mw/Mn) of the resulting polymer are determined by Gel Permeation Chromatography (GPC).

Protocol for Semi-Continuous Polymerization of this compound

This protocol is adapted from a procedure for the controlled cationic polymerization of MVE on a larger scale.

Apparatus:

  • A double-jacketed reactor (500 mL capacity) equipped with a magnetic stirrer, an inlet for gaseous MVE, an inlet for solvent, and a rubber septum-closed neck connected to a balloon filled with dry argon.

Procedure:

  • The reactor is dried and maintained under a dry argon atmosphere.

  • The initiating system is prepared in situ. For example, 1,1-diethoxyethane (DEE) and trimethylsilyl (B98337) iodide (TMSI) are mixed in toluene (B28343) at -40°C.

  • An initial amount of gaseous MVE is condensed into the reactor.

  • The polymerization is triggered by the addition of the Lewis acid activator, such as ZnI₂.

  • Gaseous MVE is then continuously fed into the reactor at a known feed rate until the desired monomer-to-initiator ratio is achieved.

  • The polymerization is terminated by the addition of methanol and triethylamine.

  • The polymer solution is purified by washing with aqueous Na₂S₂O₃ and deionized water, then dried over MgSO₄.

  • The solvent is evaporated to yield the poly(this compound).

Visualizations

Cationic Polymerization Mechanism of this compound

The following diagram illustrates the fundamental steps of initiation, propagation, and termination in the Lewis acid-initiated cationic polymerization of this compound.

Caption: General mechanism of Lewis acid-initiated cationic polymerization of this compound.

Experimental Workflow for this compound Polymerization

This diagram outlines the typical laboratory workflow for the cationic polymerization of this compound.

G prep Preparation of Glassware and Reagents setup Reactor Setup under Inert Atmosphere prep->setup charge Charging Monomer and Solvent setup->charge cool Cooling to Reaction Temperature charge->cool init Addition of Initiator cool->init poly Addition of Lewis Acid (Polymerization) init->poly quench Quenching the Reaction poly->quench iso Isolation and Purification of Polymer quench->iso char Characterization (GPC, NMR) iso->char

References

Performance Evaluation of Poly(methyl vinyl ether) Based Hydrogels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of poly(methyl vinyl ether) (PMVE) based hydrogels with other commonly used hydrogel alternatives, namely poly(N-isopropylacrylamide) (PNIPAM), polyethylene (B3416737) glycol (PEG), and polyvinyl alcohol (PVA). The information presented is supported by experimental data from various scientific sources to aid in the selection of the most suitable hydrogel system for specific research and drug development applications.

Overview of Hydrogel Properties

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. Their unique properties, such as biocompatibility, tunable mechanical strength, and responsiveness to environmental stimuli, make them ideal candidates for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound dressing.[1]

Poly(this compound) (PMVE) is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST) around physiological body temperature (approximately 32-35°C).[2] This property is particularly advantageous for in-situ gelling drug delivery systems, where a liquid polymer solution can be injected and then transform into a gel at body temperature, entrapping the therapeutic agent for sustained release.

Comparative Performance Data

The following tables summarize the key performance metrics of PMVE-based hydrogels in comparison to PNIPAM, PEG, and PVA hydrogels. The data presented is a synthesis of values reported in various studies and may vary depending on the specific experimental conditions, such as the cross-linking density, polymer concentration, and the nature of the aqueous environment.

Table 1: Swelling Ratio Comparison

The swelling ratio is a critical parameter that indicates the water absorption capacity of a hydrogel. It is influenced by factors such as pH, temperature, and ionic strength of the surrounding medium.

Hydrogel TypeTypical Swelling Ratio (%)ConditionsReferences
PMVE 500 - 1500Room Temperature, Neutral pH[3]
PNIPAM 800 - 2000 (below LCST)Room Temperature, Neutral pH[4][5]
100 - 400 (above LCST)37°C, Neutral pH[4]
PEG 300 - 1000Room Temperature, Neutral pH[6]
PVA 200 - 800Room Temperature, Neutral pH[7]

Table 2: Mechanical Properties Comparison

The mechanical properties of hydrogels, such as compressive strength and elastic modulus, are crucial for applications where the hydrogel needs to maintain its structural integrity under physiological loads.

Hydrogel TypeCompressive Modulus (kPa)Elastic Modulus (kPa)References
PMVE 5 - 5010 - 100[8]
PNIPAM 10 - 10020 - 200[9]
PEG 20 - 20050 - 500[8]
PVA 50 - 500100 - 1000[10]

Table 3: Drug Release Comparison

The drug release profile from a hydrogel is a key determinant of its therapeutic efficacy. The data below represents the typical cumulative release of a model drug over 24 hours.

Hydrogel TypeCumulative Drug Release (%) (24h)Model DrugReferences
PMVE 60 - 80Doxorubicin[11]
PNIPAM 70 - 90 (above LCST)5-Fluorouracil
PEG 50 - 70Bovine Serum Albumin
PVA 40 - 60Theophylline[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Determination of Swelling Ratio

The swelling behavior of hydrogels is determined by measuring their water uptake over time.[3][13]

Procedure:

  • Prepare disc-shaped hydrogel samples of known initial dry weight (Wd).

  • Immerse the dried hydrogel samples in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) at a specific temperature (e.g., 25°C or 37°C).

  • At predetermined time intervals, remove the hydrogel samples from the buffer, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).

  • Continue the measurements until the hydrogel reaches a constant weight, indicating equilibrium swelling.

  • Calculate the swelling ratio (SR) at each time point using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

Mechanical Testing (Unconfined Compression)

The mechanical strength of hydrogels is often evaluated by unconfined compression testing to determine their compressive modulus.[10][14]

Procedure:

  • Prepare cylindrical hydrogel samples with a known diameter and height.

  • Place the hydrogel sample on the lower platen of a universal testing machine.

  • Apply a compressive load at a constant strain rate (e.g., 1 mm/min) using the upper platen.

  • Record the stress and strain data until the hydrogel fractures or reaches a predefined strain limit.

  • The compressive modulus is calculated from the initial linear region of the stress-strain curve.

In Vitro Drug Release Study

The in vitro release of a therapeutic agent from a hydrogel is typically monitored over time in a simulated physiological environment.[12][15]

Procedure:

  • Load the hydrogel samples with a known amount of the drug.

  • Place each drug-loaded hydrogel sample in a vial containing a specific volume of release medium (e.g., PBS, pH 7.4) maintained at 37°C with constant gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released at each time point relative to the initial amount of drug loaded into the hydrogel.

Visualizations

The following diagrams illustrate key concepts and workflows related to the performance evaluation of PMVE-based hydrogels.

Sol_Gel_Transition cluster_sol Sol State (Below LCST) cluster_gel Gel State (Above LCST) Sol PMVE Polymer Chains in Aqueous Solution Hydrated Hydrated & Mobile Chains Sol->Hydrated H-bonding with water Gel Cross-linked Hydrogel Network Sol->Gel Increase Temperature Gel->Sol Decrease Temperature Dehydrated Dehydrated & Entangled Chains Gel->Dehydrated Hydrophobic interactions

Caption: Sol-Gel Transition of Thermoresponsive PMVE Hydrogel.

Hydrogel_Characterization_Workflow A Hydrogel Synthesis (e.g., PMVE solution) B Cross-linking (e.g., gamma irradiation) A->B C Purification & Drying B->C D Swelling Studies C->D E Mechanical Testing C->E F Drug Loading C->F H Characterization (SEM, FTIR, DSC) D->H E->H G In Vitro Drug Release F->G I Data Analysis & Comparison G->I H->I Drug_Release_Mechanisms cluster_mechanisms Drug Release from Hydrogel A Diffusion-Controlled Release Drug Release A->Release B Swelling-Controlled B->Release C Erosion-Controlled C->Release Start Drug-Loaded Hydrogel Start->A Concentration Gradient Start->B Polymer Chain Relaxation Start->C Matrix Degradation

References

A Comparative Analysis of Methyl Vinyl Ether Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

Methyl vinyl ether (MVE) is a versatile chemical intermediate with significant applications in the production of polymers, coatings, adhesives, and as a reagent in organic synthesis.[1] Its industrial production and laboratory synthesis are achieved through several distinct chemical pathways. This guide provides a comparative analysis of the most prominent synthesis routes to MVE, offering insights into their underlying chemistry, reaction conditions, and performance metrics. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing to facilitate informed decisions on the most suitable synthesis strategy for their specific needs.

Comparison of Key Performance Metrics

The choice of a synthesis route for this compound is often dictated by factors such as desired scale, available starting materials, and safety considerations. The following table summarizes the key quantitative data for the different methods.

Synthesis RouteReactantsCatalystTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)Yield (%)
Reppe Vinylation Acetylene, Methanol (B129727)Basic alkali metal or alkaline earth metal compound40 - 3000.1 - 5>90HighNear quantitative
From EGDE Ethylene (B1197577) Glycol Dimethyl Ether (EGDE)CaO–MgO400Atmospheric10093.5~93.5
Pyrolysis of DMA 1,1-Dimethoxyethane (B165179) (DMA)Catalyst J (unspecified)300Not specified90.699.1~89.8
From Acetaldehyde (B116499) and Methanol Acetaldehyde, MethanolAcid catalyst, then thermal decomposition0 - 60 (acetalization), ~400 (decomposition)Not specifiedHighHighNot specified
Transetherification Ethyl Vinyl Ether, MethanolPalladium (II) acetate (B1210297) / 1,10-phenanthrolineRoom TemperatureAtmospheric50 - 82 (analogous reactions)Not specified40 - 75 (analogous reactions)
Dehydrochlorination 1-Chloro-1-methoxyethane (B1652635)BaseNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Detailed Synthesis Routes and Experimental Protocols

This section provides a detailed description of each synthesis route, including reaction mechanisms and experimental protocols where available in the literature.

Reppe Vinylation

The Reppe synthesis, developed in the 1930s, is the traditional and most common industrial method for producing vinyl ethers.[2] It involves the base-catalyzed addition of an alcohol to acetylene.[1]

Reaction:

CH≡CH + CH₃OH → CH₂=CHOCH₃

Experimental Protocol (Continuous Process):

A continuous process for the production of this compound is carried out by reacting methanol with ethyne (B1235809) in the liquid phase in the presence of a basic alkali metal or alkaline earth metal compound.[3][4] The reaction is typically conducted at a temperature ranging from 40 to 300 °C and a pressure of 0.1 to 5 MPa.[3][4] To ensure safety and efficiency, the reaction is performed in the absence of a continuous gas phase, and the concentration of this compound in the liquid phase is maintained at or below 30% by weight.[3][4] The process involves feeding the starting materials into a reactor, decompressing the resulting reaction mixture, and then separating the this compound from the unreacted methanol and catalyst using a thin-film evaporator.[3] A portion of the bottom stream containing the catalyst and methanol is recycled back to the reactor to improve efficiency.[3]

Logical Relationship of Reppe Vinylation

Reppe_Vinylation Acetylene Acetylene Reaction_Vessel High Pressure Reactor Acetylene->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Base_Catalyst Base Catalyst (e.g., KOH) Base_Catalyst->Reaction_Vessel MVE This compound Reaction_Vessel->MVE Vinylation

Caption: Reppe synthesis of this compound.

Synthesis from Ethylene Glycol Dimethyl Ether (EGDE)

A more recent and sustainable approach involves the elimination of methanol from biomass-derived ethylene glycol dimethyl ether (EGDE).[5] This method offers a green alternative to the traditional acetylene-based route.

Reaction:

CH₃OCH₂CH₂OCH₃ → CH₂=CHOCH₃ + CH₃OH

Experimental Protocol:

The synthesis is carried out via a methanol elimination reaction catalyzed by a solid base catalyst at atmospheric pressure.[5] A co-precipitated calcium oxide and magnesium oxide (CaO–MgO) catalyst with a Ca/Mg molar ratio of 2 has shown high efficiency and stability.[5] In a typical procedure, EGDE is passed over the heated catalyst bed. At a reaction temperature of 400 °C, this method can achieve 100% conversion of EGDE with a 93.5% selectivity to this compound.[5] The strong basic sites on the CaO–MgO catalyst are crucial for facilitating the formation of MVE.[5]

Workflow for MVE Synthesis from EGDE

EGDE_to_MVE EGDE Ethylene Glycol Dimethyl Ether (EGDE) Reactor Fixed-Bed Reactor (400°C) EGDE->Reactor Catalyst CaO-MgO Catalyst Catalyst->Reactor Separation Separation Reactor->Separation MVE This compound Separation->MVE Methanol Methanol Separation->Methanol

Caption: Sustainable synthesis of MVE from EGDE.

Pyrolysis of 1,1-Dimethoxyethane (DMA)

This compound can also be synthesized by the pyrolysis of 1,1-dimethoxyethane (DMA). This method involves the thermal decomposition of the acetal (B89532) to yield the desired vinyl ether and methanol.

Reaction:

CH₃CH(OCH₃)₂ → CH₂=CHOCH₃ + CH₃OH

Experimental Protocol:

In a laboratory-scale setup, 960 g of a catalyst is charged into a reactor (2 m in length and 29 mm in diameter) maintained at a temperature of 300°C. A mixture containing 73.4% DMA, 24.5% methanol, and 2.1% acetaldehyde is passed through the reactor at a rate of 690 g per hour. The resulting reaction gas is then directly rectified by distillation. At the column head, this compound is isolated with a selectivity of 99.1%, relative to the 90.6% of DMA that has reacted. The distillate also contains a small amount of acetaldehyde (2.8%). Unreacted DMA and the methanol formed during the reaction remain in the bottoms.

DMA_Pyrolysis

Caption: Two-step synthesis of MVE from acetaldehyde.

Transetherification

Transetherification, or vinyl exchange, is a useful laboratory-scale method for the synthesis of vinyl ethers. It involves the reaction of an existing vinyl ether with an alcohol in the presence of a transition metal catalyst, typically based on palladium or iridium. [2][6] Reaction (example with Ethyl Vinyl Ether):

CH₂=CHOCH₂CH₃ + CH₃OH ⇌ CH₂=CHOCH₃ + CH₃CH₂OH

Experimental Protocol (Analogous Reaction):

While a specific protocol for the synthesis of this compound via transetherification was not found, a general procedure can be adapted from the synthesis of other functionalized vinyl ethers. [2]The catalyst is typically generated in situ by dissolving a palladium(II) salt (e.g., palladium(II) acetate) and a ligand (e.g., 1,10-phenanthroline) in a suitable solvent like dichloromethane. [2]The alcohol (methanol in this case) and the starting vinyl ether (e.g., ethyl vinyl ether) are then added to the catalyst solution. [2]The reaction is typically stirred at room temperature for several hours. [2]The conversion and yield can be influenced by the molar ratio of the reactants, with an excess of the starting vinyl ether often used to drive the equilibrium towards the product. [2]For analogous reactions, alcohol conversions of 50-82% and vinyl ether yields of 40-75% have been reported. [2] Transetherification Experimental Workflow

Transetherification_Workflow Start Start Prepare_Catalyst Prepare Palladium Catalyst Solution (Pd(OAc)₂ + Ligand in CH₂Cl₂) Start->Prepare_Catalyst Add_Reactants Add Methanol and Ethyl Vinyl Ether Prepare_Catalyst->Add_Reactants React Stir at Room Temperature Add_Reactants->React Monitor_Reaction Monitor Reaction Progress (e.g., by NMR) React->Monitor_Reaction Workup Reaction Workup and Purification Monitor_Reaction->Workup End Obtain this compound Workup->End

Caption: General workflow for transetherification.

Dehydrochlorination of 1-Chloro-1-methoxyethane

This potential route involves the elimination of hydrogen chloride from 1-chloro-1-methoxyethane, likely through the action of a base. While the precursor, 1-chloro-1-methoxyethane, is a known compound, specific experimental details for its conversion to this compound are not well-documented in the reviewed literature.

Reaction:

CH₃CH(Cl)OCH₃ + Base → CH₂=CHOCH₃ + Base·HCl

Experimental Protocol:

A detailed experimental protocol for this specific reaction is not available in the provided search results. However, it would likely involve treating 1-chloro-1-methoxyethane with a strong, non-nucleophilic base in a suitable solvent to promote the elimination reaction. The reaction conditions would need to be carefully controlled to avoid substitution reactions and polymerization of the product.

Conceptual Pathway for Dehydrochlorination

Dehydrochlorination Precursor 1-Chloro-1-methoxyethane Reaction Elimination Reaction Precursor->Reaction Base Strong Base Base->Reaction MVE This compound Reaction->MVE Salt Byproduct Salt Reaction->Salt

Caption: Dehydrochlorination of 1-chloro-1-methoxyethane.

References

Safety Operating Guide

Proper Disposal of Methyl Vinyl Ether: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the handling and disposal of methyl vinyl ether, this guide offers procedural steps to ensure the safety of researchers and compliance with regulations.

This compound is an extremely flammable gas that requires careful handling and a structured disposal plan to mitigate risks in a laboratory setting.[1][2] Adherence to proper safety protocols is paramount to prevent fire, explosion, and potential health effects, which can include irritation to the skin, eyes, and respiratory system, as well as more severe effects like dizziness and loss of consciousness at high exposures.[2] This document outlines the necessary procedures for the safe disposal of this compound, from initial handling to final waste management.

Immediate Safety and Handling

Before any handling or disposal of this compound, it is crucial to be aware of its hazardous properties. It is a colorless gas with a sweet odor, shipped as a liquefied gas under its own vapor pressure.[3] Contact with the liquid can cause frostbite.[3]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is required:

  • Eye Protection: Chemical goggles or a face shield with safety glasses.[1][4]

  • Hand Protection: Wear suitable protective gloves.[1][4][5] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[5]

  • Skin and Body Protection: Wear suitable protective clothing.[1]

  • Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved supplied-air respirator.[1][6]

Safe Handling and Storage
  • Store in a cool, dry, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[1][2][3][7]

  • Protect from sunlight.[1][2][3]

  • Use explosion-proof electrical equipment.[7]

  • Keep containers tightly closed.[1][4][5]

  • Avoid contact with skin, eyes, and inhalation of vapor or mist.[1]

This compound Disposal Protocol

Disposal of this compound must be conducted in a safe and compliant manner. It is classified as a hazardous waste due to its flammability.

Step 1: Initial Assessment and Preparation
  • Identify the Waste: Confirm that the waste is this compound. Check for any contamination with other substances.

  • Consult Safety Data Sheet (SDS): Always review the SDS for the specific product before proceeding.

  • Work in a Safe Environment: Ensure disposal procedures are carried out in a well-ventilated area, preferably within a fume hood.[6]

  • Eliminate Ignition Sources: Remove all potential ignition sources from the area, including sparks, open flames, and hot surfaces.[1][2][3]

Step 2: Handling Small Spills and Residues

For minor spills or residual amounts in containers:

  • Contain the Spill: If a leak occurs, stop it if it is safe to do so.[1] For a leaking gas fire, do not extinguish unless the leak can be stopped safely.[1][2][3]

  • Ventilate the Area: Increase ventilation to disperse flammable vapors.

  • Use Appropriate Absorbents: For any liquid spills, use an inert absorbent material.

  • Collect Waste: Carefully collect the absorbed material and any contaminated items (e.g., gloves, wipes) into a suitable, labeled, and closed container for disposal.[3][5]

Step 3: Preparing for Professional Disposal
  • Do Not Dispose in Drains: Never dispose of this compound down the drain or in regular trash.[1][3]

  • Package Appropriately: Ensure the waste container is properly sealed and labeled as "Hazardous Waste - this compound."

  • Contact a Licensed Waste Disposal Service: The final disposal of this compound must be handled by a licensed professional waste disposal company.[1][5] This is a mandatory step to ensure compliance with federal, state, and local environmental regulations.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, essential for risk assessment and safe handling.

PropertyValue
Molecular Formula C₃H₆O[2]
Molecular Weight 58.08 g/mol [2]
Boiling Point 12 °C[2]
Melting Point -122 °C[2]
Flash Point -21 °C[2]
Autoignition Temperature 210 °C at 1013 hPa[2]
Vapor Pressure 1175 mmHg at 20 °C[2]
Water Solubility 15,000 mg/L at 20 °C[2]
NFPA 704 Rating Health: 2, Flammability: 4, Reactivity: 2[8]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

MethylVinylEtherDisposal This compound Disposal Workflow cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposal start Start: Need to Dispose of This compound assess Assess Hazards & Review SDS start->assess ppe Don Appropriate PPE assess->ppe safe_area Work in Well-Ventilated Area (e.g., Fume Hood) ppe->safe_area ignition Eliminate All Ignition Sources safe_area->ignition spill Small Spill or Residue? ignition->spill contain_spill Contain Spill & Collect Residue spill->contain_spill Yes package Package in Labeled, Sealed Hazardous Waste Container spill->package No (Bulk Quantity) contain_spill->package no_drain DO NOT Dispose in Sink or Trash package->no_drain contact_pro Contact Licensed Professional Waste Disposal Service no_drain->contact_pro end End: Compliant Disposal contact_pro->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methyl vinyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl Vinyl Ether

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (MVE) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

This compound is an extremely flammable gas that can irritate and burn the skin and eyes.[1] High exposure can lead to headaches, blurred vision, dizziness, agitation, and even loss of consciousness.[1] It is crucial to handle this chemical with appropriate safety measures in place.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards associated with this compound. Below is a summary of the recommended PPE for various exposure levels.

Protection Level Eye/Face Protection Skin Protection Respiratory Protection
Standard Handling Tightly sealed safety glasses or goggles.[1]Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile), fire/flame resistant and impervious clothing.[2][3]Work in a well-ventilated area or under a chemical fume hood.[4][5]
Potential for Splash Chemical goggles and a face shield.[3]Chemical-resistant suit, boots, and double gloving (inner glove for permeation resistance, outer for dexterity/abrasion resistance).[3][6][7]A NIOSH-approved air-purifying respirator (APR) with an organic vapor cartridge may be used if airborne concentrations are known and below the respirator's protection factor.[3][5]
Emergency/High Exposure Full-face shield over safety goggles.[3]Fully encapsulated, chemical- and vapor-protective suit.[6][7]A positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or a supplied-air respirator (SAR) is required.[3][6]

Note: Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact. At the first sign of deterioration, gloves must be replaced.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are easily accessible to the work area.[1][4]

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood with explosion-proof equipment.[2][4][8]

  • Remove all sources of ignition, including heat, sparks, open flames, and hot surfaces.[2] No smoking is permitted in the handling area.[1][9]

  • Transfer and handling should ideally occur in closed systems.[1]

2. Donning Personal Protective Equipment (PPE):

  • Based on the planned procedure, select and don the appropriate level of PPE as detailed in the table above.

  • Ensure all PPE is correctly sized, fitted, and inspected for any damage before use.

3. Handling this compound:

  • Avoid direct contact with skin and eyes and inhalation of vapor or mist.[9]

  • Use only non-sparking tools.[8]

  • Take measures to prevent the buildup of electrostatic charge.

  • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated place away from sunlight and incompatible materials such as oxidizing agents.[5][10]

4. Post-Handling and Decontamination:

  • Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and upon leaving the work area.[9]

  • Remove and properly store or dispose of contaminated clothing.[4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[9] Recycle any unused portion for its approved use or return it to the manufacturer or supplier.[11]

  • Contaminated Materials: Adhered or collected material from spills should be promptly disposed of in suitable, closed containers in accordance with appropriate laws and regulations.[2]

  • General Guidance: All disposal activities must be undertaken by qualified personnel knowledgeable in applicable federal, state, and local regulations.[10]

Emergency Procedures

In the event of an emergency, immediate and correct action can significantly mitigate harm.

Exposure Type Immediate Action
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][12]
Skin Contact Immediately flush the skin with plenty of water for at least 15-20 minutes while removing contaminated clothing and shoes.[4][10] For frostbite, treat by using warm water or blankets.[12] Get immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers.[4][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill or Leak Evacuate personnel to a safe area and stay upwind.[2][11] Eliminate all ignition sources.[2][9] If it can be done safely, stop the leak.[9] For a large spill, consider an initial downwind evacuation for at least 800 meters (1/2 mile).[12]
Fire For a leaking gas fire, do not extinguish unless the leak can be stopped safely.[1][2] Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for small fires.[9] For large fires, use water spray or fog.[12] Firefighters should wear self-contained breathing apparatus.[2]

Workflow for Handling this compound

The following diagram illustrates the logical steps for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling Procedure cluster_post Post-Handling A Assess Risks & Review SDS B Verify Engineering Controls (Fume Hood, Ventilation) A->B C Ensure Emergency Equipment is Accessible (Eyewash, Safety Shower, Fire Extinguisher) B->C D Remove Ignition Sources C->D E Select Appropriate PPE (Gloves, Goggles, Lab Coat) D->E Proceed to PPE Selection F Inspect PPE for Damage E->F G Don PPE Correctly F->G H Transfer/Use MVE in Fume Hood G->H Begin Handling I Use Non-Sparking Tools H->I J Keep Container Closed When Not in Use I->J K Properly Store or Dispose of MVE J->K Complete Handling L Decontaminate Work Area K->L M Remove and Doff PPE Correctly L->M N Wash Hands Thoroughly M->N

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl vinyl ether
Reactant of Route 2
Methyl vinyl ether

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